Product packaging for (S)-2-Chloro-4-methylvaleric acid(Cat. No.:CAS No. 28659-81-6)

(S)-2-Chloro-4-methylvaleric acid

Cat. No.: B1367223
CAS No.: 28659-81-6
M. Wt: 150.6 g/mol
InChI Key: CBQBIPRPIHIKPW-YFKPBYRVSA-N
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Description

(S)-2-Chloro-4-methylvaleric acid is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B1367223 (S)-2-Chloro-4-methylvaleric acid CAS No. 28659-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-chloro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBIPRPIHIKPW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28659-81-6
Record name (S)-2-Chloro-4-methylvaleric Acid
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Foundational & Exploratory

(S)-2-Chloro-4-methylvaleric acid discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric Acid: Discovery, Synthesis, and Application

Abstract

This compound, a chiral halogenated carboxylic acid, serves as a valuable stereospecific building block in modern organic synthesis. Its importance is primarily derived from its enantiomerically pure structure, which is essential for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the historical context of its synthesis, rooted in the foundational chemistry of amino acids, and explores the evolution of methodologies for its preparation. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and illustrate the logical flow of synthetic strategies. The discussion extends to the broader context of chiral α-chloro acids and their critical role as intermediates in the pharmaceutical industry, particularly highlighting their utility in creating enantiomerically pure drugs to enhance efficacy and minimize side effects[1].

Foundational Discovery: The Chiral Pool Approach

The discovery and initial synthesis of this compound are intrinsically linked to the "chiral pool" strategy—a synthetic approach that utilizes readily available, enantiomerically pure natural products as starting materials. The most direct and historically significant method for preparing this compound is the stereospecific diazotization of the naturally occurring amino acid, L-leucine ((2S)-2-amino-4-methylpentanoic acid).

This classical transformation, widely documented in organic chemistry, provides a reliable route to various (S)-2-chloroalkanoic acids. The reaction proceeds via the treatment of the amino acid with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl)[2][3].

Mechanism of Action: Diazotization-Substitution

The causality behind this stereospecific conversion rests on a two-stage mechanism:

  • Diazotization: The primary amine of L-leucine is converted into a diazonium salt. This is achieved by the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and HCl. The nitrous acid then reacts with the amino group to form a highly unstable N-nitrosamine, which rearranges and eliminates water to yield the diazonium ion (-N₂⁺).

  • Nucleophilic Substitution: The diazonium group is an excellent leaving group (releasing neutral nitrogen gas, N₂). The chloride ions (Cl⁻) present in high concentration from the HCl solvent act as the nucleophile, attacking the α-carbon and displacing the nitrogen gas. Crucially, this Sₙ2-like reaction proceeds with overall retention of configuration at the chiral center, a well-established phenomenon for this specific transformation of α-amino acids[4].

This method remains a cornerstone for the laboratory-scale synthesis of (S)-2-chloroalkanoic acids due to its simplicity and the high enantiomeric purity of the starting material.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_product Final Product Leucine L-Leucine ((S)-2-Amino-4-methylpentanoic acid) Reagents 1. NaNO₂, HCl (aq) 2. 0-5 °C Leucine->Reagents Reacts with Diazonium Diazonium Salt Intermediate (Unstable) Reagents->Diazonium Forms Product This compound Diazonium->Product Nucleophilic Substitution (with Cl⁻, releases N₂)

Figure 1: Synthetic pathway from L-Leucine to this compound via diazotization.

Evolution of Synthetic Strategies

While the chiral pool approach is effective, the demands of industrial-scale production and the need for structural analogues have driven the development of alternative synthetic routes. These methods primarily focus on creating the chiral center through asymmetric synthesis or resolving a racemic mixture.

Racemic Synthesis and Resolution

A common industrial strategy involves the non-stereoselective synthesis of the target molecule, followed by the separation of the desired enantiomer from the racemic mixture.

  • Racemic Synthesis: Racemic 2-chloro-4-methylvaleric acid can be prepared through methods like the direct α-chlorination of 4-methylvaleric acid or its corresponding acyl chloride[2]. These reactions typically involve radical or ionic mechanisms that do not discriminate between the two enantiotopic faces of the molecule, resulting in a 50:50 mixture of the (S) and (R) enantiomers.

  • Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers.[5][6]. In a typical process, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase (e.g., from Candida antarctica). The enzyme selectively catalyzes the esterification of one enantiomer at a much faster rate than the other. For instance, if the enzyme preferentially esterifies the (R)-enantiomer, the reaction can be stopped at approximately 50% conversion, leaving behind the unreacted this compound in high enantiomeric excess[7]. The resulting mixture of (S)-acid and (R)-ester can then be easily separated.

G Racemate Racemic Mixture (R/S)-2-Chloro-4-methylvaleric acid Enzyme Lipase + Alcohol (e.g., Candida antarctica Lipase B) Racemate->Enzyme Subjected to enzymatic esterification Products Mixture after ~50% Conversion Enzyme->Products Selectively reacts with (R)-enantiomer S_Acid This compound (Unreacted) Products->S_Acid R_Ester (R)-Ester (Product of enzymatic reaction) Products->R_Ester Separation Separation (e.g., Distillation, Extraction) S_Acid->Separation R_Ester->Separation

Figure 2: Workflow for enzymatic kinetic resolution of racemic 2-chloro-4-methylvaleric acid.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer without forming the unwanted one. For α-chlorocarboxylic acids, this can be achieved through several advanced methods:

  • Asymmetric Halogenation: This involves the reaction of an enolate or enol-equivalent of a 4-methylvaleric acid derivative with an electrophilic chlorine source in the presence of a chiral catalyst or auxiliary. The chiral entity directs the approach of the chlorinating agent to one face of the prochiral enolate, resulting in an enantiomerically enriched product.

  • Photoenzymatic Methods: Emerging research has demonstrated the potential of photoenzymatic strategies, where light and an engineered enzyme work in concert to perform challenging chemical transformations. For example, an "ene-reductase" enzyme can be used to catalyze the asymmetric hydroalkylation of an olefin with a chloro-amide precursor, yielding a chiral α-chloroamide that can be hydrolyzed to the corresponding acid with high enantioselectivity[8].

Synthetic Strategy Principle Advantages Disadvantages
Chiral Pool Synthesis Utilizes a naturally occurring chiral starting material (L-Leucine).High enantiomeric purity, well-established procedure.Dependent on the availability and cost of the starting amino acid.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture.High enantioselectivity, applicable to a wide range of substrates, scalable.Theoretical maximum yield is 50% for the desired enantiomer, requires separation step.
Asymmetric Catalysis A chiral catalyst or reagent directs the formation of one enantiomer.High theoretical yield (up to 100%), atom-economical.Catalyst development can be complex and costly, may require specialized conditions.

Table 1: Comparison of Major Synthetic Strategies for this compound.

Application in Pharmaceutical Synthesis: The Case of Levocarnitine

Chiral α-chloroalkanoic acids and their derivatives are pivotal intermediates in the pharmaceutical industry. While this compound itself is a versatile building block, its structural cousins are central to the industrial production of critical drugs like Levocarnitine ((R)-Carnitine). Levocarnitine is an essential compound involved in fatty acid metabolism and is used to treat carnitine deficiency[9].

The industrial synthesis of Levocarnitine provides an authoritative example of the importance of stereoselective synthesis of related chiral chloro-compounds. A common and economically viable route starts with an achiral 4-carbon precursor, ethyl 4-chloro-3-oxobutanoate[10][11]. The key step is the asymmetric reduction of the ketone functionality to create the chiral hydroxyl group with the correct (R) configuration.

Workflow for Levocarnitine Synthesis:

  • Asymmetric Reduction: Ethyl 4-chloro-3-oxobutanoate is reduced using a chiral catalyst, often a Ruthenium-based complex with a chiral phosphine ligand (e.g., BINAP), under hydrogen pressure. This step sets the crucial stereocenter, yielding (R)-ethyl-4-chloro-3-hydroxybutanoate with high enantiomeric excess[11].

  • Amination: The resulting chiral chlorohydrin is then reacted with trimethylamine. The amine performs a nucleophilic substitution on the carbon bearing the chlorine atom, displacing it to form the quaternary ammonium salt.

  • Hydrolysis: The ester is hydrolyzed under basic or acidic conditions to yield the final product, Levocarnitine.

G Start Ethyl 4-chloro-3-oxobutanoate (Achiral Precursor) Reduction Asymmetric Hydrogenation (Chiral Ru-BINAP catalyst, H₂) Start->Reduction Intermediate (R)-Ethyl-4-chloro-3-hydroxybutanoate (Chiral Intermediate) Reduction->Intermediate Amination Amination (Trimethylamine, N(CH₃)₃) Intermediate->Amination Ester Levocarnitine Ethyl Ester Amination->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Product Levocarnitine ((R)-Carnitine) Hydrolysis->Product

Figure 3: Industrial synthesis of Levocarnitine showcasing a key asymmetric reduction step.

This process highlights the power of asymmetric catalysis in converting simple, achiral molecules into complex, enantiomerically pure active pharmaceutical ingredients, a paradigm that also governs the synthesis and application of this compound and related compounds.

Detailed Experimental Protocol: Synthesis from L-Alanine (General Procedure)

The following protocol is a representative method for the synthesis of (S)-2-chloroalkanoic acids from an L-amino acid, adapted from established procedures[2]. This example uses L-alanine for simplicity but is directly applicable to L-leucine.

Objective: To synthesize (S)-2-Chloropropanoic acid from L-Alanine.

Materials:

  • L-Alanine (1.0 mol)

  • 5 N Hydrochloric Acid (1300 mL)

  • Sodium Nitrite (1.6 mol)

  • Deionized Water

  • Ice/Sodium Chloride bath

  • 4-L three-necked, round-bottomed flask

  • Mechanical stirrer, dropping funnel, thermometer, reflux condenser

Procedure:

  • Dissolution: In the 4-L flask, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cooling: Cool the mixture to 0°C using an ice/sodium chloride bath. Efficient cooling and vigorous stirring are critical for the reaction's success.

  • Nitrite Addition: Prepare a pre-cooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water. Add this solution dropwise to the reaction flask via the dropping funnel over approximately 3-4 hours. The rate of addition must be controlled to maintain the internal reaction temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting amino acid. This can be done by taking an aliquot, derivatizing it (e.g., as a methyl ester N-trifluoroacetyl derivative), and analyzing by Gas-Liquid Phase Chromatography (GLPC)[2].

  • Workup: Once the reaction is complete, the aqueous solution containing the product is typically saturated with sodium chloride and extracted multiple times with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-chloropropanoic acid. Further purification can be achieved by vacuum distillation.

Self-Validation and Causality: Maintaining a low temperature (<5°C) is crucial to prevent the decomposition of nitrous acid and minimize side reactions. The slow, controlled addition of sodium nitrite ensures that the concentration of the highly reactive diazonium intermediate remains low, favoring the desired substitution reaction over elimination or rearrangement pathways. The use of GLPC for reaction monitoring provides a quantitative measure of conversion, ensuring the reaction is driven to completion for optimal yield.

Conclusion

This compound represents a classic example of a valuable chiral building block whose synthetic origins lie in the rich chemistry of natural amino acids. The foundational diazotization method, while still relevant, has been complemented by more flexible and scalable industrial strategies such as enzymatic resolution and asymmetric synthesis. The principles governing its synthesis are mirrored in the production of other critical pharmaceutical intermediates, underscoring the central role of stereochemistry in modern drug development. As synthetic methodologies continue to advance, the efficient and selective production of such chiral molecules will remain a key focus for researchers and scientists in both academia and industry.

References

An In-Depth Technical Guide to the Biosynthesis of (S)-2-Chloro-4-methylvaleric acid: A Proposed Pathway and Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Chloro-4-methylvaleric acid is a chiral organohalogen compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. While its chemical synthesis is established, its natural biosynthetic pathway remains uncharacterized. This technical guide proposes a plausible biosynthetic route to this compound, leveraging known metabolic pathways and the diverse catalytic capabilities of halogenase enzymes. We provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothetical pathway. This includes the identification of candidate enzymes, detailed protocols for their heterologous expression and purification, in vitro reconstitution of the proposed enzymatic steps, and robust analytical methodologies for product verification and stereochemical analysis. This guide is intended to serve as a foundational resource to stimulate and direct future research into the biosynthesis of this and other halogenated aliphatic carboxylic acids.

Introduction: The Enigma of Halogenated Aliphatic Acids

Organohalogen compounds are a diverse class of molecules with profound impacts on biological activity, often enhancing the efficacy and metabolic stability of parent compounds.[1][2] Consequently, a significant portion of pharmaceuticals and agrochemicals incorporate halogen atoms.[3] Nature has evolved a sophisticated enzymatic machinery, primarily in microorganisms, to produce over 5,000 halogenated natural products.[4] The enzymes responsible, known as halogenases, catalyze the regio- and stereoselective incorporation of halogen atoms into a vast array of chemical scaffolds.[4][5]

This compound, also known as (S)-2-Chloro-4-methylpentanoic acid, is a chiral building block whose biological origin is currently unknown.[6][7] Its structure suggests a biosynthetic relationship with the essential amino acid L-leucine.[8] This guide delineates a hypothetical biosynthetic pathway from L-leucine to this compound. We will first outline the proposed biochemical transformations and then provide a detailed experimental roadmap for the validation of this pathway, grounded in established methodologies for enzyme characterization and metabolic pathway elucidation.

A Plausible Biosynthetic Pathway

We propose a two-stage biosynthetic pathway commencing from the primary metabolite L-leucine. The initial stage involves the conversion of L-leucine to 4-methylvaleric acid, followed by a stereoselective chlorination at the α-carbon (C2) position.

Stage 1: Formation of the Carboxylic Acid Precursor from L-Leucine

The biosynthesis of L-leucine from pyruvate is a well-characterized seven-step pathway in many microorganisms.[9] The conversion of L-leucine to the precursor 4-methylvaleric acid can be envisioned through a sequence of deamination and subsequent reduction steps. A likely intermediate is α-ketoisocaproate, which is formed from L-leucine via the action of a branched-chain amino acid aminotransferase.[8] This α-keto acid can then be oxidatively decarboxylated to isovaleryl-CoA, a common step in leucine catabolism.[8] Subsequent thioesterase activity would yield 4-methylvaleric acid. Alternatively, a carboxylic acid reductase (CAR) could potentially reduce the carboxylate of α-ketoisocaproate to an aldehyde, which is then further reduced to an alcohol and subsequently oxidized to the carboxylic acid, although this is a more complex route.[10]

Stage 2: Stereoselective α-Chlorination

The key transformation is the stereoselective chlorination of 4-methylvaleric acid at the C2 position to yield the (S)-enantiomer. The direct halogenation of an unactivated aliphatic C-H bond is an energetically challenging reaction that requires a powerful enzymatic catalyst.[6] Non-heme iron/α-ketoglutarate (αKG)-dependent halogenases are prime candidates for this reaction, as they are known to catalyze the chlorination of unactivated carbon centers in a variety of substrates, including amino acids and fatty acyl moieties.[1][11] These enzymes utilize a radical-based mechanism to achieve this difficult transformation.[6]

The proposed mechanism involves the binding of 4-methylvaleric acid (or a carrier protein-tethered derivative) to the active site of a non-heme iron halogenase. The enzyme would then abstract a hydrogen atom from the C2 position, followed by a rebound of the resulting substrate radical with a chlorine atom coordinated to the iron center, yielding this compound. The stereoselectivity of the product would be dictated by the precise positioning of the substrate within the enzyme's chiral active site.[11]

Proposed Biosynthetic Pathway LLeucine L-Leucine aKIC α-Ketoisocaproate LLeucine->aKIC Branched-chain amino acid aminotransferase MVA 4-Methylvaleric Acid aKIC->MVA Multi-step catabolism SCMVA (S)-2-Chloro-4- methylvaleric acid MVA->SCMVA Non-heme Iron Halogenase (putative) + Cl-, O2, αKG

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Framework for Pathway Validation

The validation of the proposed pathway requires a multi-faceted approach, combining bioinformatics, molecular biology, protein biochemistry, and analytical chemistry.

Identification and Cloning of Candidate Halogenase Genes

The first step is to identify candidate non-heme iron halogenase genes from microbial genomes. This can be achieved through bioinformatics approaches:

  • Homology Searching: Use the amino acid sequences of known non-heme iron halogenases that act on aliphatic substrates (e.g., HctB, BesD) as queries in BLAST searches against public and proprietary genomic databases.[1][12]

  • Genome Mining: Look for gene clusters that contain a putative halogenase gene alongside genes for enzymes involved in leucine metabolism.

Once candidate genes are identified, they should be amplified from the source organism's genomic DNA via PCR and cloned into a suitable expression vector, such as pET28a, for heterologous expression in E. coli.[4]

Heterologous Expression and Purification of Candidate Halogenases

A robust protocol for obtaining pure, active enzyme is crucial for in vitro studies.

Protocol 1: Expression and Purification of His-tagged Halogenase

  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the candidate halogenase gene.

  • Culture Growth: Grow a 1.5 L culture in LB medium containing the appropriate antibiotic (e.g., kanamycin 60 mg/L) at 37°C until the OD600 reaches 0.5-0.6.[4]

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding 0.1-0.5 mM IPTG. Incubate for a further 16-20 hours.[4]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4 pH 7.4, 300 mM NaCl, 10 mM imidazole). Lyse the cells using a French press or sonication.[4]

  • Clarification: Remove cell debris by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged halogenase with a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE. The expected yield should be in the range of 5-25 mg of pure protein per liter of culture.[4]

Experimental Workflow cluster_0 Gene to Protein cluster_1 Activity and Analysis GeneID Gene Identification (Bioinformatics) Cloning Cloning into Expression Vector GeneID->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Assay In Vitro Enzymatic Assay Purification->Assay Purified Enzyme LCMS LC-MS/MS Analysis (Product Identification) Assay->LCMS Chiral Chiral Analysis (Stereochemistry) LCMS->Chiral

Figure 2: General experimental workflow for halogenase characterization.
In Vitro Reconstitution and Activity Assay

The activity of the purified halogenase candidate will be tested in an in vitro assay.

Protocol 2: In Vitro Halogenase Activity Assay

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 1 mM 4-methylvaleric acid (substrate)

    • 2 mM α-ketoglutarate

    • 1 mM Ascorbate

    • 100 µM (NH4)2Fe(SO4)2

    • 10 mM NaCl

    • 5-10 µM purified halogenase

  • Incubation: Incubate the reaction mixture at 25-30°C for 4-16 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by acidifying with formic acid to a final concentration of 1%.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

Table 1: Key Parameters for Halogenase Activity Assay

ComponentConcentrationPurpose
HEPES Buffer50 mM, pH 7.5Maintain optimal pH
4-methylvaleric acid1 mMSubstrate
α-ketoglutarate2 mMCo-substrate
Ascorbate1 mMReducing agent to keep Fe(II)
(NH4)2Fe(SO4)2100 µMIron cofactor
NaCl10 mMChloride source
Purified Enzyme5-10 µMCatalyst
Analytical Verification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of the reaction product.

Protocol 3: LC-MS/MS Analysis of 2-Chloro-4-methylvaleric acid

  • Chromatography: Separate the reaction components using a reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 HPH-C18) with a gradient of water and methanol, both containing 0.1% formic acid.[13]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Monitor for the product using Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]- of 2-Chloro-4-methylvaleric acid (m/z 149.0). A characteristic product ion would result from the loss of HCl (m/z 113.0) or other fragmentation pathways. The characteristic isotopic pattern of chlorine (35Cl:37Cl ratio of approximately 3:1) should be observed for the precursor and any chlorine-containing fragment ions.

  • Quantification: Generate a standard curve using a commercially available standard of this compound to quantify the amount of product formed.

Chiral Analysis

To confirm the production of the (S)-enantiomer, a chiral separation method is required.

Protocol 4: Chiral HPLC Analysis

  • Derivatization (if necessary): The carboxylic acid may need to be derivatized to an amide or ester to improve separation on certain chiral columns.

  • Chiral Chromatography: Employ a chiral HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., a mixture of hexane and alcohol) to separate the (S) and (R) enantiomers.[14]

  • Detection and Comparison: Detect the separated enantiomers by UV absorbance. Compare the retention time of the enzymatic product with that of authentic (S) and (R) standards to determine the stereochemistry of the biosynthesized molecule.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet elucidated, is likely to proceed via the modification of the L-leucine metabolic pathway by a stereoselective halogenase. This guide provides a robust, scientifically grounded hypothesis and a comprehensive experimental framework to test it. The successful identification and characterization of an enzyme capable of α-chlorinating 4-methylvaleric acid would not only illuminate a novel biosynthetic pathway but also provide a valuable biocatalyst for the green synthesis of chiral halogenated compounds. Future work could involve enzyme engineering to alter the substrate scope or improve the catalytic efficiency of the identified halogenase, further expanding the biocatalytic toolbox for synthetic chemistry.

References

physical properties of (S)-2-Chloro-4-methylvaleric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-2-Chloro-4-methylvaleric Acid

Authored by a Senior Application Scientist

This document provides a detailed examination of the physical and chemical properties of this compound, a significant chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core data with the underlying scientific principles governing its behavior and measurement.

Introduction and Strategic Importance

This compound, also known by its IUPAC name (2S)-2-chloro-4-methylpentanoic acid, is a halogenated derivative of valeric acid.[1][2] Its importance in the pharmaceutical and fine chemical industries stems from the chiral center at the C2 position. This specific stereoisomer serves as a valuable intermediate for the asymmetric synthesis of complex target molecules, where precise stereochemical control is paramount for achieving desired biological activity and minimizing off-target effects. Understanding its physical properties is not merely an academic exercise; it is fundamental to its practical application in process development, purification, and formulation.

Core Physical and Chemical Properties

The fundamental characteristics of this compound are summarized below. These values are critical for predicting its behavior in various solvents, thermal conditions, and reaction environments.

PropertyValueSource(s)
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid[1][2]
CAS Number 28659-81-6[1][3][4][5]
Molecular Formula C₆H₁₁ClO₂[1][2][3][4][5]
Molecular Weight 150.60 g/mol [1][2][5]
Appearance Colorless to light yellow/orange clear liquid[6]
Boiling Point 228.0 ± 13.0 °C at 760 mmHg; 126 °C (at reduced pressure)[2][3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 91.7 ± 19.8 °C[3]
Purity (Typical) >97.0%
InChIKey CBQBIPRPIHIKPW-YFKPBYRVSA-N[1][2][7]
Canonical SMILES CC(C)CC(C(=O)O)Cl[2][5]

In-Depth Analysis of Key Properties

Stereochemistry and Molecular Structure

The defining feature of this molecule is its chirality. The "(S)" designation refers to the specific three-dimensional arrangement of the substituents around the chiral carbon (C2), which bears the chlorine atom. This stereochemical purity is crucial, as the corresponding (R)-enantiomer may exhibit different or even undesirable biological activity in a final drug product. The structural integrity and enantiomeric purity are typically confirmed using chiral chromatography and polarimetry.

Thermal Properties: Boiling and Flash Points

The boiling point of approximately 228 °C at atmospheric pressure indicates moderate volatility for a molecule of its mass.[3] However, the presence of the carboxylic acid group suggests that prolonged heating at this temperature could lead to decomposition or side reactions like decarboxylation. Therefore, in a laboratory or industrial setting, purification is almost always performed via vacuum distillation. The reported boiling point of 126 °C is indicative of such a procedure, though the exact pressure is not specified.[2]

The flash point of ~92 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[3] This classifies it as a combustible liquid, necessitating appropriate storage and handling procedures away from ignition sources.[8]

Solubility Profile

While quantitative solubility data is not extensively published, the molecular structure allows for reliable predictions. The molecule possesses both a polar carboxylic acid head and a nonpolar isobutyl tail.

  • Polar Solvents: The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility in polar protic solvents like water, although this will be limited by the six-carbon backbone. Its acidity (pKa not reported, but expected to be lower than isovaleric acid due to the inductive effect of chlorine) means it will be highly soluble in aqueous basic solutions (e.g., NaOH, NaHCO₃) through deprotonation to form the carboxylate salt.

  • Organic Solvents: It is expected to be freely soluble in a wide range of organic solvents, including ethers (diethyl ether, THF), chlorinated solvents (dichloromethane, chloroform), and alcohols (methanol, ethanol), owing to its organic character.

Experimental Determination of Physical Properties

To ensure data integrity, the physical properties of a compound like this compound must be determined using validated experimental protocols.

Protocol: Boiling Point Determination via Vacuum Distillation

This method is chosen to prevent thermal degradation at atmospheric boiling points.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Charging: Place the this compound sample (e.g., 10 mL) and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply vacuum using a vacuum pump, protected by a cold trap. Monitor the pressure with a manometer. Aim for a stable pressure (e.g., 10 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Data Recording: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the collection flask. This is the boiling point at the recorded pressure.

  • Correction: If necessary, use a nomograph to correlate the observed boiling point at reduced pressure to the boiling point at atmospheric pressure.

Workflow Diagram:

G cluster_prep Preparation cluster_exec Execution cluster_data Data Acquisition A Assemble Short-Path Distillation Apparatus B Charge Flask with Sample & Stir Bar A->B C Apply & Stabilize Vacuum (e.g., 10 mmHg) B->C D Begin Stirring & Gentle Heating C->D E Observe for Consistent Condensation & Distillation D->E F Record Vapor Temperature & System Pressure E->F G Correct to Atmospheric Pressure (Nomograph) F->G

Caption: Workflow for Boiling Point Determination.

Protocol: Density Measurement Using a Pycnometer

This gravimetric method provides high accuracy for liquid density.

Methodology:

  • Calibration: Thoroughly clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer (m₁).

  • Reference Measurement: Fill the pycnometer with deionized water at a known, constant temperature (e.g., 20 °C). Weigh the filled pycnometer (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same constant temperature.

  • Final Weighing: Weigh the pycnometer filled with the sample (m₃).

  • Calculation: The density (ρ) is calculated as: ρ_sample = (m₃ - m₁) / ((m₂ - m₁) / ρ_water).

Workflow Diagram:

G cluster_cal Calibration cluster_meas Measurement A Weigh Empty, Dry Pycnometer (m1) B Fill with DI Water at Temp T A->B Result Calculate Density: ρ = (m3 - m1) / V A->Result C Weigh Water-Filled Pycnometer (m2) B->C D Calculate Exact Volume (V) C->D E Fill Dry Pycnometer with Sample at Temp T D->E F Weigh Sample-Filled Pycnometer (m3) E->F F->Result

Caption: Gravimetric Density Determination Workflow.

Protocol: Structural Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (~0.6 mL), typically Chloroform-d (CDCl₃), in a clean NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and splitting patterns (multiplicity) to confirm the expected structure of this compound. The spectrum is expected to show characteristic signals for the methine proton at C2, the methylene protons at C3, the methine at C4, and the diastereotopic methyl groups at C5.[7]

Workflow Diagram:

G A Dissolve Sample in Deuterated Solvent (e.g., CDCl3) B Transfer to NMR Tube A->B C Insert into Spectrometer, Lock & Shim B->C D Acquire Free Induction Decay (FID) C->D E Process Data: Fourier Transform, Phasing D->E F Analyze Spectrum: Chemical Shift, Integration, Multiplicity E->F G Confirm Molecular Structure F->G

References

Spectroscopic Data of (S)-2-Chloro-4-methylvaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-4-methylvaleric acid, also known as (S)-2-chloro-4-methylpentanoic acid, is a chiral halogenated carboxylic acid.[1] Its stereospecific nature makes it a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[2][3] The precise three-dimensional arrangement of its atoms is crucial for its biological activity and its effectiveness as an intermediate in the synthesis of enantiomerically pure drugs.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in synthetic applications.

This guide will delve into the analysis of its ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section will provide a detailed experimental protocol, a summary of the key data, an in-depth interpretation of the spectra, and the scientific rationale behind the observed spectroscopic features.

Molecular Structure and Chirality

This compound possesses a single chiral center at the C2 carbon, the carbon atom to which the chlorine atom is attached. This chirality gives rise to two enantiomers, the (S) and (R) forms. The specific spatial arrangement of the substituents around this stereocenter dictates the molecule's interaction with other chiral molecules, a fundamental principle in drug-receptor binding and stereoselective synthesis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

¹H NMR Data Summary
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A~10.8Broad Singlet1H-COOH
B~4.35Doublet of Doublets (dd)1HH-2
C~1.88Multiplet2HH-3
D~0.98Doublet3H-CH₃
E~0.95Doublet3H-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.

  • Carboxylic Acid Proton (A): The highly deshielded proton of the carboxylic acid group appears as a broad singlet around 10.8 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Alpha-Proton (B): The proton on the chiral center (C2) resonates at approximately 4.35 ppm. The downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and the carbonyl group. This signal appears as a doublet of doublets due to coupling with the two diastereotopic protons on C3.

  • Beta-Protons (C): The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center. They appear as a complex multiplet around 1.88 ppm, resulting from coupling with the alpha-proton (H-2) and the gamma-proton (H-4).

  • Methyl Protons (D and E): The two methyl groups attached to C4 are also diastereotopic and thus magnetically non-equivalent. This results in two distinct doublet signals at approximately 0.98 ppm and 0.95 ppm, each integrating to three protons. The splitting into doublets is due to coupling with the single proton on C4.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) is typically required compared to ¹H NMR.

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

    • Spectral Width: A spectral width of around 200-220 ppm is standard.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C=O~175
C-Cl~58
-CH₂-~40
-CH-~25
-CH₃~22, ~23

Note: These are predicted values and may differ from experimental data.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

  • Carbonyl Carbon (C1): The carbon of the carboxylic acid group is the most deshielded, appearing at the downfield end of the spectrum, around 175 ppm.

  • Alpha-Carbon (C2): The carbon atom bonded to the chlorine atom (the chiral center) is expected to resonate around 58 ppm. The electronegative chlorine atom causes a significant downfield shift.

  • Beta-Carbon (C3): The methylene carbon adjacent to the chiral center is predicted to appear at approximately 40 ppm.

  • Gamma-Carbon (C4): The methine carbon of the isobutyl group is expected around 25 ppm.

  • Methyl Carbons (C5 and C6): The two methyl carbons are diastereotopic and therefore chemically non-equivalent. They are predicted to have slightly different chemical shifts, around 22 and 23 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are averaged to obtain a good quality spectrum.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid)
~2960MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (carboxylic acid)
~1470MediumC-H bend (aliphatic)
~1250MediumC-O stretch
~750Medium-StrongC-Cl stretch
Interpretation of the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

  • O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretch: The absorptions around 2960 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the isobutyl group.

  • C=O Stretch: A strong, sharp absorption peak at approximately 1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-O Stretch and O-H Bend: The fingerprint region contains various bands, including the C-O stretching vibration around 1250 cm⁻¹ and O-H bending vibrations.

  • C-Cl Stretch: The absorption due to the C-Cl stretching vibration is expected in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Mass Spectrometry Data Summary
  • Molecular Ion (M⁺): m/z = 150 (and a smaller M+2 peak at m/z = 152 due to the ³⁷Cl isotope).

  • Major Fragments (m/z): 115, 99, 73, 57, 43.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides valuable information for confirming its molecular weight and elucidating its structure.

  • Molecular Ion Peak: The presence of a molecular ion peak at m/z 150 confirms the molecular weight of the compound (C₆H₁₁ClO₂). The characteristic isotopic pattern of chlorine, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, is a key diagnostic feature for a monochlorinated compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways include:

    • Loss of Chlorine: A peak at m/z 115 ([M-Cl]⁺) results from the cleavage of the C-Cl bond.

    • Loss of Carboxyl Group: A peak at m/z 105 ([M-COOH]⁺) can be observed.

    • McLafferty Rearrangement: Carboxylic acids can undergo McLafferty rearrangement, which could lead to various fragment ions.

    • Alpha-Cleavage: Cleavage of the bond between C2 and C3 can lead to fragments.

    • Fragments from the Isobutyl Group: Peaks at m/z 57 ([C₄H₉]⁺) and 43 ([C₃H₇]⁺) are characteristic of the isobutyl group.

G M [C₆H₁₁ClO₂]⁺˙ m/z = 150 M_Cl [C₆H₁₁O₂]⁺ m/z = 115 M->M_Cl - Cl M_COOH [C₅H₁₀Cl]⁺ m/z = 105 M->M_COOH - COOH Isobutyl [C₄H₉]⁺ m/z = 57 M->Isobutyl Fragmentation Propyl [C₃H₇]⁺ m/z = 43 Isobutyl->Propyl - CH₂

Caption: Plausible fragmentation pathways in the mass spectrum.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds.[2] Its defined stereochemistry is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

One notable application is in the synthesis of protease inhibitors, a class of antiviral drugs used to treat HIV/AIDS.[4] For instance, it is a potential precursor for the synthesis of the side chain of Lopinavir, an HIV protease inhibitor.[5][6][7][8][9] The specific (S)-configuration of the chloro-acid is critical for achieving the desired stereochemistry in the final drug molecule, which is essential for its binding to the active site of the viral protease.

Conclusion

The spectroscopic data of this compound provides a comprehensive fingerprint for its identification and characterization. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework and the electronic environment of each atom, confirming the connectivity and stereochemistry. IR spectroscopy identifies the key functional groups, namely the carboxylic acid and the carbon-chlorine bond. Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. A thorough understanding of these spectroscopic techniques and their application to this chiral building block is indispensable for researchers and professionals in the field of drug discovery and development, ensuring the synthesis of enantiomerically pure and effective pharmaceutical agents.

References

(S)-2-Chloro-4-methylvaleric acid CAS number 28659-81-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid (CAS: 28659-81-6)

Executive Summary

This compound is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its importance lies in its role as a key building block, or synthon, for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C-2 position makes it a valuable precursor for creating enantiomerically pure drugs, where specific stereoisomers are responsible for the desired therapeutic activity. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, primary applications in drug development, and essential safety and handling procedures.

Introduction and Significance

This compound, also known as (S)-2-Chloro-4-methylpentanoic acid[1][2], is a derivative of the amino acid L-leucine. Its structure incorporates a chlorine atom at the alpha-position to the carboxyl group, a critical functional handle for nucleophilic substitution reactions. The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center, which is paramount for its utility in stereoselective synthesis.

The primary driver for the industrial and research interest in this compound is its application as a key intermediate in the synthesis of pharmaceuticals[3]. Chiral molecules are fundamental to modern drug discovery, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The use of pre-defined chiral building blocks like this compound is a cornerstone of efficient and economically viable asymmetric synthesis, ensuring the final API is produced with high enantiomeric purity. The presence of chlorine in pharmaceutical compounds is a well-established strategy to modulate factors like lipophilicity, metabolic stability, and binding affinity[4][5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory or manufacturing setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

PropertyValueSource(s)
CAS Number 28659-81-6[1][2][6]
Molecular Formula C₆H₁₁ClO₂[1][2][6]
Molecular Weight 150.60 g/mol [1][2]
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid[1][2]
Appearance Colorless to light yellow clear liquid
Density ~1.1 g/cm³[6][7]
Boiling Point 228 °C at 760 mmHg[6][7]
Flash Point 91.7 °C[6][7]
Refractive Index ~1.451[6][7]
Solubility Soluble in organic solvents such as dichloromethane, THF, and methanol.Inferred from standard organic chemistry principles.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.8 (s, 1H, COOH), 4.35 (t, 1H, CHCl), 1.88 (m, 2H, CH₂), 0.95-0.98 (dd, 6H, 2xCH₃)[8]

Synthesis and Stereochemical Control

The synthesis of this compound with high enantiomeric purity is critical. A common and effective strategy is to start from a readily available, inexpensive chiral precursor, such as a natural amino acid.

Rationale for Synthetic Route Selection

The most logical and field-proven approach for synthesizing this compound is the stereospecific diazotization of L-leucine. This method is advantageous for several key reasons:

  • Chiral Pool Starting Material: L-leucine is a naturally occurring, enantiomerically pure, and cost-effective starting material.

  • Stereochemical Retention: The reaction of α-amino acids with nitrous acid in the presence of hydrochloric acid is known to proceed with retention of configuration at the α-carbon. This mechanism ensures the desired (S)-stereochemistry of the product directly from the (S)-stereochemistry of L-leucine.

  • Direct Conversion: This one-step conversion is efficient and avoids complex protection-deprotection sequences or the use of expensive chiral catalysts.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification A L-Leucine B Dissolution in aq. HCl A->B C Cool to 0-5 °C B->C D Slow addition of aq. Sodium Nitrite (NaNO₂) C->D E Reaction Stirring (N₂ evolution) D->E F Solvent Extraction (e.g., DCM) E->F Reaction Quench G Drying over Na₂SO₄ F->G H Solvent Removal (Rotary Evaporation) G->H I Vacuum Distillation H->I J This compound (Product) I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add L-leucine (1.0 eq). Add 6M Hydrochloric Acid (approx. 5.0 eq) and stir until all solids are dissolved.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.5 eq) in deionized water. Add this solution dropwise via the dropping funnel to the stirred L-leucine solution, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until gas evolution ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate[9].

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product[10].

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Analytical_Workflow cluster_tests Analytical Tests cluster_results Data Confirmation Product Purified Product Sample NMR ¹H & ¹³C NMR Product->NMR MS GC-MS Product->MS HPLC Chiral HPLC Product->HPLC FTIR FT-IR Spectroscopy Product->FTIR Identity Structural Confirmation NMR->Identity MS->Identity Purity Chemical Purity (%) MS->Purity HPLC->Purity Enantio Enantiomeric Excess (% ee) HPLC->Enantio FTIR->Identity

Caption: A standard workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show a characteristic triplet for the proton at the C-2 position (α-proton) around 4.35 ppm[8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight (m/z of 150.6) and provides an assessment of chemical purity by detecting volatile impurities[9].

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric purity (enantiomeric excess, % ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification[11]. A high % ee (>98%) is typically required for pharmaceutical applications.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1715 cm⁻¹).

Applications in Drug Development

The primary and most well-documented application of this compound and its derivatives is in the synthesis of Valsartan[12][13]. Valsartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure[12][13].

In the synthesis of Valsartan, the (S)-valine moiety is essential for the drug's binding to the AT1 receptor. The synthetic route often involves the N-alkylation of an L-valine ester derivative with a brominated biphenyl intermediate. While some routes use L-valine ester directly, related chiral synthons like this compound can serve as potent electrophilic building blocks for constructing the C-N bond under different reaction conditions, offering flexibility in process development.

Valsartan_Synthesis_Role Biphenyl Biphenyl Tetrazole Intermediate (Nucleophile) Coupling N-Alkylation Coupling Biphenyl->Coupling ValericAcid This compound (or derivative) (Chiral Electrophile) ValericAcid->Coupling Valsartan Valsartan Core Structure Coupling->Valsartan Forms key C-N bond with defined stereochemistry

Caption: Role of the chiral valeric acid moiety in the synthesis of Valsartan.

Safety, Handling, and Storage

This compound is a corrosive and irritating chemical that requires careful handling.

  • GHS Hazard Classification:

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[14][15][16].

  • Handling Precautions: Avoid breathing vapors or mist. Do not allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling[14][15].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area, away from incompatible materials such as strong bases and strong oxidizing agents[14].

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of contents/container to an approved waste disposal plant[15][16].

References

chemical structure and stereochemistry of (S)-2-Chloro-4-methylvaleric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Chloro-4-methylvaleric acid

Introduction

This compound, a chiral α-chloro carboxylic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structural features—a single stereocenter at the α-carbon, a reactive chloro substituent, and a carboxylic acid moiety—make it a versatile synthon for constructing complex, enantiomerically pure molecules. The precise three-dimensional arrangement defined by its (S)-configuration is of paramount importance, as biological systems often exhibit high stereoselectivity. Consequently, the ability to synthesize and characterize this specific enantiomer is crucial for the development of targeted therapeutics and other specialized chemical agents. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, analytical characterization, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the starting point for any technical application. This compound is systematically named according to IUPAC nomenclature to avoid ambiguity.

PropertyValueSource
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid[1][2]
Synonyms (S)-2-Chloro-4-methylpentanoic Acid[1][2]
CAS Number 28659-81-6[1][2]
Molecular Formula C₆H₁₁ClO₂[1][2]
Molecular Weight 150.60 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 228.0±13.0 °C at 760 mmHg[3]
Density 1.1±0.1 g/cm³[3]
Molecular Structure Visualization

The two-dimensional structure highlights the key functional groups and the chiral center responsible for its stereochemical properties.

Caption: 2D structure of this compound with key groups highlighted.

Stereochemistry: The (S)-Configuration

The biological and chemical functionality of this molecule is critically dependent on the specific arrangement of atoms around the C2 carbon, its sole stereocenter. The designation '(S)' is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

  • Assigning Priorities: The four groups attached to the chiral carbon (C2) are ranked by atomic number:

    • Priority 1: -Cl (Chlorine, Z=17)

    • Priority 2: -COOH (The carbon is bonded to two oxygen atoms)

    • Priority 3: -CH₂CH(CH₃)₂ (Isobutyl group)

    • Priority 4: -H (Hydrogen, Z=1)

  • Determining Configuration: By orienting the molecule so that the lowest priority group (-H) points away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the (S)-configuration, from the Latin sinister for left.

The importance of stereoisomerism cannot be overstated, particularly in pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic.[4] Therefore, stereoselective synthesis is not merely an academic exercise but a necessity for producing safe and effective active pharmaceutical ingredients (APIs).

Stereoselective Synthesis

Achieving high enantiomeric purity is the primary goal in the synthesis of this compound. The most reliable and common strategy involves starting from a readily available, enantiopure precursor that shares the required carbon skeleton and stereochemistry. (S)-Leucine is an ideal starting material.

Protocol: Synthesis from (S)-Leucine

This transformation is a classic example of a stereospecific reaction where the configuration of the starting material dictates the configuration of the product. The conversion of the amino group to a chloro group proceeds with retention of configuration.

Step-by-Step Methodology:

  • Diazotization: (S)-Leucine is dissolved in an aqueous acidic medium (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath.

  • Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled leucine solution with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt intermediate. This reaction converts the primary amine (-NH₂) into a diazonium group (-N₂⁺).

  • Nucleophilic Substitution (Chlorination): The diazonium group is an excellent leaving group (it departs as N₂ gas). In the presence of chloride ions (from the HCl solvent), it is displaced by a chloride nucleophile. This substitution occurs at the α-carbon.

  • Work-up and Purification: After the reaction is complete (indicated by the cessation of nitrogen gas evolution), the aqueous mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (like Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product with high chemical and enantiomeric purity.[5]

Synthetic Workflow Diagram

workflow start (S)-Leucine (Chiral Pool Precursor) step1 Step 1: Diazotization Reagents: NaNO₂, aq. HCl Conditions: 0-5 °C start->step1 intermediate Intermediate: (S)-Diazonium Salt (Unstable) step1->intermediate step2 Step 2: Chlorination Nucleophile: Cl⁻ (from HCl) Leaving Group: N₂ gas intermediate->step2 product Crude this compound step2->product step3 Step 3: Purification Method: Vacuum Distillation product->step3 final_product Pure this compound step3->final_product

Caption: Stereoselective synthesis of this compound from (S)-Leucine.

Spectroscopic Analysis and Characterization

Confirming the chemical structure and assessing the enantiomeric purity are critical quality control steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[4][6]

TechniquePurposeExpected Observations
¹H NMR Structural confirmation & proton environment- A broad singlet for the carboxylic acid proton (>10 ppm).- A triplet/doublet of doublets for the α-proton (-CHCl) around 4.3-4.4 ppm.- Multiplets for the -CH₂- and -CH- protons of the isobutyl group.- Two distinct doublets for the diastereotopic methyl protons of the isobutyl group (~0.9-1.0 ppm).[7]
¹³C NMR Carbon skeleton confirmation- Carbonyl carbon (~170-175 ppm).- α-Carbon (-CHCl) signal.- Signals corresponding to the isobutyl group carbons.
Mass Spec. Molecular weight confirmation- Molecular ion peak [M]+ at m/z 150/152 (due to ³⁵Cl/³⁷Cl isotopes).- Characteristic fragmentation pattern (e.g., loss of Cl, COOH).
IR Spec. Functional group identification- Broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid).- Sharp C=O stretch around 1710 cm⁻¹.- C-Cl stretch around 600-800 cm⁻¹.
Chiral HPLC Enantiomeric purity (ee%)- Separation of (S) and (R) enantiomers using a chiral stationary phase, allowing for quantification of each.
Polarimetry Confirmation of chirality- Measurement of specific rotation [α]D. The sign (+ or -) and magnitude confirm the presence of a single enantiomer, though the value is condition-dependent.

Analytical Workflow for Quality Control

analytical_workflow sample Synthesized Product structure_confirm Structural Confirmation sample->structure_confirm purity_confirm Purity & Identity sample->purity_confirm nmr NMR (¹H, ¹³C) structure_confirm->nmr ms Mass Spectrometry structure_confirm->ms ir IR Spectroscopy structure_confirm->ir chiral_hplc Chiral HPLC purity_confirm->chiral_hplc polarimetry Polarimetry purity_confirm->polarimetry result Verified this compound (Structure & ee% Confirmed) nmr->result ms->result ir->result chiral_hplc->result polarimetry->result

Caption: Integrated analytical workflow for the characterization of the target molecule.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of the α-chloro group, which is a competent leaving group for Sₙ2 reactions. This allows for the stereospecific introduction of a wide range of nucleophiles (e.g., amines, thiols, azides) at the chiral center, typically with inversion of configuration.

Key Roles:

  • Chiral Synthon: It serves as a precursor for synthesizing other chiral molecules, including α-amino acids, α-hydroxy acids, and α-azido acids, which are common motifs in pharmaceutical compounds.

  • Fragment in Drug Discovery: The isobutyl moiety is a key feature of the amino acid leucine and is often used in drug design to interact with hydrophobic pockets in target proteins. This building block allows for the incorporation of this feature with defined stereochemistry.

  • Importance of Halogenation: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market.[8][9] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making halogenated building blocks like this one highly valuable.[8][9]

Safety and Handling

This compound is classified as a corrosive and irritant. According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Handling: Should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Store in a cool, dark, and dry place, preferably below 15°C.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Chloroalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the physicochemical properties of 2-chloroalkanoic acids. These molecules, while structurally simple, present a fascinating interplay of conformational isomerism, inductive effects, and solvation phenomena that dictate their acidity and reactivity. Moving beyond a mere recitation of methods, this document delves into the causality behind computational choices, offering a robust, self-validating system for generating reliable in-silico data.

The Rationale: Why Model 2-Chloroalkanoic Acids?

2-Chloroalkanoic acids are not just academic curiosities; they are valuable chiral building blocks in organic synthesis and can exhibit specific biological activities.[1] Their acid dissociation constant (pKa), conformational preferences, and reactivity are critical parameters that influence their behavior in both synthetic and biological environments. For instance, the protonation state of the carboxylic acid group, governed by its pKa, is paramount for molecular properties like solubility, membrane permeability, and receptor binding affinity.[2][3]

Quantum chemical calculations provide a powerful, first-principles approach to dissect these properties, offering insights that can be difficult or time-consuming to obtain experimentally.[4][5] By accurately modeling the electronic structure, we can predict and rationalize trends in acidity, identify the most stable three-dimensional structures, and pinpoint sites of chemical reactivity.

Foundational Pillar I: Conformational Analysis

A molecule's properties are inextricably linked to its three-dimensional structure. For flexible molecules like 2-chloroalkanoic acids, a thorough conformational analysis is not an optional preliminary step but the bedrock upon which all subsequent calculations are built. The rotation around the C-C single bonds gives rise to multiple conformers, each with a distinct energy and geometry.[6] Failing to identify the global minimum energy conformer can lead to significant errors in calculated properties.

The Causality Behind the Workflow

Our approach is hierarchical, designed to efficiently navigate the potential energy surface without sacrificing accuracy. A multi-step process is employed because a high-level quantum mechanics (QM) scan of all possible dihedral angles is computationally prohibitive.

  • Initial Exploration (Molecular Mechanics): We begin with a fast, computationally inexpensive molecular mechanics (MM) method to perform a broad conformational search. This step rapidly identifies a set of plausible low-energy structures.[7]

  • Refinement (Low-Level DFT): The candidate structures from the MM search are then optimized using a cost-effective Density Functional Theory (DFT) method, such as B3LYP with a minimal basis set like 6-31G(d). This step refines the geometries and provides a better initial energy ranking.

  • High-Accuracy Optimization (High-Level DFT): Finally, the unique, low-energy conformers from the previous step are re-optimized using a higher level of theory. A functional like M06-2X is often recommended as it is well-suited for main-group chemistry.[8] The choice of basis set is critical; a Pople-style basis set like 6-311+G(d,p) or, for superior accuracy, a Dunning-type correlation-consistent basis set such as aug-cc-pVTZ should be used.[9] The inclusion of diffuse functions ('+' or 'aug-') is crucial for accurately describing the diffuse electron density of the carboxylate anion and for calculating properties like pKa.[10]

Protocol 1: Step-by-Step Conformational Search
  • Structure Generation: Build an initial 3D structure of the 2-chloroalkanoic acid (e.g., 2-chloropropanoic acid) in a molecular editor.

  • MM Conformational Scan: Perform a systematic scan of the key dihedral angles (e.g., O=C-C-Cl and C-C-C-H) using an MM force field (e.g., MMFF94).

  • Geometry Optimization (Low-Level): Optimize the geometries of all unique conformers identified in the MM scan at the B3LYP/6-31G(d) level of theory.

  • Frequency Analysis & Filtering: Perform a frequency calculation for each optimized structure to confirm it is a true minimum (i.e., has zero imaginary frequencies) and to obtain the Gibbs free energy. Discard duplicate structures and rank them by free energy.

  • High-Level Re-optimization: Re-optimize the lowest 3-5 unique conformers using the M06-2X/aug-cc-pVTZ level of theory.

  • Final Energy Calculation: Perform a final frequency calculation at the high level of theory to obtain the final, accurate Gibbs free energies and thermal corrections for each conformer. The conformer with the lowest Gibbs free energy is the global minimum.

Visualization: Conformational Analysis Workflow

G cluster_0 Conformational Analysis Workflow A 1. Initial 3D Structure B 2. Molecular Mechanics (MM) Scan A->B C 3. Low-Level DFT Optimization (e.g., B3LYP/6-31G(d)) B->C Candidate Structures D 4. Filter Unique Conformers C->D E 5. High-Level DFT Optimization (e.g., M06-2X/aug-cc-pVTZ) D->E Low-Energy Candidates F 6. Final Gibbs Free Energy Calculation E->F G Global Minimum Conformer(s) F->G

Caption: Hierarchical workflow for identifying stable conformers.

Data Presentation: Relative Energies of 2-Chloropropanoic Acid Conformers
ConformerDihedral Angle (O=C-C-Cl)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
I (Global Min.) ~15°0.000.00
II~125°1.251.18
III~240°2.502.65
Note: Data are hypothetical for illustrative purposes.

Foundational Pillar II: Acidity (pKa) Prediction

The pKa is a macroscopic property reflecting a free energy difference in solution. Its direct calculation is complex, but it can be reliably determined using a thermodynamic cycle, often called a Born-Haber cycle.[11] This approach is powerful because it breaks the problem down into components that can be calculated with high accuracy using QM methods.[3][12]

The fundamental relationship is: pKa = ΔG°aq / (2.303 * RT) [13]

Where ΔG°aq is the Gibbs free energy of the acid dissociation reaction in water.

The Thermodynamic Cycle: A Validating System

The cycle dissects the aqueous dissociation into gas-phase energies and solvation free energies. An error of just 1.36 kcal/mol in the calculated ΔG°aq results in an error of one full pKa unit, underscoring the need for high accuracy.[12]

The key equation derived from the cycle is: ΔG°aq(HA) = ΔG°gas(HA) + ΔG°solv(A-) + ΔG°solv(H+) - ΔG°solv(HA)

To calculate this, we need:

  • ΔG°gas(HA): The gas-phase free energy of dissociation. This is calculated as Ggas(A-) + Ggas(H+) - Ggas(HA). The energies of the acid (HA) and its conjugate base (A-) are computed from high-level QM calculations (optimization and frequency) on their lowest energy conformers. The gas-phase free energy of the proton, Ggas(H+), is a known experimental value (-6.28 kcal/mol).[12]

  • ΔG°solv: The free energies of solvation for each species. These are calculated using an implicit solvation model, such as the SMD or CPCM model.[11][13][14] These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of solvation. The solvation free energy of the proton, ΔG°solv(H+), is also a well-established experimental value (-264.61 kcal/mol).[12]

Protocol 2: Step-by-Step pKa Calculation
  • Conformational Analysis: Perform the conformational analysis (Protocol 1) for both the neutral acid (HA) and its conjugate base (A-) to identify their respective global minimum energy structures.

  • Gas-Phase Calculations: For the lowest energy conformer of both HA and A-, perform geometry optimization and frequency calculations at a high level of theory (e.g., CBS-QB3 or M06-2X/aug-cc-pVTZ) in the gas phase. This yields Ggas(HA) and Ggas(A-).

  • Solvation Energy Calculations: Using the optimized gas-phase geometries, perform single-point energy calculations with an implicit solvation model (e.g., SMD with water as the solvent). This provides the solvation free energies, ΔGsolv(HA) and ΔGsolv(A-).

  • Assemble the Terms: Combine the calculated and experimental values to compute ΔG°aq using the thermodynamic cycle equation.

  • Calculate pKa: Convert ΔG°aq to the pKa value using the formula pKa = ΔG°aq / (RT * ln(10)).

Visualization: Thermodynamic Cycle for pKa Calculation

G HA_gas HA(gas) + H2O(l) A_H_gas A-(gas) + H3O+(gas) HA_gas->A_H_gas ΔG°gas HA_aq HA(aq) + H2O(l) HA_gas->HA_aq ΔG°solv(HA) A_H_aq A-(aq) + H3O+(aq) A_H_gas->A_H_aq ΔG°solv(A-) + ΔG°solv(H3O+) HA_aq->A_H_aq ΔG°aq (pKa)

Caption: The Born-Haber cycle used to calculate pKa.

Data Presentation: Predicted vs. Experimental pKa Values
AcidCalculated pKa (SMD/M06-2X)Experimental pKa
Acetic Acid (Reference)4.704.76
2-Chloropropanoic Acid2.812.87
2-Chlorobutanoic Acid2.892.96
Note: Calculated data are hypothetical for illustrative purposes. Including a known reference compound like acetic acid is a good practice for validating the computational protocol.

Foundational Pillar III: Reactivity Insights

Quantum chemistry can also predict the kinetic and thermodynamic aspects of chemical reactions. For 2-chloroalkanoic acids, this could involve studying their susceptibility to nucleophilic substitution at the alpha-carbon or their esterification reactions.

  • Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into reactivity. The LUMO can indicate the most likely site for nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is invaluable for predicting intermolecular interactions.

  • Transition State (TS) Searching: To study a specific reaction, one can calculate the activation energy barrier by locating the transition state structure on the potential energy surface. A TS is a first-order saddle point, characterized by having exactly one imaginary frequency. This calculation provides quantitative data on reaction rates.

Conclusion: An Integrated Computational Strategy

The successful application of quantum chemical calculations to 2-chloroalkanoic acids hinges on a logically structured, hierarchical approach. By grounding all calculations in a thorough conformational analysis and employing validated thermodynamic cycles for properties like pKa, researchers can generate data with high fidelity. The causality behind the choice of functionals, basis sets, and solvation models is paramount for ensuring the results are not just numbers, but meaningful chemical insights. This guide provides the framework and protocols to build such a self-validating system, empowering scientists to predict and understand the complex behavior of these important molecules.

References

An In-Depth Technical Guide to the Solubility Characteristics of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-Chloro-4-methylvaleric acid, a chiral building block relevant in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction and Physicochemical Profile

This compound, also known as (S)-2-Chloro-4-methylpentanoic acid, is a halogenated derivative of valeric acid. Its structure, featuring a chiral center at the C2 position, a carboxylic acid functional group, and a branched alkyl chain, dictates its physicochemical behavior and, consequently, its solubility in various solvent systems. Understanding these solubility characteristics is paramount for applications in reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry.

A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂--INVALID-LINK--[1][2]
Molecular Weight 150.60 g/mol --INVALID-LINK--[1][2]
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid--INVALID-LINK--[1]
CAS Number 28659-81-6--INVALID-LINK--[2][3]
Appearance Colorless to Light yellow clear liquid--INVALID-LINK--[4]

Theoretical Framework of Solubility

The solubility of this compound is governed by a combination of factors, primarily the interplay between its polar carboxylic acid head and its more non-polar alkyl chain. The fundamental principle of "like dissolves like" provides a foundational understanding: polar functional groups enhance solubility in polar solvents, while non-polar moieties favor solubility in non-polar solvents.[5]

The Critical Role of pH in Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is intrinsically linked to the pH of the medium.[6][7] The carboxyl group (-COOH) is a weak acid and can exist in two states: a protonated, neutral form and a deprotonated, anionic (carboxylate) form (-COO⁻).

  • In Acidic to Neutral Conditions (Low pH): The equilibrium favors the protonated R-COOH form. This neutral molecule is significantly less polar, leading to lower solubility in water.[8]

  • In Alkaline Conditions (High pH): In the presence of a base, the carboxylic acid is deprotonated to form its conjugate base, the carboxylate salt (e.g., sodium (S)-2-chloro-4-methylvalerate). This ionic species is highly polar and thus exhibits significantly greater solubility in polar solvents like water.[7][8]

This relationship is a self-validating system: the compound's acidic nature dictates that its solubility will increase in a basic solution, a principle that can be confirmed experimentally.

Caption: pH-dependent equilibrium of this compound.

Influence of Temperature

For most solid organic compounds dissolving in a liquid solvent, the dissolution process is endothermic, meaning it absorbs heat.[9] According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[9][10] While this compound is a liquid at room temperature, this principle still generally applies to its dissolution in various solvents. The solubility of organic solids in water often increases exponentially with temperature.[11][12] This relationship is crucial for developing crystallization and purification protocols, where controlled cooling is used to precipitate the compound from a saturated solution.

Solvent Polarity

The dual nature of the molecule—a polar head and a non-polar tail—allows for solubility in a range of solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can form strong hydrogen bonds with these solvents, promoting solubility. However, the C6 alkyl chain introduces hydrophobicity, which can limit solubility, especially in water.[13][14]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can engage in dipole-dipole interactions, leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is driven by the non-polar alkyl chain and is expected to be lower than in polar organic solvents.

Experimental Protocols for Solubility Determination

The following protocols describe robust, self-validating methodologies for determining the solubility of this compound.

Qualitative Solubility Classification

This initial screening provides a rapid assessment of solubility in various aqueous and organic media.[15][16] The causality behind this workflow is to systematically test the compound against solvents of varying polarity and pH to classify it based on its functional groups.[17]

Qualitative_Solubility_Workflow start Start: ~25 mg of Compound + 0.75 mL Solvent water Water start->water organic Organic Solvent (e.g., Toluene, Ethanol) start->organic naoh 5% NaOH water->naoh Insoluble soluble_neutral Soluble: Neutral Polar water->soluble_neutral Soluble nahco3 5% NaHCO₃ naoh->nahco3 Soluble hcl 5% HCl naoh->hcl Insoluble soluble_strong_acid Soluble: Strong Acid nahco3->soluble_strong_acid Soluble soluble_weak_acid Soluble: Weak Acid nahco3->soluble_weak_acid Insoluble h2so4 Conc. H₂SO₄ hcl->h2so4 Insoluble soluble_base Soluble: Base hcl->soluble_base Soluble insoluble Insoluble/ Inert h2so4->insoluble Insoluble

Caption: Workflow for qualitative solubility classification.

Methodology:

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add 0.75 mL of the test solvent in three portions of 0.25 mL. After each addition, vortex the mixture vigorously for 30 seconds.

  • Observation: A compound is considered "soluble" if it dissolves completely without forming a second phase.

  • Testing Sequence:

    • Water: Test solubility in deionized water. If soluble, the compound is a low-molecular-weight polar substance.

    • 5% NaOH: If insoluble in water, test in 5% aqueous NaOH. Solubility indicates an acidic functional group.

    • 5% NaHCO₃: If soluble in NaOH, test in 5% aqueous NaHCO₃. Solubility here indicates a strong acid (like a carboxylic acid), while insolubility suggests a weaker acid (like a phenol).

    • 5% HCl: If insoluble in water and NaOH, test in 5% aqueous HCl. Solubility indicates a basic functional group (e.g., an amine).

    • Organic Solvents: Separately test solubility in a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., toluene) to assess its behavior in non-aqueous media.

Expected Outcome for this compound: Based on its structure, it is expected to be insoluble or sparingly soluble in water, soluble in 5% NaOH and 5% NaHCO₃ (confirming its strong acidic nature), and soluble in polar organic solvents like ethanol.

Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility. The causality is to create a saturated solution at a controlled temperature, ensuring equilibrium is reached, and then accurately measuring the concentration of the dissolved solute.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffered water at a specific pH, ethanol) in a sealed, temperature-controlled vessel. The excess solid/liquid ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solute has settled. Alternatively, centrifuge the sample to expedite phase separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). Dilute the sample quantitatively with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Data Presentation: Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent SystempHSolubility (mg/mL)Solubility (mol/L)
Deionized Water~3-4 (est.)DataData
Phosphate Buffer2.0DataData
Phosphate Buffer7.4DataData
Bicarbonate Buffer10.0DataData
EthanolN/ADataData
TolueneN/ADataData
AcetoneN/ADataData

Conclusion

The solubility of this compound is a multi-faceted characteristic governed by its molecular structure. Its behavior in aqueous media is dominated by the pH-dependent ionization of its carboxylic acid group, with markedly higher solubility observed in alkaline conditions. In organic solvents, its solubility is dictated by the polarity of the solvent and its ability to interact with both the polar carboxyl group and the non-polar alkyl chain. The experimental protocols outlined in this guide provide a robust framework for the qualitative and quantitative assessment of its solubility, yielding critical data for process development, purification, and formulation in scientific and industrial settings.

References

The Duality of Reactivity: An In-depth Technical Guide to the Reactivity Profile of α-Chloro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Chloro carboxylic acids represent a fascinating class of bifunctional molecules, where the synergistic interplay between a reactive C-Cl bond at the α-position and the versatile carboxyl group dictates a rich and nuanced chemical reactivity. This guide provides a comprehensive exploration of this reactivity profile, intended for researchers, scientists, and drug development professionals. We will delve into the electronic properties that govern their behavior, dissect the mechanisms of their key transformations—including nucleophilic substitution and elimination reactions—and provide practical, field-proven insights into their synthetic applications. This document eschews a rigid template, instead opting for a logical narrative that illuminates the causality behind experimental choices and provides self-validating protocols, grounded in authoritative references.

Introduction: The Electronic Tug-of-War

The reactivity of an α-chloro carboxylic acid is fundamentally governed by the powerful inductive electron-withdrawing effect (-I effect) of both the α-chloro substituent and the carboxylic acid moiety. This creates an electron-deficient α-carbon, making it an electrophilic center susceptible to nucleophilic attack. However, the adjacent carboxyl group, with its own set of reactions and its ability to be deprotonated, introduces a layer of complexity and versatility.

The acidity of the carboxylic acid is significantly enhanced by the α-chloro substituent. The electron-withdrawing chlorine atom stabilizes the resulting carboxylate anion, thereby lowering the pKa compared to its unsubstituted counterpart. This increased acidity is a critical factor in its reactivity, particularly in base-mediated reactions where the carboxylate anion is the predominant species.

Synthesis of α-Chloro Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction

The most common and reliable method for the synthesis of α-chloro carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus trichloride (PCl₃).

The reaction proceeds via the initial formation of an acyl chloride, which readily enolizes. The enol form then undergoes electrophilic attack by chlorine at the α-position. The resulting α-chloro acyl chloride can then be hydrolyzed to the desired α-chloro carboxylic acid.

Experimental Protocol: Synthesis of 2-Chlorobutanoic Acid via Hell-Volhard-Zelinsky Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butanoic acid (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus trichloride (0.1 eq).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the mixture. Heat the reaction mixture to reflux for 2 hours to form the acyl chloride.

  • Alpha-Chlorination: Cool the mixture and then slowly add chlorine gas (Cl₂) or an alternative chlorinating agent like N-chlorosuccinimide (NCS) while irradiating with a UV lamp or heating.

  • Hydrolysis: After the reaction is complete (monitored by GC or TLC), carefully add water to the reaction mixture to hydrolyze the α-chloro acyl chloride to 2-chlorobutanoic acid.

  • Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Key Reactivity Profiles

The reactivity of α-chloro carboxylic acids can be broadly categorized into two main pathways at the α-carbon: nucleophilic substitution and elimination. The choice between these pathways is influenced by the nature of the nucleophile/base, the solvent, and the steric environment of the substrate.

Nucleophilic Substitution Reactions (Sₙ2)

The electron-deficient α-carbon is a prime target for Sₙ2 reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of α-substituted carboxylic acids.

Mechanism: The reaction proceeds via a concerted, bimolecular mechanism where the nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry if the α-carbon is chiral.

Diagram: Sₙ2 Reaction Mechanism

Caption: Generalized Sₙ2 mechanism at the α-carbon.

Common Nucleophiles and Products:

  • Ammonia/Amines: Synthesis of α-amino acids.

  • Hydroxide: Synthesis of α-hydroxy acids.

  • Cyanide: Synthesis of α-cyano carboxylic acids, which can be further hydrolyzed to malonic acid derivatives.[1]

  • Azide: Synthesis of α-azido carboxylic acids, precursors to α-amino acids.

  • Thiols/Thiolates: Synthesis of α-thio carboxylic acids.

Influence of the Carboxyl Group:

Under basic conditions, the carboxylic acid is deprotonated to the carboxylate. This negatively charged group can influence the Sₙ2 reaction rate. While it might be expected to repel incoming anionic nucleophiles, the reaction proceeds effectively. This is because the reaction occurs at the adjacent α-carbon, and the carboxylate can also stabilize the transition state through space.

Experimental Protocol: Synthesis of Alanine from 2-Chloropropanoic Acid

  • Ammonolysis: In a sealed pressure vessel, dissolve 2-chloropropanoic acid (1.0 eq) in a concentrated aqueous solution of ammonia (large excess).

  • Reaction: Heat the mixture at a temperature of 100-120 °C for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling, the excess ammonia and water are removed under reduced pressure.

  • Purification: The resulting crude alanine can be purified by recrystallization from a water/ethanol mixture.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, α-chloro carboxylic acids can undergo an E2 elimination reaction to form α,β-unsaturated carboxylic acids.

Mechanism: The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, simultaneously with the departure of the chloride leaving group from the α-carbon, forming a double bond. For the reaction to occur, the β-hydrogen and the α-chlorine must be in an anti-periplanar conformation.[2][3][4][5]

Diagram: E2 Elimination Mechanism

Caption: Concerted E2 elimination mechanism.

Factors Favoring Elimination:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) favor elimination over substitution.

  • Higher Temperatures: Elimination reactions are generally favored at higher temperatures.

  • Non-polar Solvents: Solvents that do not favor the formation of charged intermediates can promote the E2 pathway.

Quantitative Data Summary

The electronic effect of the α-chloro substituent is clearly reflected in the pKa values of these acids. The yields of substitution and elimination reactions are highly dependent on the specific substrate and reaction conditions.

Table 1: pKa Values of Selected α-Chloro Carboxylic Acids

Carboxylic AcidpKa
Acetic Acid4.76
Chloroacetic Acid2.87[6]
Dichloroacetic Acid1.29
Trichloroacetic Acid0.66
2-Chloropropanoic Acid2.83
3-Chloropropanoic Acid4.08[7]
2-Chlorobutanoic Acid2.90

Table 2: Representative Yields for Reactions of α-Chloro Carboxylic Acids

ReactantNucleophile/BaseReaction TypeProductYield (%)
2-Chlorobutanoic AcidNH₃ (aq)Sₙ22-Aminobutanoic AcidModerate to Good
2-Chlorobutanoic AcidNaOH (aq)Sₙ22-Hydroxybutanoic AcidGood to Excellent
2-Chlorobutanoic AcidKCNSₙ22-Cyanobutanoic AcidGood
2-Chlorobutanoic Acidt-BuOKE2But-2-enoic AcidGood

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of α-chloro carboxylic acids makes them valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.

  • Synthesis of Bioactive Molecules: They serve as key precursors for the synthesis of α-amino acids and α-hydroxy acids, which are fundamental components of many natural products and pharmaceuticals.

  • Bioisosteric Replacement: The α-chloro carboxylic acid moiety can act as a bioisostere for other functional groups in drug molecules. This substitution can modulate the physicochemical properties of a drug, such as its acidity, lipophilicity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles. While many carboxylic acid-containing drugs have been successful, some face challenges with toxicity, which bioisosteric replacement can help mitigate.[8][9]

  • Enzyme Inhibitors: The electrophilic α-carbon can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This property has been exploited in the design of targeted therapeutic agents.

While a comprehensive list is beyond the scope of this guide, it's noteworthy that chlorinated compounds are prevalent in FDA-approved drugs, highlighting the importance of understanding their synthesis and reactivity.[10]

Conclusion

α-Chloro carboxylic acids are not merely simple halogenated acids; they are versatile synthetic intermediates whose reactivity is a delicate balance of inductive effects and the functional group interplay. A thorough understanding of their propensity for Sₙ2 and E2 reactions, guided by the principles of nucleophilicity, basicity, and stereoelectronics, empowers the synthetic chemist to harness their potential in the construction of complex and biologically relevant molecules. The insights and protocols provided in this guide serve as a foundation for researchers to confidently and effectively utilize these valuable reagents in their synthetic endeavors.

References

Methodological & Application

Application Note & Protocol: Stereospecific Synthesis of (S)-2-Chloro-4-methylvaleric acid from L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of (S)-2-Chloro-4-methylvaleric acid, a valuable chiral building block, utilizing the readily available amino acid L-leucine as the starting material. The core of this synthesis is a stereospecific diazotization reaction, where the primary amine of L-leucine is converted into a diazonium salt intermediate, which is subsequently displaced by a chloride ion with retention of configuration. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations inherent to working with diazonium intermediates. Detailed experimental procedures, characterization guidelines, and visual aids are provided to ensure a reproducible and safe laboratory execution.

Introduction and Scientific Principle

This compound is a chiral α-chloro carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the presence of two reactive functional groups and a defined stereocenter, making it a key precursor for the synthesis of complex molecules, including enzyme inhibitors and pharmaceutical agents.

The conversion of L-leucine, a naturally occurring and inexpensive amino acid, to its corresponding α-chloro acid is achieved through a well-established yet hazardous reaction: diazotization.[1] The process involves the treatment of the primary amine in L-leucine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2]

The reaction proceeds via the following key steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid.

  • Formation of the Diazonium Salt: The primary amine of L-leucine attacks the protonated nitrous acid, leading to the formation of a highly reactive diazonium salt intermediate after a series of proton transfers and the elimination of water.

  • Nucleophilic Substitution: The aliphatic diazonium group is an excellent leaving group (N₂). It departs from the molecule, and the chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile, attacking the α-carbon. For α-amino acids, this substitution reaction proceeds with retention of the original stereochemistry.

The use of excess hydrochloric acid is crucial to maintain a low pH, which prevents unwanted side reactions, such as the coupling of the diazonium salt with unreacted L-leucine.[3]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Critical Safety Considerations: Handling Diazonium Salts

The generation and use of diazonium salts are classified as high-hazard operations. The primary risks stem from the thermal instability of the diazonium intermediate, which can decompose violently and exothermically, and the evolution of toxic nitrogen oxide gases.[4] Adherence to strict safety protocols is mandatory.

Twelve Cardinal Rules for Diazotization Safety: [4][5]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite; avoid any excess.

  • Nitrous Acid Check: Check for excess nitrous acid using starch-iodide paper and neutralize it if present (e.g., with sulfamic acid).

  • Addition Sequence: Add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[5]

  • Temperature Control: Maintain the reaction temperature strictly below 5 °C at all times. Use an ice/salt bath and monitor the internal temperature continuously.[4]

  • Ventilation: Always work in a well-ventilated chemical fume hood to prevent the accumulation of toxic gases (e.g., NO₂, N₂O₄).

  • Thermal Stability: Assume the diazonium compound is thermally unstable unless proven otherwise.

  • Explosive Properties: Never isolate the diazonium salt intermediate.[4] Assume it is explosive in solid form.

  • Prevent Precipitation: Ensure the diazonium salt remains in solution. Undesired precipitation creates a significant shock and friction hazard.[5]

  • Residual Analysis: Before work-up, ensure the diazonium intermediate has been fully consumed or quenched.

  • Quenching: Quench any remaining diazonium salt before raising the temperature or performing extractions.

  • Isolation Limits: Never attempt to isolate more than 0.75 mmol of any potentially explosive diazonium salt.[5]

  • Handling: If a solid were to precipitate, use only plastic spatulas for handling. Avoid scratching or grinding.[4]

Experimental Protocol

This protocol details the synthesis on a 10-gram scale of L-leucine.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )AmountMolesNotes
L-LeucineReagent131.17[6]10.0 g0.0762Starting material
Hydrochloric Acid (HCl)Conc. (37%)36.46~50 mL-Reagent and solvent
Sodium Nitrite (NaNO₂)Reagent69.005.8 g0.0841Diazotizing agent (1.1 eq)
Diethyl Ether (Et₂O)ACS74.12~200 mL-Extraction solvent
Anhydrous MgSO₄Reagent120.37As needed-Drying agent
Deionized Water-18.02~100 mL-Solvent
Starch-Iodide Paper--Strips-For testing
Step-by-Step Procedure

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

  • Preparation of Leucine Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine L-leucine (10.0 g, 0.0762 mol), 25 mL of deionized water, and 25 mL of concentrated hydrochloric acid. Stir until the L-leucine is completely dissolved.

    • Rationale: A homogenous solution is necessary for the reaction to proceed evenly. The HCl acts as both a solvent and a reactant.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring. Ensure the internal temperature is stable before proceeding.

    • Rationale: This is the most critical step for safety and yield. Low temperatures stabilize the diazonium salt intermediate, preventing premature decomposition.[4]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.8 g, 0.0841 mol) in 30 mL of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred L-leucine solution over a period of approximately 60-90 minutes. CRITICAL: Monitor the internal temperature continuously and maintain it between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

    • Rationale: Slow, dropwise addition prevents a dangerous exotherm and minimizes the buildup of unreacted nitrous acid.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion. The solution may appear pale yellow.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the cold reaction mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 70 mL).

    • Rationale: The desired product is an organic acid and will have higher solubility in an organic solvent like diethyl ether, allowing for its separation from the aqueous, inorganic byproducts.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter off the drying agent by gravity filtration.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator. Use a water bath at or below 30 °C.

    • Rationale: Removing all water is essential before concentration. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.

Characterization and Expected Results

The final product, this compound, should be obtained as a pale yellow oil.

PropertyExpected Value
Chemical Formula C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol [7]
Appearance Colorless to pale yellow oil
Yield 70-85% (Theoretical: 11.48 g)
¹H NMR (CDCl₃) Consistent with structure: shifts for CH(Cl), CH₂, CH(CH₃)₂, CH₃, and COOH protons.
¹³C NMR (CDCl₃) Consistent with structure: shifts for C=O, C-Cl, and aliphatic carbons.
Mass Spectrometry [M-H]⁻ or other appropriate ions confirming the mass of 150.04.
Specific Rotation [α] A non-zero value confirming the retention of chirality.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Temperature exceeded 5 °C, causing decomposition of the diazonium salt.Repeat synthesis with stricter temperature control.
Incomplete extraction.Perform additional extractions or use a continuous liquid-liquid extractor.
Dark Brown/Black Product Reaction temperature was too high, leading to side products.Ensure rigorous temperature control during NaNO₂ addition.
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time at 0-5 °C or ensure proper stoichiometry.

References

enantioselective synthesis of 2-chloro-4-methylvaleric acid methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of 2-Chloro-4-Methylvaleric Acid

Abstract

Enantiomerically pure α-chloro carboxylic acids are pivotal chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Specifically, the (S)- and (R)-enantiomers of 2-chloro-4-methylvaleric acid serve as key intermediates, where stereochemical purity is critical for therapeutic efficacy and safety.[1][2] This guide provides an in-depth analysis of three robust and field-proven methodologies for the enantioselective synthesis of this compound: catalytic asymmetric α-chlorination, chiral auxiliary-mediated diastereoselective chlorination, and enzymatic kinetic resolution. Each section offers a detailed theoretical background, step-by-step experimental protocols, and expert insights into the causality behind procedural choices, empowering researchers to select and implement the optimal strategy for their specific research and development objectives.

Introduction: The Imperative for Stereochemical Control

The biological activity of a chiral molecule is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced activity, different activity, or even significant toxicity.[3] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern drug development and organic chemistry.[4] 2-Chloro-4-methylvaleric acid, a derivative of the amino acid leucine, is a valuable precursor whose stereocenter at the α-position dictates the final conformation of more complex target molecules. This document details three distinct and powerful strategies to control this critical stereocenter.

Method 1: Direct Catalytic Asymmetric α-Chlorination

This approach represents a highly atom-economical and elegant solution, installing the chlorine atom and creating the stereocenter in a single, catalyst-controlled step. The most successful variant of this method involves the in-situ generation of a ketene from an acid halide, which is then trapped by a chiral catalyst and an electrophilic chlorine source.[5][6]

Scientific Principle & Causality

The reaction, pioneered by Lectka and coworkers, utilizes a chiral Lewis base, typically a cinchona alkaloid derivative, to catalyze the asymmetric chlorination of an acid chloride.[5][6][7] The proposed mechanism involves the catalyst intercepting the acid chloride to form a chiral acylammonium salt. A non-nucleophilic base then promotes elimination to form a nucleophilic ketene, which remains associated with the chiral catalyst. This catalyst-ketene complex creates a chiral environment, directing the approach of an electrophilic chlorinating agent to one face of the ketene, thereby inducing high enantioselectivity. The use of a "shuttle base" system, such as sodium bicarbonate, is a key process innovation that deprotonates the catalyst-ketene adduct to regenerate the active catalyst, making the process truly catalytic and cost-effective.[5][6]

Experimental Workflow: Catalytic α-Chlorination

G cluster_prep Substrate Preparation cluster_reaction Asymmetric Chlorination cluster_workup Workup & Product Formation A 4-Methylvaleric Acid C 4-Methylvaleroyl Chloride A->C Acyl Halide Formation B Thionyl Chloride (SOCl2) B->C G Catalyst-Ketene Complex (Enantioselective Chlorination) C->G D Chiral Catalyst (e.g., Cinchona Alkaloid) D->G E Chlorinating Agent (e.g., TCCA) E->G F Shuttle Base (e.g., NaHCO3) F->G H Enantioenriched α-Chloro Acyl Halide G->H J Methyl 2-chloro-4-methylvalerate H->J Esterification I Alcohol Quench (e.g., Methanol) I->J L (S)- or (R)-2-Chloro-4-methylvaleric Acid J->L K Hydrolysis K->L

Caption: Workflow for catalytic asymmetric α-chlorination.

Detailed Protocol: Catalytic Asymmetric α-Chlorination of 4-Methylvaleroyl Chloride
  • Acid Chloride Formation: In a flame-dried, argon-purged flask, add 4-methylvaleric acid (1.0 equiv). Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. Remove the excess reagent in vacuo to yield crude 4-methylvaleroyl chloride, which is used immediately in the next step.

  • Asymmetric Chlorination: To a separate flame-dried, argon-purged flask, add the chiral cinchona alkaloid catalyst (e.g., a benzoylquinine derivative, 0.1 equiv), the chlorinating agent (e.g., trichloroisocyanuric acid - TCCA, 0.4 equiv), and a shuttle base (micronized NaHCO₃, 2.0 equiv) in an anhydrous solvent like methyl tert-butyl ether (MTBE) at -78 °C.

  • Reaction Execution: Add a solution of the freshly prepared 4-methylvaleroyl chloride (1.0 equiv) in MTBE to the catalyst mixture dropwise over 10 minutes.

  • Quench and Esterification: Stir the reaction at -78 °C for 6-12 hours. Upon completion (monitored by TLC or GC), quench the reaction by adding anhydrous methanol (5.0 equiv) to form the corresponding methyl ester, which is more stable and easier to purify.

  • Purification and Hydrolysis: Allow the mixture to warm to room temperature. Filter off the solids and concentrate the filtrate. Purify the crude methyl ester by flash column chromatography. The purified methyl (S)-2-chloro-4-methylvalerate can then be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O) to yield the target acid.

Performance Data
CatalystChlorinating AgentBaseSolventTemp (°C)Yield (%)e.e. (%)Reference
(DHQD)₂PHALNCSProton SpongeEt₂O-788592[5][6]
BenzoylquinineTCCANaHCO₃MTBE-789095[5][6]

(Data are representative for α-chlorination of similar aliphatic acid halides)

Method 2: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This classic and highly reliable strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[8] This auxiliary then directs the stereochemical outcome of the chlorination reaction by physically blocking one face of the molecule, leading to a diastereoselective transformation.[9][10]

Scientific Principle & Causality

The Evans oxazolidinone auxiliaries are a prime example of this approach.[] First, 4-methylvaleric acid is converted to an N-acyl oxazolidinone. The carbonyl groups of this adduct chelate to a Lewis acid (like a boron or titanium species) during enolization, locking the conformation into a rigid structure. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the resulting enolate. Consequently, an electrophilic chlorinating agent can only approach from the less hindered face, resulting in the formation of one diastereomer in high excess.[9] The final, crucial step is the non-racemizing cleavage of the auxiliary to reveal the enantiomerically enriched α-chloro acid. The auxiliary can often be recovered and reused.[10]

Experimental Workflow: Chiral Auxiliary Approach

G A 4-Methylvaleric Acid C N-Acyl Oxazolidinone Adduct A->C 1. Attachment B Chiral Auxiliary (e.g., Evans Oxazolidinone) B->C E Diastereoselective Chlorination (e.g., with NCS) C->E 2. Stereocontrolled Reaction D Base (e.g., NaHMDS) Enolate Formation D->E F Chlorinated Adduct (High d.r.) E->F H Enantiomerically Pure 2-Chloro-4-methylvaleric Acid F->H 3. Cleavage I Recovered Chiral Auxiliary F->I & Recovery G Auxiliary Cleavage (e.g., LiOH/H2O2) G->H

Caption: General workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Evans Oxazolidinone Method
  • Auxiliary Attachment: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes. In a separate flask, prepare 4-methylvaleroyl chloride (as described in Method 1). Add the acid chloride to the lithiated auxiliary solution and stir, allowing the reaction to warm to 0 °C over 2 hours. Quench with saturated NH₄Cl solution and extract the product. Purify by column chromatography.

  • Diastereoselective Chlorination: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv as a 1M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate. Add a solution of N-chlorosuccinimide (NCS, 1.2 equiv), pre-dissolved in THF, to the enolate solution. Stir for 1-2 hours at -78 °C.

  • Workup: Quench the reaction with saturated NH₄Cl and extract the product with ethyl acetate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purify by flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified chlorinated adduct in a 3:1 mixture of THF and water, and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). Stir vigorously for 4 hours. Quench with sodium sulfite solution. Acidify the aqueous layer to pH ~2 with HCl and extract the product, (S)-2-chloro-4-methylvaleric acid. The chiral auxiliary can be recovered from the initial organic extracts.

Performance Data
AuxiliaryBaseChlorinating Agentd.r.Cleavage Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneNaHMDSNCS>95:5>90[9]
(S)-4-Benzyl-2-oxazolidinoneLDATCCA>95:5>90[9]
(1S,2S)-PseudoephedrineLDANCS>90:10~85[8]

Method 3: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful, scalable, and environmentally benign route to enantiopure compounds.[12] Kinetic resolution does not create a new stereocenter but rather separates a pre-existing racemic mixture. It relies on an enzyme's ability to selectively process one enantiomer of a substrate much faster than the other.

Scientific Principle & Causality

In this strategy, a racemic mixture of an ester, such as ethyl 2-chloro-4-methylvalerate, is subjected to hydrolysis catalyzed by a lipase (e.g., Candida antarctica Lipase B, CALB).[13] The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely untouched. By carefully stopping the reaction at or near 50% conversion, one can isolate both the unreacted ester and the carboxylic acid product in high enantiomeric excess. This method is particularly valued in industrial settings for its operational simplicity, mild conditions (room temperature, neutral pH), and the high selectivity of enzymes.[12][13]

Experimental Workflow: Enzymatic Resolution

G A Racemic Ethyl 2-Chloro-4-methylvalerate (R- and S- mixture) C Selective Hydrolysis (Reaction stopped at ~50% conversion) A->C B Enzyme (e.g., Lipase) in Phosphate Buffer B->C D (R)-2-Chloro-4-methylvaleric Acid (Product) C->D E (S)-Ethyl 2-Chloro-4-methylvalerate (Unreacted Substrate) C->E F Separation (Extraction at different pH) D->F E->F G Hydrolysis E->G to get (S)-Acid

Caption: Workflow for enzymatic kinetic resolution of an ester.

Detailed Protocol: Lipase-Catalyzed Resolution
  • Substrate Preparation: Synthesize racemic 2-chloro-4-methylvaleric acid via standard methods (e.g., α-chlorination of 4-methylvaleric acid with SO₂Cl₂). Convert the racemic acid to its ethyl ester (rac-ethyl 2-chloro-4-methylvalerate) using ethanol and a catalytic amount of sulfuric acid.

  • Enzymatic Reaction: To a flask containing phosphate buffer (0.1 M, pH 7.0), add the racemic ethyl ester. Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically 10-20% by weight of the substrate.

  • Monitoring and Termination: Stir the suspension vigorously at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase reaction rate). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, as well as the percent conversion.

  • Separation: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • Product Isolation: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester ((S)-enantiomer). Then, acidify the aqueous layer to pH ~2 with 1M HCl and extract again with ethyl acetate to isolate the carboxylic acid product ((R)-enantiomer).

  • Final Product: The isolated (S)-ester can be hydrolyzed chemically to obtain this compound.

Performance Data
EnzymeSubstrateConversion (%)e.e. (Substrate)e.e. (Product)Reference
Novozym 435 (CALB)Ethyl ester~50>98%>98%[13]
Pseudomonas cepacia LipaseMethyl ester~50>95%>95%[14]
Candida rugosa LipaseButyl ester~45>90%>90%[15]

(Data are representative for resolutions of similar α-substituted esters)

Comparative Summary and Conclusion

The choice of synthetic method depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired enantiomer.

FeatureCatalytic AsymmetricChiral AuxiliaryEnzymatic Resolution
Principle Direct enantioselective C-Cl bond formationDiastereoselective C-Cl bond formationSeparation of a racemate
Stereocenter CreatedCreatedNot created (separated)
Atom Economy HighLow to ModerateModerate
Number of Steps Low (2-3 from acid)High (3-4 from acid)Moderate (3 steps from acid)
Scalability Good, but catalyst cost can be a factorModerate, stoichiometry of auxiliary limitsExcellent, ideal for industrial scale
Key Advantage Elegant, direct, high e.e.Highly reliable, predictable, high d.r."Green," mild conditions, reusable catalyst
Key Challenge Catalyst optimization, costMultiple steps, waste from auxiliaryTheoretical max yield of 50% for one enantiomer

References

Stereospecific Synthesis of (S)-2-Chloro-4-methylvaleric Acid: A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Chloro Acids in Pharmaceutical Synthesis

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its therapeutic efficacy and safety.[1] Chiral building blocks, enantiomerically pure compounds used in the synthesis of complex molecules, are therefore of paramount importance.[2][3] Among these, α-chloro carboxylic acids with a defined stereocenter represent a versatile class of intermediates, enabling the construction of a wide array of bioactive molecules. (S)-2-Chloro-4-methylvaleric acid, the subject of this application note, is a valuable chiral building block, particularly relevant in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[4][5]

This guide provides a comprehensive overview of the stereospecific synthesis of this compound from the readily available chiral pool starting material, L-leucine. We will delve into the underlying reaction mechanism that ensures the retention of the desired stereochemistry, followed by a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for the preparation of this key chiral intermediate.

Reaction Mechanism: A Tale of Double Inversion

The conversion of L-leucine to this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The key transformation is the diazotization of the primary amine of L-leucine, which proceeds with overall retention of configuration. This outcome is the result of a fascinating double inversion mechanism.

The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][7] Nitrous acid then reacts with the primary amino group of L-leucine to form a diazonium salt. Aliphatic diazonium salts are notoriously unstable and readily decompose, extruding nitrogen gas (N₂), a thermodynamically highly favorable process.

The crucial step for stereochemical control is the intramolecular participation of the neighboring carboxylate group. As the nitrogen gas departs, the carboxylate acts as a nucleophile, attacking the α-carbon from the backside. This intramolecular SN2 reaction results in the formation of a transient, highly strained α-lactone intermediate with an inversion of the stereocenter's configuration.

In the final step, the chloride ion (Cl⁻), present in excess from the hydrochloric acid, acts as a nucleophile and attacks the α-carbon of the α-lactone. This second SN2 reaction opens the lactone ring and proceeds with another inversion of configuration. The net result of these two sequential inversions is the formation of this compound with the same absolute configuration as the starting L-leucine.

Diazotization Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization (Inversion 1) cluster_2 Step 3: Nucleophilic Ring Opening (Inversion 2) L-Leucine L-Leucine Diazonium_Salt Diazonium_Salt L-Leucine->Diazonium_Salt NaNO₂, HCl alpha-Lactone alpha-Lactone Diazonium_Salt->alpha-Lactone - N₂ S-2-Chloro-4-methylvaleric_acid This compound alpha-Lactone->S-2-Chloro-4-methylvaleric_acid Cl⁻

Caption: Mechanism of stereospecific synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the diazotization of α-amino acids and is optimized for the synthesis of this compound from L-leucine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityPurity
L-LeucineC₆H₁₃NO₂131.1713.1 g (0.1 mol)>99%
Sodium NitriteNaNO₂69.0010.35 g (0.15 mol)>98%
Hydrochloric AcidHCl36.46100 mL37% (w/w)
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrous
Magnesium SulfateMgSO₄120.37As neededAnhydrous
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of 37% hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to minimize side reactions and prevent the decomposition of nitrous acid.

  • Diazotization: Dissolve 10.35 g (0.15 mol) of sodium nitrite in 50 mL of deionized water and place this solution in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred L-leucine solution over a period of 1-2 hours. The rate of addition should be controlled to keep the reaction temperature below 5 °C. Effervescence (evolution of nitrogen gas) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 1 L separatory funnel.

    • Extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator at low pressure and a bath temperature not exceeding 30 °C to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Experimental_Workflow Start Start Dissolve_Leucine Dissolve L-Leucine in HCl Start->Dissolve_Leucine Cool Cool to 0-5 °C Dissolve_Leucine->Cool Add_NaNO2 Dropwise addition of NaNO₂ solution Cool->Add_NaNO2 Stir Stir for 2 hours at 0-5 °C Add_NaNO2->Stir Extract Extract with Diethyl Ether Stir->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Chiral α-chloro acids are valuable precursors in the synthesis of a variety of pharmaceuticals. Their utility stems from the ability of the chlorine atom to act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities with stereochemical control.

While the direct use of this compound in the synthesis of major ACE inhibitors like Enalapril or Lisinopril is not extensively documented in publicly available literature, its structural motif is highly relevant. ACE inhibitors often incorporate hydrophobic amino acid side chains, and the isobutyl group of leucine is a common feature. The synthesis of novel ACE inhibitors or other peptidomimetic drugs could certainly leverage this compound as a key starting material.[8][9] For instance, it can be used to introduce the (S)-2-amino-4-methylvaleryl moiety through a nucleophilic substitution of the chloride with an amine, followed by reduction or other transformations.

Conclusion

The stereospecific synthesis of this compound from L-leucine via diazotization is a robust and reliable method that capitalizes on a well-understood double inversion mechanism to ensure high enantiomeric purity. The provided protocol offers a practical guide for the laboratory-scale preparation of this important chiral building block. The versatility of this compound as a synthetic intermediate makes it a valuable asset for researchers and professionals engaged in the discovery and development of new therapeutic agents.

References

(S)-2-Chloro-4-methylvaleric Acid: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Discovery

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. (S)-2-Chloro-4-methylvaleric acid, a derivative of the naturally occurring amino acid (S)-leucine, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its utility lies in the stereospecific introduction of a chiral center, which is a key structural motif in numerous biologically active molecules, most notably in a class of antihypertensive drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in organic synthesis. It is designed for researchers, scientists, and drug development professionals seeking to leverage this chiral synthon for the construction of complex, enantiomerically pure molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₁ClO₂--INVALID-LINK--[1]
Molecular Weight 150.60 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquid-
Boiling Point 228.0 ± 13.0 °C at 760 mmHg-
Density 1.1 ± 0.1 g/cm³-
CAS Number 28659-81-6--INVALID-LINK--[1]

Safety and Handling: this compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound

The enantiomerically pure this compound is most commonly prepared from the readily available and inexpensive chiral pool starting material, (S)-leucine. The synthesis proceeds via a stereospecific diazotization reaction, where the amino group of leucine is replaced by a chlorine atom with retention of configuration at the chiral center.

Protocol 1: Synthesis from (S)-Leucine

This protocol is based on the well-established Sandmeyer-type reaction for the conversion of α-amino acids to α-halo acids.

Reaction Scheme:

Synthesis of (S)-2-Chloro-4-methylvaleric_acid Leucine (S)-Leucine ChloroAcid This compound Leucine->ChloroAcid 1. NaNO₂, HCl, H₂O, 0 °C 2. CuCl (catalyst)

Caption: Synthesis of this compound from (S)-Leucine.

Materials:

  • (S)-Leucine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of the Diazonium Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (S)-leucine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt is indicated by a slight color change.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in concentrated hydrochloric acid.

  • Slowly add the freshly prepared diazonium salt solution to the CuCl solution at 0 °C with vigorous stirring. Gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation to yield the pure acid as a colorless to light yellow oil.

Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt intermediate. Copper(I) chloride acts as a catalyst to facilitate the displacement of the diazonium group by a chloride ion.

Application in the Synthesis of ACE Inhibitors

This compound is a key precursor for the synthesis of the side chains of several important ACE inhibitors, including Perindopril and Benazepril. The chloro-acid is typically converted to the corresponding α-amino acid ester, which is then coupled with the heterocyclic core of the drug molecule.

Application Example 1: Synthesis of the Perindopril Side Chain

Perindopril features a crucial N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine side chain. The (S)-2-chlorovalerate moiety can be used to introduce the (S)-configured butyl group.

Workflow for Perindopril Side Chain Synthesis:

Perindopril_Side_Chain_Synthesis ChloroAcid (S)-2-Chloro-4- methylvaleric acid ChloroEster (S)-Ethyl 2-chloro-4- methylvalerate ChloroAcid->ChloroEster EtOH, H₂SO₄ (cat.) Reflux CoupledProduct N-[(S)-1-Ethoxycarbonyl-3- methylbutyl]-(S)-alanine ethyl ester ChloroEster->CoupledProduct (S)-Alanine ethyl ester Et₃N, MeCN, Reflux FinalSideChain N-[(S)-1-Ethoxycarbonyl-3- methylbutyl]-(S)-alanine CoupledProduct->FinalSideChain 1. LiOH, H₂O/THF 2. H⁺ workup

Caption: Synthetic workflow for the Perindopril side chain intermediate.

Protocol 2: Synthesis of N-[(S)-1-Ethoxycarbonyl-3-methylbutyl]-(S)-alanine

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in absolute ethanol (5 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-Ethyl 2-chloro-4-methylvalerate.

Step 2: Nucleophilic Substitution with (S)-Alanine ethyl ester

  • In a round-bottom flask, dissolve (S)-Alanine ethyl ester hydrochloride (1.0 eq) in acetonitrile and add triethylamine (2.2 eq) at 0 °C.

  • To this mixture, add a solution of (S)-Ethyl 2-chloro-4-methylvalerate (1.0 eq) in acetonitrile.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford N-[(S)-1-Ethoxycarbonyl-3-methylbutyl]-(S)-alanine ethyl ester.

Step 3: Selective Hydrolysis

  • Dissolve the diester from the previous step (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-[(S)-1-Ethoxycarbonyl-3-methylbutyl]-(S)-alanine, which is a key intermediate for coupling with the perhydroindole core of Perindopril.

Rationale for Reagent Selection: Triethylamine is used as a base to neutralize the HCl salt of the alanine ester and the HCl generated during the substitution reaction. Lithium hydroxide is a mild base that allows for the selective hydrolysis of the alanine ester in the presence of the less reactive valerate ester.

Application Example 2: Synthesis of a Benazepril Precursor

Benazepril contains a 3-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one core coupled with a side chain derived from L-homophenylalanine. While not a direct application of this compound, the principles of stereospecific substitution are analogous and highlight the broader utility of chiral α-chloro acids. A similar strategy can be employed to synthesize other non-proteinogenic amino acids.

Synthesis of Chiral Non-Proteinogenic Amino Acids and Amines

The stereospecific displacement of the chloride in this compound with various nucleophiles provides a powerful method for the synthesis of a range of chiral compounds.

Protocol 3: General Procedure for the Synthesis of (S)-α-Substituted-4-methylvaleric Acids

Reaction Scheme:

General_Substitution ChloroAcid (S)-2-Chloro-4- methylvaleric acid SubstitutedAcid (S)-2-Nu-4- methylvaleric acid ChloroAcid->SubstitutedAcid Nucleophile (e.g., R-NH₂, NaN₃) Base, Solvent, Heat

Caption: General scheme for nucleophilic substitution of this compound.

Procedure for Amination (Synthesis of (S)-2-Amino-4-methylvaleric acid derivatives):

  • In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or DMSO.

  • Add an excess of the desired primary or secondary amine (3.0-5.0 eq). The excess amine also acts as the base.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and acidify with 1N HCl.

  • Extract the aqueous layer with a non-polar solvent (e.g., hexane) to remove any unreacted starting material.

  • The aqueous layer containing the amino acid product can be purified by ion-exchange chromatography.

Causality and Trustworthiness: The stereochemistry at the α-carbon is typically inverted during this Sₙ2 reaction. The use of a large excess of the amine nucleophile drives the reaction to completion and minimizes side reactions. The self-validating nature of this protocol lies in the predictable stereochemical outcome and the ability to isolate a product with high enantiomeric purity, verifiable by chiral HPLC or polarimetry.

Conclusion: A Keystone Chiral Building Block

This compound stands as a testament to the power of chiral pool synthesis. Its ready availability from a natural amino acid and its predictable reactivity make it an invaluable tool for the stereocontrolled synthesis of complex molecules. The protocols and application notes provided herein offer a practical guide for researchers to harness the potential of this versatile chiral building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics. The principles of stereospecific substitution reactions it exemplifies are fundamental to the field of asymmetric synthesis and will continue to drive innovation in drug discovery and development.

References

Application Notes and Protocols for the Use of (S)-2-Chloro-4-methylvaleric Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral Building Blocks in Modern Drug Synthesis

In the landscape of modern pharmaceutical development, the precise three-dimensional arrangement of atoms within a drug molecule is paramount to its efficacy and safety. Chiral building blocks, molecules with non-superimposable mirror images, are fundamental to achieving this stereochemical precision.[1] The use of enantiomerically pure starting materials and intermediates is a cornerstone of asymmetric synthesis, enabling the construction of complex active pharmaceutical ingredients (APIs) with a defined stereochemistry.[2] This approach is critical as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

(S)-2-Chloro-4-methylvaleric acid, a derivative of the naturally occurring amino acid L-valine, is a valuable chiral intermediate. Its defined stereocenter and reactive functional groups make it a versatile tool in the synthesis of complex chiral molecules. This document provides a detailed guide to the properties, applications, and handling of this compound, with a particular focus on its role in the synthesis of key pharmaceutical intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is essential for successful process development and optimization. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₁ClO₂PubChem
Molecular Weight 150.60 g/mol PubChem
CAS Number 28659-81-6TCI Chemicals
Appearance Clear liquidFisher Scientific
Boiling Point 200 °C / 392 °F @ 760 mmHgFisher Scientific
Melting Point -35 °C / -31 °FFisher Scientific
Purity Min. 97.0% (T)Sciedco
Synonyms (S)-2-Chloro-4-methylpentanoic acidTCI Chemicals

Core Application: A Key Component in the Synthesis of Valsartan

A prominent application of chiral building blocks derived from L-valine is in the synthesis of Valsartan, a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure.[3][4] The (S)-enantiomer of Valsartan is the biologically active form, making stereoselective synthesis crucial.[3] The synthesis of Valsartan typically involves the N-acylation of an L-valine derivative, a step where a valeryl moiety is introduced. While many industrial syntheses utilize valeryl chloride for this acylation, this compound can be considered a precursor to the necessary acylating agent.

Conceptual Workflow for Valsartan Synthesis

The following diagram illustrates a generalized workflow for the synthesis of Valsartan, highlighting the key stages where the L-valine derived moiety is introduced and modified.

G cluster_0 Part 1: Synthesis of the Biphenyl Moiety cluster_1 Part 2: Incorporation of the Chiral Center cluster_2 Part 3: Acylation and Final Steps start Aryl Halide & Boronic Acid suzuki Suzuki or Negishi Coupling start->suzuki biphenyl Biphenyl Intermediate suzuki->biphenyl alkylation N-Alkylation with Biphenyl Intermediate biphenyl->alkylation valine_ester L-Valine Methyl Ester valine_ester->alkylation alkylated_valine N-Alkylated L-Valine Ester alkylation->alkylated_valine acylation N-Acylation alkylated_valine->acylation acylated_intermediate N-Acylated Intermediate acylation->acylated_intermediate tetrazole Tetrazole Formation acylated_intermediate->tetrazole hydrolysis Hydrolysis tetrazole->hydrolysis valsartan Valsartan hydrolysis->valsartan

Caption: Generalized synthetic workflow for Valsartan.

The N-Acylation Step: Mechanism and Rationale

The N-acylation of the N-alkylated L-valine ester is a critical step in the synthesis of Valsartan. This reaction forms an amide bond, introducing the pentanoyl side chain.

Reaction:

N-Alkylated L-Valine Ester + Acylating Agent → N-Acyl-N-Alkyl-L-Valine Ester

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine in the N-alkylated L-valine ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., valeryl chloride). A base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

G N-Alkylated L-Valine Ester R-NH-R' Intermediate [R-N(H)(+)-C(O-)-Cl-R''] N-Alkylated L-Valine Ester->Intermediate Nucleophilic Attack Valeryl Chloride R''-COCl Valeryl Chloride->Intermediate Product R-N(R'')-C(=O)-R' Intermediate->Product Elimination of Cl(-) Chloride Ion Cl(-) Intermediate->Chloride Ion Base Base Protonated Base Base-H(+) Base->Protonated Base

Caption: Simplified mechanism of N-acylation.

Causality Behind Experimental Choices:

  • Choice of Acylating Agent: Valeryl chloride is commonly used due to its high reactivity. This compound would first need to be converted to a more reactive species, such as the corresponding acid chloride, for efficient acylation. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Solvent: Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.[5][6]

  • Base: A non-nucleophilic organic base like triethylamine or an inorganic base like sodium bicarbonate is essential to scavenge the acid byproduct.[7]

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.[7]

Experimental Protocol: N-Acylation of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester

This protocol is a representative example of the N-acylation step in Valsartan synthesis.

Materials:

  • N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester

  • Valeryl chloride

  • Triethylamine

  • Toluene

  • 1N Hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester in toluene.

  • Add triethylamine to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add valeryl chloride dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.[7]

  • After the addition is complete, allow the reaction to stir at room temperature for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Once the reaction is complete, wash the reaction mixture sequentially with water, 1N hydrochloric acid, 5% sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-[(2'-cyanobiphenyl-4-yl)methyl]-N-pentanoyl-(L)-valine methyl ester as an oil.[7]

Purification:

The crude product can be purified by column chromatography on silica gel. However, for industrial applications, crystallization is often the preferred method for purification. Sometimes, the oily product is carried forward to the next step without extensive purification.[8]

Safety and Handling of this compound and Related Compounds

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.

  • Use a chemical fume hood for all manipulations to avoid inhalation of vapors.[9]

Handling:

  • This compound and its derivatives can be corrosive and cause skin and eye irritation.[10] Avoid contact with skin and eyes.[9]

  • In case of contact, immediately flush the affected area with plenty of water.[11]

  • Reagents like thionyl chloride and valeryl chloride are highly reactive and corrosive. Handle with extreme caution in a well-ventilated fume hood.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from strong oxidizing agents and strong bases.[9]

Conclusion

This compound and its related derivatives are pivotal chiral building blocks in the synthesis of complex pharmaceutical intermediates, most notably in the production of Valsartan. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and strict adherence to safety protocols are essential for the successful and safe implementation of these synthetic routes in a research and development setting. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development.

References

Synthesis of (S)-2-Chloro-4-methylvaleric Acid: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the laboratory-scale synthesis of (S)-2-Chloro-4-methylvaleric acid, a chiral building block of significant interest in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles to ensure a successful and safe synthesis.

Introduction

This compound, also known as (S)-2-chloro-4-methylpentanoic acid, is a valuable chiral intermediate.[1] Its stereochemically defined structure makes it a crucial component in the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The synthesis of this compound with high enantiomeric purity is therefore of paramount importance. This protocol outlines a robust and well-established method starting from the readily available and optically pure amino acid, L-leucine.

Synthetic Strategy: Diazotization and Nucleophilic Substitution

The conversion of L-leucine to this compound is a classic example of a stereospecific reaction involving diazotization followed by nucleophilic substitution. The primary amine of the amino acid is transformed into a diazonium salt, which is an excellent leaving group (N₂ gas).[2][3] This allows for its substitution by a chloride ion.

The overall transformation can be summarized as follows:

Reaction Scheme:

(S)-2-amino-4-methylpentanoic acid (L-leucine) → (S)-2-chloro-4-methylpentanoic acid

This reaction is known to proceed with retention of configuration at the chiral center. This is a critical aspect of this synthesis, as it allows for the direct transfer of stereochemistry from the starting material to the product.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from starting material to the purified product.

SynthesisWorkflow Start L-Leucine in 5N HCl Diazotization Diazotization (NaNO₂, 0-5 °C) Start->Diazotization Reaction Overnight Reaction (Room Temperature) Diazotization->Reaction Workup Work-up (Extraction with Diethyl Ether) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids from (S)-amino acids published in Organic Syntheses.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (moles)Quantity
L-Leucine131.171.0131.17 g
5 N Hydrochloric Acid--1300 mL
Sodium Nitrite (NaNO₂)69.001.6110 g
Water (for NaNO₂ solution)--400 mL
Diethyl Ether--~2 L
Saturated Brine--50 mL
Calcium Chloride (anhydrous)--As needed
Equipment
  • 4-L three-necked round-bottomed flask

  • Mechanical stirrer

  • 500-mL dropping funnel

  • Two-necked adapter

  • Thermometer

  • Reflux condenser

  • Ice/sodium chloride bath

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure
  • Preparation of the Reaction Mixture: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a two-necked adapter fitted with a thermometer and a reflux condenser, dissolve 131.17 g (1.0 mol) of L-leucine in 1300 mL of 5 N hydrochloric acid.[4]

  • Cooling: Cool the mixture to 0 °C in an ice/sodium chloride bath. A precipitate of the amino acid hydrochloride may form upon cooling, which will dissolve as the reaction proceeds.[4]

  • Diazotization: Prepare a solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and pre-cool it. Add this solution dropwise to the stirred L-leucine solution at a rate of approximately 2 mL/min. It is crucial to maintain the reaction temperature below 5 °C with vigorous stirring and efficient cooling.[4][5]

  • Reaction Progression: After the addition is complete (which will take approximately 5 hours), remove the cooling bath and allow the reaction mixture to stand overnight at room temperature. The less soluble this compound may separate as an oil.[4]

  • Removal of Nitrogen Oxides: Connect the reflux condenser to a water aspirator and carefully evacuate the flask with stirring for 3 hours to remove dissolved nitrogen oxides. The color of the solution should change from yellowish-brown to pale yellow.[4]

  • Work-up and Extraction:

    • Extract the reaction mixture with four 400-mL portions of diethyl ether.[4]

    • Combine the ether layers and concentrate to approximately 300 mL using a rotary evaporator at atmospheric pressure.[4]

    • Wash the concentrated ether solution with 50 mL of saturated brine. Re-extract the brine wash with three 100-mL portions of diethyl ether.[4]

    • Combine all the ethereal solutions and dry over anhydrous calcium chloride for 10 hours.[4]

  • Purification:

    • Remove the diethyl ether by distillation using a rotary evaporator at atmospheric pressure (bath temperature 40–50 °C).[4]

    • Transfer the oily residue to a distillation flask. Perform a fractional distillation under reduced pressure to obtain the pure this compound.[4]

Safety Precautions

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[1][6][7] Avoid contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Diazotization Reaction: The reaction of sodium nitrite with acid generates nitrous acid in situ and can release toxic nitrogen oxides.[5] The reaction should be performed in a well-ventilated fume hood, and the temperature must be carefully controlled to prevent the uncontrolled decomposition of the diazonium salt.

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Characterization of the Product

The final product, this compound, is a colorless to light yellow liquid. Its identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be determined by chiral chromatography or by measuring the specific rotation.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of enantiomerically pure this compound from L-leucine. By understanding the underlying chemical principles and adhering to the detailed procedure and safety precautions, researchers can confidently produce this valuable chiral building block for their drug discovery and development programs.

References

Application Note: Enantioselective Analysis of (S)-2-Chloro-4-methylvaleric Acid using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the chiral separation and analysis of (S)-2-Chloro-4-methylvaleric acid using High-Performance Liquid Chromatography (HPLC). The enantiomeric purity of chiral molecules is a critical parameter in the pharmaceutical and chemical industries, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document provides a detailed protocol, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and system suitability parameters for the robust and accurate quantification of the enantiomers of 2-Chloro-4-methylvaleric acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and characterization of chiral compounds.

Introduction: The Significance of Chiral Purity

This compound is a chiral carboxylic acid of interest in synthetic organic chemistry and as a potential building block in the development of pharmaceutical agents. The presence of a stereogenic center at the second carbon atom gives rise to two enantiomers, (S) and (R). The biological activity of these enantiomers can differ significantly, necessitating the development of precise analytical methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for such analyses due to its high selectivity and resolution capabilities.[1] This application note outlines a direct chiral HPLC method, which is often preferred over indirect methods that require derivatization, thereby simplifying sample preparation and avoiding potential sources of error.[2]

Foundational Principles of Chiral HPLC Separation

The cornerstone of direct chiral HPLC is the use of a Chiral Stationary Phase (CSP). These phases are designed to form transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and, consequently, separation.[3] The successful separation of enantiomers is dependent on establishing at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.

For acidic compounds like 2-Chloro-4-methylvaleric acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and are an excellent starting point for method development.[1][4] The interaction mechanisms on these phases are complex and can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step methodology for the chiral HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For initial screening, columns such as CHIRALPAK® AD-H or Lux® Cellulose-2 are suitable choices.[5][6]

  • Solvents and Reagents: HPLC grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA) are necessary. The sample, this compound, should be of known purity for standard preparation.

Visualizing the Experimental Protocol

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Standard Solution Preparation (1 mg/mL in Mobile Phase) injection Inject Sample (5-10 µL) s_prep->injection mp_prep Mobile Phase Preparation (Hexane/IPA with 0.1% TFA) separation Isocratic Elution on Chiral Stationary Phase mp_prep->separation injection->separation detection UV Detection (e.g., 210 nm) separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation report Generate Report calculation->report

Figure 1: Experimental workflow for chiral HPLC analysis.

Detailed Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and 2-propanol (IPA) in a suitable ratio. A common starting point for polysaccharide-based CSPs is 90:10 (v/v) n-hexane:IPA.[7]

    • Add trifluoroacetic acid (TFA) as an acidic modifier to the mobile phase at a concentration of 0.1% (v/v). For acidic compounds, an acidic modifier is crucial to suppress the ionization of the carboxyl group, thereby improving peak shape and promoting interaction with the CSP.[8][9][10]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of the 2-Chloro-4-methylvaleric acid standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • If analyzing for the presence of the (R)-enantiomer, prepare a racemic standard if available.

  • HPLC System Setup and Equilibration:

    • Install the chosen chiral column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm).[6]

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength. For a carboxylic acid lacking a strong chromophore, detection at a low wavelength, such as 210 nm, is typically required.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 5-10 µL of the standard solution onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Data Analysis and System Suitability

For a chiral purity assay to be considered valid, it must meet certain system suitability criteria.[11]

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation, which allows for accurate quantification.[1]

  • Selectivity (α): This is the ratio of the retention factors of the two enantiomers and should be greater than 1.

  • Enantiomeric Excess (% ee): This is calculated using the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

ParameterRecommended ValueRationale
Column Lux Cellulose-2 (250x4.6mm, 5µm)Polysaccharide-based CSPs show broad applicability for chiral acids.[1][5]
Mobile Phase n-Hexane:IPA:TFA (90:10:0.1, v/v/v)Common normal phase conditions with an acidic modifier for improved peak shape.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides stable and reproducible retention times.
Detection UV at 210 nmSuitable for compounds lacking strong chromophores.
Injection Vol. 5-10 µLA typical injection volume for analytical HPLC.
Resolution (Rs) > 1.5Ensures accurate quantification of each enantiomer.[1]
Run Time ~20 minA reasonable analysis time for routine quality control.

Method Optimization and Troubleshooting

If the initial conditions do not provide adequate separation (Rs < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention times. Other alcohols like ethanol can also be screened.[7]

  • Acidic Modifier Concentration: The concentration of TFA can be optimized. In some cases, other acids like acetic or formic acid may provide better results.[8][9]

  • Temperature: Changing the column temperature can affect selectivity. Both increasing and decreasing the temperature should be explored.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Conclusion

The protocol detailed in this application note provides a robust starting point for the successful chiral HPLC analysis of this compound. By employing a polysaccharide-based chiral stationary phase with an acidic mobile phase modifier, researchers can achieve the necessary resolution to accurately determine the enantiomeric purity of this compound. Adherence to system suitability criteria and a systematic approach to method optimization will ensure the generation of reliable and reproducible results, which are essential for quality control and regulatory compliance in the pharmaceutical and chemical industries.

References

Application Note: Comprehensive 1D and 2D NMR Analysis of (S)-2-Chloro-4-methylvaleric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure. For chiral molecules, such as (S)-2-Chloro-4-methylvaleric acid, a key intermediate in the synthesis of various pharmaceuticals, NMR analysis is crucial for confirming its chemical identity and stereochemical integrity. While standard NMR is inherently unable to distinguish between enantiomers in an achiral solvent, it provides a detailed fingerprint of the molecule's constitution.[1][2][3] This application note presents a detailed protocol for the acquisition and interpretation of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectra of this compound, offering a comprehensive guide for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with the IUPAC numbering scheme is presented below. This numbering will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[4][5] The following protocol outlines the steps for preparing a sample of this compound for analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6][7]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Weigh the desired amount of this compound and place it in a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[6][7]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.[5]

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could degrade spectral quality.[4]

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Label the NMR tube clearly with the sample identification.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-4-methylvaleric acid is a chiral halogenated carboxylic acid. Its enantiomeric purity and structural integrity are critical in various applications, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will explore the characteristic fragmentation pathways and provide a comprehensive protocol for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound upon electron ionization is governed by the presence of the carboxylic acid and chloro functional groups, as well as the branched alkyl chain. The initial step is the formation of a molecular ion ([M]•+) by the loss of an electron. The subsequent fragmentation of this molecular ion proceeds through several key pathways:

  • Alpha-Cleavage: This is a common fragmentation pathway for compounds containing carbonyl groups.[1][2] Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom (the α-carbon) can occur.

  • Loss of Neutral Fragments: Small, stable neutral molecules can be eliminated from the molecular ion. For carboxylic acids, characteristic losses include the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45).[3]

  • Cleavage of the Carbon-Chlorine Bond: The C-Cl bond can undergo heterolytic cleavage, leading to the loss of a chlorine radical (•Cl).[4]

  • McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond.[1][5]

  • Cleavage of the Alkyl Chain: The branched isobutyl group is susceptible to fragmentation, particularly the loss of a propyl radical to form a stable secondary carbocation.

These fragmentation pathways result in a series of characteristic ions that constitute the mass spectrum of this compound.

Visualizing the Fragmentation

The predicted major fragmentation pathways of this compound are depicted in the following diagram:

Fragmentation_Pattern Predicted Fragmentation of this compound M [C6H11ClO2]+• m/z 150/152 F1 [C5H8ClO]+ m/z 135/137 (Loss of •CH3) M->F1 - •CH3 F2 [C6H10O2]+• m/z 114 (Loss of •Cl) M->F2 - •Cl F3 [C2H4ClO]+ m/z 94/96 (α-cleavage) M->F3 α-cleavage F4 [C4H9]+ m/z 57 (Loss of C2H2ClO2) M->F4 - C2H2ClO2 F6 [C5H9O2]+ m/z 115 (Loss of •Cl) M->F6 - •Cl F5 [C3H5O2]+ m/z 87 (McLafferty + Cl loss) F2->F5 - C2H5

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound using gas chromatography-mass spectrometry.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is esterification to form the methyl ester using diazomethane or by heating with methanol and an acid catalyst. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also an effective method.[6][7]

2. Instrumentation:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

3. GC-MS Parameters:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or similar)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 70 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV
Mass Range m/z 35-200
Scan Speed 2 scans/sec

4. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak, considering the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Analyze the fragmentation pattern to identify the characteristic fragment ions and propose their structures.

Expected Mass Spectrum Data

The following table summarizes the expected major ions and their relative intensities in the electron ionization mass spectrum of this compound, based on literature data.

m/zProposed Fragment IonProposed Neutral LossRelative Intensity (%)
152[C₆H₁₁³⁷ClO₂]⁺•-~3
150[C₆H₁₁³⁵ClO₂]⁺•-~9
115[C₅H₉O₂]⁺•Cl~20
94/96[C₂H₄ClO]⁺C₄H₇O~44
87[C₃H₅O₂]⁺C₃H₆Cl~11
73[C₃H₅O₂]⁺C₃H₆Cl~83
57[C₄H₉]⁺C₂H₂ClO₂100
43[C₃H₇]⁺C₃H₄ClO₂~79
41[C₃H₅]⁺C₃H₆ClO₂~60

Interpretation of Key Fragments

  • m/z 150/152 ([M]•+): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a chlorine-containing compound.

  • m/z 115: Represents the loss of a chlorine radical from the molecular ion.

  • m/z 94/96: A significant fragment resulting from alpha-cleavage between the carbonyl carbon and the alpha-carbon, retaining the chlorine atom.

  • m/z 87 and 73: These ions are likely formed through complex rearrangements and subsequent fragmentations, potentially involving the loss of the chloroalkyl side chain.

  • m/z 57 (Base Peak): This is the most abundant ion and corresponds to the stable isobutyl carbocation ([C₄H₉]⁺), formed by the cleavage of the bond between the alpha and beta carbons of the valeric acid backbone.

  • m/z 43 and 41: These are common alkyl fragments ([C₃H₇]⁺ and [C₃H₅]⁺) resulting from further fragmentation of the alkyl chain.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragmentation pathways that provide valuable structural information. The presence of the molecular ion with its chlorine isotopic signature, coupled with characteristic losses of chlorine, the carboxyl group, and fragmentation of the branched alkyl chain, allows for confident identification of the compound. The protocol provided herein offers a robust starting point for the GC-MS analysis of this and similar halogenated carboxylic acids, which is essential for quality control and reaction monitoring in research and industrial settings.

References

Application Note: (S)-2-Chloro-4-methylvaleric Acid as a Chiral Building Block for the Stereoselective Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of (S)-2-Chloro-4-methylvaleric acid as a pivotal chiral building block in the stereoselective synthesis of specific enzyme inhibitors. We elucidate the underlying chemical principles, provide a detailed protocol for the synthesis of a representative Angiotensin-Converting Enzyme (ACE) inhibitor analogue, and discuss the structure-activity relationship that governs its mechanism of action. This note is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.

Introduction: The Imperative of Chirality in Drug Design

In modern drug discovery, the stereochemical configuration of a therapeutic agent is of paramount importance. A molecule's chirality often dictates its pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse side effects.[1] Consequently, the use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of efficient and predictable pharmaceutical synthesis.[1][2]

This compound, a chiral derivative of the amino acid L-leucine, is a valuable such building block.[3][4] Its utility stems from two key structural features:

  • A defined stereocenter: The (S)-configuration is pre-installed, enabling the direct transfer of chirality into the target molecule, thus avoiding costly and often inefficient chiral separation steps later in the synthesis.

  • An activated α-chloro group: The chlorine atom at the C-2 position is an excellent leaving group, activated by the adjacent carboxylic acid. This facilitates nucleophilic substitution reactions, which are fundamental for constructing the peptide-like scaffolds common to many enzyme inhibitors.

This application note will focus on its use in synthesizing inhibitors for metalloproteases, such as Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and a major target for antihypertensive drugs.[5][6][7]

Core Principle: Stereoretentive Nucleophilic Substitution

The primary synthetic utility of this compound lies in its reaction with nucleophiles, particularly amines, to form new carbon-nitrogen bonds. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Causality of the SN2 Pathway: The choice of reaction conditions is critical to ensure the SN2 pathway is favored. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This inversion of configuration at the chiral center results in a predictable and controlled stereochemical outcome. However, since the starting material is the chloro-acid and the product is an amino acid derivative, the Cahn-Ingold-Prelog priority rules may result in the final product retaining the (S) designation, meaning the reaction is effectively stereoretentive in terms of the final product's desired stereochemistry. This control is fundamental to creating potent inhibitors, as enzyme active sites are exquisitely sensitive to the 3D arrangement of interacting functional groups.

G Start_Mol This compound Transition SN2 Transition State (Stereochemistry Controlled) Start_Mol->Transition Nucleophile Amine Nucleophile (e.g., R-NH2) Nucleophile->Transition Product N-Substituted Amino Acid Derivative Byproduct HCl Transition->Product Transition->Byproduct

Figure 1: General workflow for the SN2 reaction.

Application Protocol: Synthesis of an ACE Inhibitor Analogue

Here we present a representative, two-step protocol for the synthesis of N-(1(S)-carboxy-3-methylbutyl)-L-alanine, a potent ACE inhibitor analogue. This molecule is designed to mimic the dipeptide substrate of ACE.

Workflow Overview

The synthesis involves an initial SN2 coupling of this compound with the methyl ester of L-alanine, followed by saponification (ester hydrolysis) to yield the final diacid product.

G Start_Mol This compound + L-Alanine Methyl Ester Step1 Step 1: Nucleophilic Coupling Solvent: DMF Base: DIEA Start_Mol->Step1 Intermediate Dipeptide Ester Intermediate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Reagent: LiOH Solvent: THF/H2O Intermediate->Step2 Final_Product Final Product: N-(1(S)-carboxy-3-methylbutyl)-L-alanine Step2->Final_Product

Figure 2: Two-step synthesis of the ACE inhibitor analogue.

Detailed Experimental Protocol

Materials:

  • This compound (CAS: 28659-81-6)

  • L-Alanine methyl ester hydrochloride

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-(1(S)-methoxycarbonyl-ethyl)-L-leucine derivative (Intermediate)

  • To a stirred solution of L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF (5 mL per mmol of starting material) under a nitrogen atmosphere, add DIEA (2.2 eq) slowly at 0 °C. Stir for 15 minutes.

    • Rationale: DIEA is a non-nucleophilic base used to first neutralize the hydrochloride salt of the alanine ester and then to act as a scavenger for the HCl generated during the substitution reaction. Anhydrous conditions prevent unwanted side reactions.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The reaction is typically slow and requires an extended period to go to completion. Monitoring ensures the starting material is fully consumed before proceeding.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Rationale: The acidic wash removes excess DIEA, while the water and brine washes remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate, which can be purified by silica gel chromatography if necessary.

Step 2: Hydrolysis to N-(1(S)-carboxy-3-methylbutyl)-L-alanine (Final Product)

  • Dissolve the crude ester intermediate from Step 1 in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C and add LiOH (1.5 eq) in one portion.

    • Rationale: LiOH is a strong base used for saponification. Low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl at 0 °C. A white precipitate may form.

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Summary of Reaction Parameters
ParameterStep 1: CouplingStep 2: HydrolysisJustification
Solvent Anhydrous DMFTHF / H₂OPolar aprotic for SN2; Aqueous mixture for saponification.
Base DIEALiOHNon-nucleophilic HCl scavenger; Strong base for ester cleavage.
Temperature 0 °C to RT0 °C to RTControls reaction rate and minimizes side reactions.
Stoichiometry ~1.1 eq Chloro-acid~1.5 eq LiOHSlight excess of electrophile ensures full consumption of the valuable amino ester; excess base drives hydrolysis to completion.
Typical Yield 80-90% (crude)85-95%High-yielding transformations under optimized conditions.

Mechanism of Enzyme Inhibition

Angiotensin-Converting Enzyme is a zinc-dependent metalloprotease.[7] Its inhibitors are designed as substrate analogues that bind tightly to the active site, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.[6][8]

The synthesized analogue, N-(1(S)-carboxy-3-methylbutyl)-L-alanine, inhibits ACE through three key interactions:

  • Zinc Chelation: The terminal carboxyl group (from the alanine moiety) and the second carboxyl group (from the original chloro-acid) coordinate strongly with the essential Zn²⁺ ion in the enzyme's active site.

  • S₁ Pocket Binding: The isobutyl side chain, originating from the this compound, is designed to fit snugly into the large, hydrophobic S₁ pocket of the ACE active site, mimicking the side chain of a phenylalanine residue in the natural substrate.

  • Hydrogen Bonding: The N-H group of the inhibitor can form a critical hydrogen bond with a carbonyl oxygen on the enzyme backbone, further anchoring it in the active site.

G cluster_ace ACE Active Site cluster_inhibitor Inhibitor Molecule S1_Pocket S1 Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor (Enzyme Backbone) Zn_Ion Zn²⁺ Ion Carboxylate Carboxylate Groups Carboxylate->Zn_Ion Strong Chelation Side_Chain Isobutyl Side Chain Side_Chain->S1_Pocket Hydrophobic Interaction Amine_H Amine N-H Amine_H->H_Bond_Acceptor Hydrogen Bond

Figure 3: Schematic of the inhibitor binding in the ACE active site.

Conclusion

This compound is a highly effective and versatile chiral building block for the asymmetric synthesis of enzyme inhibitors. Its pre-defined stereocenter and activated leaving group enable the controlled and predictable construction of complex chiral molecules. The protocol detailed herein provides a reliable method for synthesizing potent ACE inhibitor analogues, demonstrating the fundamental importance of this reagent in modern medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: (S)-2-Chloro-4-methylvaleric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-2-Chloro-4-methylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on impurity identification, mitigation, and removal. Given its role as a chiral building block in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount. This guide provides in-depth, experience-based answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound, especially when starting from L-leucine?

The synthesis of this compound from L-leucine via diazotization is a robust method but is susceptible to the formation of several key impurities.[1][] These can be categorized as stereochemical, process-related, and starting material-related impurities.

Impurity NameStructureCommon Source / Mechanism
(R)-2-Chloro-4-methylvaleric acid Enantiomer of the desired productPartial racemization during the nucleophilic substitution on the diazonium intermediate. An SN1-type mechanism competes with the desired SN2 pathway, leading to a loss of stereochemical integrity.
(S)-2-Hydroxy-4-methylvaleric acid OH replaces ClThe diazonium salt intermediate is highly reactive and can be attacked by water, a competing nucleophile present in the aqueous acidic medium.[3]
L-Leucine Unreacted starting materialIncomplete diazotization reaction. This can be due to improper stoichiometry, poor mixing, or reaction temperature being too high, which can decompose the nitrous acid.[][4]
Related Amino Acids (e.g., Isoleucine, Valine) Structures similar to LeucineThese are impurities present in the starting L-leucine raw material.[5] Their corresponding chloro-acid versions will be generated alongside the main product.
Q2: My enantiomeric excess (e.e.) is consistently low. What is the primary cause and how can I improve it?

Primary Cause: The formation of the undesired (R)-enantiomer is the most common reason for low e.e. This occurs because the diazotization of primary aliphatic amines generates an unstable diazonium salt.[4][6] While the goal is a direct SN2 substitution by the chloride ion with inversion of configuration, the intermediate can partially decompose into a carbocation. This planar carbocation can then be attacked from either face by the chloride ion, leading to racemization.

Troubleshooting & Improvement Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of sodium nitrite. Higher temperatures accelerate the decomposition of the diazonium salt into the carbocation, promoting racemization.

  • Acid Concentration: Use a sufficient concentration of hydrochloric acid. This ensures the complete formation of nitrous acid and provides a high concentration of the chloride nucleophile, favoring the SN2 pathway over solvolysis by water or the SN1 pathway.[3]

  • Addition Rate: Add the sodium nitrite solution slowly and sub-surface if possible. This maintains a low instantaneous concentration of nitrous acid, minimizing side reactions and thermal excursions.

Q3: How can I detect and quantify the main impurities like the hydroxy-acid byproduct and the (R)-enantiomer?

Standard analytical techniques are crucial for process control.

  • For the (R)-enantiomer (Enantiomeric Purity):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard. The acid must typically be derivatized first, for example, by converting it to an amide or ester with a UV-active chromophore.[7][8] Separation is then achieved on a chiral stationary phase (CSP) like a polysaccharide-based column (e.g., Chiralcel® OD-H) or a Pirkle-type column.[9][10]

  • For the Hydroxy-acid Byproduct and Residual L-Leucine:

    • 1H NMR Spectroscopy: This is excellent for identifying and providing a rough quantification of the hydroxy-acid. The proton alpha to the hydroxyl group in the hydroxy-acid will appear at a different chemical shift (typically ~4.0-4.2 ppm) compared to the proton alpha to the chlorine in the desired product (~4.2-4.4 ppm).[11] Residual leucine will show a characteristic α-proton signal around 3.7 ppm.

    • Gas Chromatography-Mass Spectrometry (GC-MS): After esterification (e.g., to the methyl or ethyl ester), GC can effectively separate the desired chloro-ester from the more polar hydroxy-ester and the non-volatile leucine.

    • HPLC with UV/Vis or Refractive Index Detection: A standard reversed-phase HPLC method (e.g., C18 column) can separate the starting material and byproducts from the product.

Troubleshooting Guide

Problem 1: Significant peak corresponding to (S)-2-Hydroxy-4-methylvaleric acid observed in analysis.
Potential Cause Explanation Recommended Action
Insufficient Chloride Concentration Water, being the solvent, is present in vast excess. If the concentration of HCl is too low, water outcompetes the chloride ion in the nucleophilic substitution step on the diazonium intermediate.Ensure at least 3-4 molar equivalents of concentrated HCl are used relative to L-leucine. This maximizes the [Cl⁻] and favors the desired reaction pathway.
Reaction Temperature Too High Elevated temperatures can increase the rate of the hydrolysis side reaction.Strictly maintain the reaction temperature below 5 °C during and after the diazotization.
Prolonged Reaction/Quench Time Leaving the diazonium salt intermediate in the aqueous solution for an extended period before extraction increases the opportunity for hydrolysis.Once the reaction is complete (as indicated by a negative starch-iodide test for nitrous acid), proceed with the workup and extraction promptly.
Problem 2: The final product is a dark yellow or brown oil, not the expected pale yellow liquid.
Potential Cause Explanation Recommended Action
Excess Nitrous Acid / Azo Compound Formation If excess sodium nitrite is used or if the pH is not sufficiently acidic, side reactions can occur. Diazonium salts can couple with other nucleophilic species to form colored azo compounds.[]Use a slight excess of sodium nitrite, but monitor the reaction. After the main reaction, quench any remaining nitrous acid with a small amount of sulfamic acid or urea until a starch-iodide test is negative.
Degradation The product can be thermally sensitive. Overheating during solvent removal or distillation can cause decomposition and discoloration.Use rotary evaporation at low temperatures (< 40 °C) to remove solvents. If purification by distillation is required, perform it under high vacuum to keep the boiling point as low as possible.

Visualized Workflows and Mechanisms

Impurity Formation Pathway

The following diagram illustrates the central reaction pathway for the synthesis of this compound from L-leucine and the key side reactions that lead to common impurities.

Figure 1. Reaction and Impurity Formation Pathways A L-Leucine (S-configuration) B Diazonium Intermediate (S-configuration) A->B NaNO2, HCl (Diazotization) B->X C Desired Product This compound D Carbocation Intermediate (Planar) F Racemic Product (R/S)-2-Chloro-4-methylvaleric acid D->F Attack by Cl⁻ (Racemization) E Hydroxy Byproduct (S)-2-Hydroxy-4-methylvaleric acid X->C SN2 Attack (Cl⁻, Inversion) X->D SN1 Pathway (Loss of N2) X->E SN2 Attack (H2O)

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow for Purity Issues

This workflow provides a systematic approach to diagnosing and resolving purity problems encountered during the synthesis.

Figure 2. Impurity Troubleshooting Workflow start Synthesis Complete Analyze Crude Product purity_check Purity Acceptable? start->purity_check id_impurity Identify Primary Impurity (NMR, HPLC, GC-MS) purity_check->id_impurity No end Pure Product purity_check->end Yes is_enantiomer Is it (R)-enantiomer? id_impurity->is_enantiomer is_hydroxy Is it Hydroxy-acid? is_enantiomer->is_hydroxy No solve_enantiomer Action: Optimize Reaction - Lower Temperature - Increase [HCl] is_enantiomer->solve_enantiomer Yes is_sm Is it Starting Material? is_hydroxy->is_sm No solve_hydroxy Action: Optimize Workup - Increase [HCl] - Prompt Extraction is_hydroxy->solve_hydroxy Yes solve_sm Action: Optimize Reaction - Check Stoichiometry - Slower NaNO2 Addition is_sm->solve_sm Yes purify Select Purification (Distillation, Chromatography) solve_enantiomer->purify solve_hydroxy->purify solve_sm->purify purify->end

Caption: A step-by-step guide to troubleshooting.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

This protocol describes a general method for determining the e.e. of this compound after derivatization.

  • Derivatization (Example: Amide formation with (R)-1-Phenylethylamine):

    • In a vial, dissolve ~10 mg of the synthesized chloro-acid in 1 mL of dichloromethane.

    • Add 1.2 equivalents of oxalyl chloride and one catalytic drop of DMF. Stir for 1 hour at room temperature to form the acid chloride.

    • In a separate vial, dissolve 1.5 equivalents of (R)-1-Phenylethylamine and 2.0 equivalents of triethylamine in 1 mL of dichloromethane.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Stir for 2 hours.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The resulting diastereomeric amides are ready for analysis.

  • HPLC Conditions (Example):

    • Column: Chiralcel® OD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: 95:5 Hexane:Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Analysis: The two diastereomers will elute as separate peaks. Calculate the e.e. using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

References

Technical Support Center: Purification of (S)-2-Chloro-4-methylvaleric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Chloro-4-methylvaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral building block. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of this compound during purification. What are the likely causes and how can I improve my yield?

Answer:

Low recovery of your target compound can be attributed to several factors throughout the purification process. The most common culprits are suboptimal extraction, issues during solvent removal, and losses during chromatographic or crystallization steps.

Potential Causes & Solutions:

  • Incomplete Extraction: this compound is a carboxylic acid and its solubility is highly pH-dependent.

    • Causality: At a neutral or basic pH, the carboxylic acid will be deprotonated to its carboxylate form, which is highly soluble in the aqueous phase. During an extractive workup, if the aqueous layer is not sufficiently acidified, a significant portion of your product will remain in the aqueous phase, leading to low recovery in the organic layer.

    • Solution:

      • Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) before extraction with an organic solvent. Use a strong mineral acid like HCl.

      • Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the compound.

      • After the initial extractions, wash the combined organic layers with brine to remove dissolved water and any residual inorganic salts.

  • Loss During Solvent Removal:

    • Causality: this compound is a relatively volatile compound. Aggressive solvent removal using a rotary evaporator at high temperatures and low pressures can lead to co-evaporation of the product with the solvent.

    • Solution:

      • Remove the bulk of the solvent at a moderate temperature (e.g., 40-50°C) and pressure.[1]

      • For the final stages of solvent removal, it is advisable to use a high-vacuum pump at room temperature to minimize product loss.

  • Inefficient Crystallization:

    • Causality: The choice of solvent system is critical for successful crystallization. An inappropriate solvent can lead to oiling out of the product or the formation of very fine crystals that are difficult to collect.

    • Solution:

      • Conduct small-scale solvent screening to identify an optimal solvent or solvent mixture for crystallization. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

      • Consider using a co-solvent system (e.g., hexane/ethyl acetate) to fine-tune the solubility and promote the growth of well-defined crystals.

      • Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to lower yields of the desired purity.

Issue 2: Presence of Starting Material or By-products in the Final Product

Question: My final product is contaminated with unreacted starting materials and/or side-reaction products. How can I effectively remove these impurities?

Answer:

The presence of impurities is a common challenge in organic synthesis. The strategy for their removal depends on the nature of the impurities and their physical and chemical properties relative to the desired product.

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials (e.g., (S)-Leucine):

    • Causality: The synthesis of this compound often starts from (S)-Leucine. Incomplete reaction will result in the presence of the starting amino acid in the crude product.

    • Solution:

      • Acid-Base Extraction: Utilize the amphoteric nature of the amino acid. After the reaction, dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The amino acid will be protonated and move into the aqueous layer, while the desired product remains in the organic phase. Subsequently, wash the organic layer with water and then brine.

      • Chromatography: If extraction is insufficient, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the more polar amino acid from the less polar product.

  • Side-Reaction By-products:

    • Causality: Side reactions can lead to the formation of various impurities. For instance, over-reaction or rearrangement products may be present.[2]

    • Solution:

      • Fractional Distillation: For liquid impurities with boiling points significantly different from the product, fractional distillation under reduced pressure can be a highly effective purification method.[1][3]

      • Preparative HPLC/SFC: For challenging separations of structurally similar impurities or enantiomeric impurities, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase may be necessary.[4][][6] These techniques offer high resolving power for complex mixtures.[7][8]

Table 1: Comparison of Purification Techniques for this compound

Purification MethodPrincipleAdvantagesDisadvantages
Extraction Partitioning between immiscible liquids based on solubility and pHSimple, fast, and effective for removing acidic/basic impuritiesNot suitable for separating compounds with similar pKa values
Crystallization Difference in solubility of the compound and impurities in a given solventCan provide high purity product, scalableRequires finding a suitable solvent, potential for yield loss
Distillation Separation based on differences in boiling pointsEffective for volatile compounds, scalableNot suitable for thermally unstable compounds, requires significant boiling point differences
Column Chromatography Differential adsorption of compounds onto a stationary phaseHigh resolving power for a wide range of compoundsCan be time-consuming, requires solvents, may have lower yields
Preparative HPLC/SFC High-resolution chromatographic separationExcellent for separating complex mixtures and enantiomersHigh cost, limited sample capacity

Frequently Asked Questions (FAQs)

Question 1: What is the most recommended general purification workflow for this compound from a typical reaction mixture?

Answer:

A robust and generally applicable purification workflow involves a combination of techniques to address different types of impurities.

Recommended Workflow:

  • Initial Workup (Acid-Base Extraction):

    • Quench the reaction mixture and dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer sequentially with:

      • Dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities or unreacted amino acids.

      • Water to remove water-soluble impurities.

      • Brine to remove dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Primary Purification (Distillation or Crystallization):

    • For liquid crude product: Perform fractional distillation under reduced pressure. This is often sufficient to achieve high purity.[1]

    • For solid or semi-solid crude product: Attempt crystallization from a suitable solvent system identified through screening.

  • Secondary Purification (Chromatography - if necessary):

    • If the product still contains impurities after distillation or crystallization, column chromatography on silica gel is the next step.

    • For very challenging separations, particularly for achieving high enantiomeric purity, preparative chiral HPLC or SFC may be required.

dot

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Workup Acid-Base Workup & Extraction Reaction_Mixture->Workup Concentration Solvent Removal (Rotovap) Workup->Concentration Primary_Purification Primary Purification Decision Concentration->Primary_Purification Distillation Fractional Distillation Primary_Purification->Distillation  Liquid Crystallization Crystallization Primary_Purification->Crystallization  Solid/Oil Purity_Check1 Purity Check (e.g., NMR, GC) Distillation->Purity_Check1 Purity_Check2 Purity Check (e.g., NMR, HPLC) Crystallization->Purity_Check2 Final_Product1 Pure Product Purity_Check1->Final_Product1  Pure Chromatography Column Chromatography / Prep HPLC Purity_Check1->Chromatography  Impure Final_Product2 Pure Product Purity_Check2->Final_Product2  Pure Purity_Check2->Chromatography  Impure Chromatography->Final_Product1

Caption: Recommended purification workflow for this compound.

Question 2: How can I confirm the enantiomeric purity of my final product?

Answer:

Confirming the enantiomeric purity is crucial for chiral molecules. Several analytical techniques can be employed for this purpose.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Principle: A chiral stationary phase (CSP) is used to separate the enantiomers. The two enantiomers interact differently with the CSP, leading to different retention times.

    • Methodology:

      • Dissolve a small sample of the purified product in the mobile phase.

      • Inject the sample onto a suitable chiral column (e.g., a polysaccharide-based column).

      • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile compounds.

    • Principle: Similar to chiral HPLC, a chiral stationary phase is used in the GC column to separate the enantiomers.

    • Methodology: The carboxylic acid may need to be derivatized to a more volatile ester (e.g., methyl ester) before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents:

    • Principle: A chiral lanthanide shift reagent is added to the NMR sample. This reagent forms diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to be shifted to different extents.

    • Methodology: The enantiomeric ratio can be determined by integrating the separated signals.

dot

Enantiomeric_Purity_Analysis cluster_methods Methods for Enantiomeric Purity Determination Chiral_HPLC Chiral HPLC Chiral_GC Chiral GC (with derivatization) NMR_CSR NMR with Chiral Shift Reagents Purified_Product Purified this compound Analysis Purified_Product->Analysis Sample Preparation Analysis->Chiral_HPLC Analysis->Chiral_GC Analysis->NMR_CSR

Caption: Analytical methods for determining enantiomeric purity.

References

Technical Support Center: Crystallization & Isolation of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization and isolation of (S)-2-Chloro-4-methylvaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this chiral building block in high purity and yield. As a chiral carboxylic acid, its crystallization behavior can be sensitive to a variety of parameters. This document provides in-depth, experience-based solutions to specific experimental issues.

Troubleshooting Guide: From Common Problems to Robust Solutions

This section addresses specific issues you may encounter during the crystallization of this compound. Each entry details the probable cause and provides a systematic approach to resolution.

Q1: My product separated as a viscous liquid or sticky globules instead of a crystalline solid. What is "oiling out" and how can I prevent it?

A1: Understanding and Preventing "Oiling Out"

What you're observing is a common phenomenon in crystallization known as "oiling out" or liquid-liquid phase separation.[1] This occurs when the solute comes out of the supersaturated solution as a liquid phase (the "oil") rather than nucleating directly into a solid crystal lattice.[1][2] The primary causes for this are:

  • High Supersaturation: The concentration of the solute is too far beyond its saturation point, often caused by cooling the solution too quickly or adding an anti-solvent too rapidly.[1][3]

  • Low Melting Point: The melting point of your compound, potentially depressed by the presence of impurities, is lower than the temperature of the solution at the point of precipitation.[4][5]

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.[4]

Oiled out products are undesirable because they tend to trap impurities and solvent, leading to a low-purity, often amorphous or difficult-to-handle final product.[1][5]

Troubleshooting Protocol for Oiling Out:
  • Re-dissolve the Oiled Product: Gently heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small additional volume (5-10%) of the primary solvent to reduce the level of supersaturation.[5] This ensures that precipitation begins at a lower temperature.

  • Slow Down the Cooling Rate: This is the most critical parameter. A slow, controlled cooling rate (e.g., 5-10 °C per hour) allows molecules to orient correctly into a crystal lattice rather than crashing out as a disordered liquid.[3][6]

  • Introduce Seed Crystals: Once the solution is cooled to just below the saturation point (the point where it becomes slightly cloudy), add a very small amount of pure, previously isolated crystals of this compound. This provides a template for proper crystal growth and is a powerful tool to bypass the kinetic barrier of primary nucleation.[2][3]

  • Optimize Agitation: Ensure gentle, consistent stirring. Overly vigorous agitation can sometimes promote oiling out, while insufficient agitation leads to poor heat transfer and localized high supersaturation.

Below is a decision-tree diagram to guide you through troubleshooting this specific issue.

G start Problem: Oiling Out Occurs reheat 1. Re-heat solution to re-dissolve the oil start->reheat add_solvent 2. Add 5-10% more primary solvent reheat->add_solvent slow_cool 3. Implement a slow, controlled cooling rate (e.g., 5-10°C / hour) add_solvent->slow_cool seed 4. Introduce seed crystals just below saturation point slow_cool->seed agitate 5. Maintain gentle, consistent agitation seed->agitate outcome Result: Crystalline Solid Forms agitate->outcome

Caption: Decision workflow for resolving an "oiling out" event.

Q2: The crystallization yield is very low. Where did my product go and how can I improve recovery?

A2: Maximizing Product Yield

Low yield is a frequent and frustrating issue. The most common culprits are excessive solvent use or incomplete precipitation.

  • Excessive Solvent: Using too much solvent to dissolve the crude product means that a significant amount of your compound will remain dissolved in the mother liquor even after cooling.[5]

  • Sub-optimal Temperature: Not cooling the solution to a low enough temperature can leave a substantial amount of product in the solution.

  • Inappropriate Solvent/Anti-solvent Ratio: In anti-solvent crystallization, an insufficient amount of anti-solvent will not sufficiently lower the solubility of the product to induce complete precipitation.

Protocol for Yield Improvement:
  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. A simple way is to take a small sample on a watch glass and allow the solvent to evaporate. Significant solid residue indicates a substantial loss of product.

  • Concentrate the Mother Liquor: If the mother liquor is rich in the product, you can recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may have lower purity.

  • Optimize Final Cooling Temperature: Determine the solubility of your compound at various temperatures. Cooling to 0-4 °C is a common practice to minimize solubility in the final mixture.

  • Refine Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. This maximizes the supersaturation upon cooling and drives more complete crystallization.

  • Adjust Anti-solvent Volume: For anti-solvent crystallizations, perform small-scale trials to determine the optimal solvent-to-anti-solvent ratio that maximizes precipitation without causing the product to "crash out" as an amorphous solid.

Q3: The final product has poor chemical purity despite crystallization. How are impurities being incorporated?

A3: Strategies for Enhancing Purity

Crystallization is a powerful purification technique, but its effectiveness can be compromised if impurities are incorporated into the crystal lattice.[7][8] This can happen in several ways:

  • Inclusions: Pockets of impurity-rich mother liquor are trapped within the growing crystal. This is often a result of excessively fast crystal growth.[7]

  • Surface Adsorption: Impurities adhere to the surface of the crystals after formation.

  • Solid Solution Formation: The impurity has a very similar structure to the desired compound and can be incorporated directly into the crystal lattice, forming a solid solution.[9] This is a particularly challenging scenario.

Protocol for Purity Enhancement:
  • Control Crystal Growth Rate: As with preventing oiling out, a slow and controlled generation of supersaturation (via slow cooling or slow anti-solvent addition) is key.[3] This allows for more selective growth of the desired crystal and minimizes the trapping of inclusions.

  • Thorough Washing: After filtration, wash the collected crystal cake with a small amount of cold anti-solvent or a solvent in which the desired product is sparingly soluble but the impurities are soluble. This removes surface-adsorbed impurities.

  • Consider a Re-crystallization: If purity remains an issue, a second crystallization step can be highly effective. Dissolve the isolated crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Solvent System Screening: An impurity may be less soluble in a different solvent system. Experiment with alternative solvents or solvent/anti-solvent combinations to find a system that better excludes the problematic impurity.

Troubleshooting Summary
Problem
Oiling Out
Low Yield
Poor Purity
No Crystals Form

Frequently Asked Questions (FAQs)

Q: How do I select an appropriate solvent system for this compound?

A: The ideal solvent system should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. For this compound, which is a moderately polar carboxylic acid, suitable systems often involve a polar solvent and a non-polar anti-solvent.

General Strategy:

  • Primary Solvent Selection: Choose a solvent that readily dissolves the compound when heated. Examples include ethyl acetate, acetone, or isopropanol.

  • Anti-Solvent Selection: The anti-solvent must be miscible with the primary solvent but should not dissolve the compound.[10] Heptane or hexane are common choices to pair with more polar solvents.

  • Procedure: Dissolve the crude acid in a minimum amount of the hot primary solvent. Then, slowly add the anti-solvent at the elevated temperature until the solution becomes faintly cloudy (the saturation point). Finally, allow the solution to cool slowly.

Common Solvents & Properties[11]
Solvent
Heptane
Toluene
Diethyl Ether
Ethyl Acetate
Isopropanol (IPA)
Acetone
Water
Q: What is the role of seeding and how do I perform it correctly?

A: Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution to initiate crystallization.[3] It is a powerful technique to:

  • Control Polymorphism: Ensures that the desired crystal form (polymorph) is obtained.[12]

  • Induce Crystallization: Overcomes the kinetic barrier for nucleation, allowing crystallization to occur within the metastable zone where growth is controlled and orderly.

  • Improve Reproducibility: Makes the crystallization process more consistent from batch to batch.[8]

Protocol for Seeding:

  • Prepare a supersaturated solution of your compound.

  • Cool the solution to a temperature where it is just slightly supersaturated (the metastable zone). This is often just a few degrees below the temperature at which the solid fully dissolved.

  • Add a tiny amount (0.1-1% by weight) of finely ground, pure crystals of this compound.

  • Maintain slow cooling and gentle agitation to allow the seed crystals to grow.

Q: What is the general experimental workflow for isolating this compound?

A: A typical workflow involves synthesis, workup, and final purification by crystallization. The following diagram outlines the key steps for a successful isolation.

G cluster_synthesis Synthesis & Workup cluster_crystallization Crystallization & Isolation synthesis Reaction Completion (e.g., from (S)-Leucine) quench Reaction Quench synthesis->quench extract Aqueous/Organic Extraction (e.g., with Diethyl Ether) quench->extract dry Dry Organic Layer (e.g., over MgSO4 or Na2SO4) extract->dry concentrate Concentrate in vacuo to yield Crude Oil/Solid dry->concentrate dissolve Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethyl Acetate) concentrate->dissolve Purification add_anti Add Anti-solvent (e.g., Heptane) until cloudy dissolve->add_anti cool Slow, Controlled Cooling to 0-4 °C add_anti->cool filter Filter Crystals (e.g., Buchner Funnel) cool->filter wash Wash with Cold Anti-solvent filter->wash dry_final Dry Final Product (e.g., under vacuum) wash->dry_final

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Optimizing the Synthesis of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Chloro-4-methylvaleric acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your process for both yield and purity.

This compound is a valuable chiral building block, notably used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Achieving high enantiomeric purity and chemical yield is critical for its successful application. This guide addresses common issues through a troubleshooting Q&A and a comprehensive FAQ section.

Part 1: Troubleshooting Guide

This section is designed to provide immediate, actionable solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Overall Yield (<70%)

Question: My final yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several stages of the synthesis. The most prevalent synthetic route involves the α-chlorination of the parent carboxylic acid, often proceeding through an acyl chloride intermediate.[2][3][4] Let's break down the potential failure points.

Step 1: Inefficient Acyl Chloride Formation

The conversion of the carboxylic acid to its more reactive acyl chloride is a critical first step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6][7][8]

  • Cause A: Insufficient or Decomposed Thionyl Chloride: SOCl₂ is moisture-sensitive and can decompose over time. Using an insufficient molar excess or an old, hydrolyzed reagent will lead to incomplete conversion of the carboxylic acid.

  • Solution:

    • Always use a fresh or properly stored bottle of thionyl chloride.

    • Use a molar excess of SOCl₂ (typically 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.

    • The reaction can be run neat or in an inert solvent. Running the reaction at reflux with neat SOCl₂ often gives good results.[6]

  • Cause B: Suboptimal Reaction Temperature: The reaction requires heating to proceed at a reasonable rate, but excessive temperatures can lead to side reactions.

  • Solution:

    • Gently reflux the mixture of the carboxylic acid and thionyl chloride. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).[5]

Step 2: Incomplete α-Chlorination

The subsequent α-chlorination is the key bond-forming step. This is often a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[4][9]

  • Cause A: Inadequate Catalyst/Reagent: The HVZ reaction requires a catalyst, such as phosphorus trichloride (PCl₃) or red phosphorus, to facilitate the formation of the acyl halide in situ, which then enolizes and reacts with the halogenating agent.[2][4]

  • Solution:

    • Ensure a catalytic amount of PCl₃ (or a similar phosphorus halide) is added.

    • For direct chlorination, reagents like trichloroisocyanuric acid (TICA) can be used, but this may require careful optimization to avoid side reactions.[10]

  • Cause B: Competing Side Reactions: At higher temperatures, elimination of HCl from the α-chloro acid product can occur, leading to the formation of an unsaturated acid, which reduces the overall yield.[10]

  • Solution:

    • Maintain careful temperature control during the chlorination step.

    • Minimize the reaction time once the conversion is complete (monitor by TLC or GC).

Step 3: Hydrolysis and Workup Losses

The final step is the hydrolysis of the (S)-2-Chloro-4-methylvaleryl chloride back to the carboxylic acid.[11][12][13][14]

  • Cause A: Incomplete Hydrolysis: Insufficient water or reaction time can lead to incomplete conversion.

  • Solution:

    • Add the reaction mixture slowly to an excess of cold water or ice with vigorous stirring. Acyl chlorides react readily with water, so this is usually a fast and complete reaction.[14]

  • Cause B: Emulsion Formation & Extraction Issues: The product and starting materials can sometimes form emulsions during aqueous workup, making phase separation difficult and leading to product loss.

  • Solution:

    • Use a brine wash (saturated NaCl solution) to help break emulsions.

    • Ensure the pH is appropriately adjusted to keep your carboxylic acid in the organic phase during extraction.

    • Perform multiple extractions with smaller volumes of solvent rather than one large extraction.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield (<70%) check_acyl Check Acyl Chloride Formation (TLC/IR of intermediate) start->check_acyl reagent_issue SOCl₂ Quality/Excess? check_acyl->reagent_issue check_chlorination Check α-Chlorination Step (GC/NMR of crude) catalyst_issue HVZ Catalyst Present? check_chlorination->catalyst_issue check_workup Review Workup & Purification hydrolysis_issue Incomplete Hydrolysis? check_workup->hydrolysis_issue temp_issue Reflux Temp Correct? reagent_issue->temp_issue No sol_reagent Use Fresh SOCl₂ (1.5-2.0 eq) reagent_issue->sol_reagent Yes temp_issue->check_chlorination Yes sol_temp Maintain Gentle Reflux temp_issue->sol_temp No side_reaction_issue Side Reactions Evident? (e.g., elimination) catalyst_issue->side_reaction_issue Yes sol_catalyst Add Catalytic PCl₃ catalyst_issue->sol_catalyst No side_reaction_issue->check_workup No sol_side_reaction Optimize Temp & Time side_reaction_issue->sol_side_reaction Yes extraction_issue Emulsion or Phase Issues? hydrolysis_issue->extraction_issue No sol_hydrolysis Quench in Excess Ice/Water hydrolysis_issue->sol_hydrolysis Yes sol_extraction Use Brine Wash, Multiple Extractions extraction_issue->sol_extraction Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: High Levels of Impurities

Question: My final product shows significant impurities by NMR and GC analysis. How can I identify and minimize them?

Answer: Purity is paramount, especially for pharmaceutical intermediates. Impurities can arise from unreacted starting materials, side reactions, or decomposition.

Common Impurities and Their Sources:
ImpuritySourceMinimization Strategy
Unreacted (S)-4-methylvaleric acid Incomplete conversion to acyl chloride or incomplete α-chlorination.Use fresh, excess SOCl₂; ensure adequate reaction time and temperature for chlorination.[5][6]
(S)-2,2-Dichloro-4-methylvaleric acid Over-chlorination of the α-position.Use stoichiometric amounts of the chlorinating agent. Avoid prolonged reaction times at high temperatures.
Unsaturated Acid (4-methyl-2-pentenoic acid) Elimination of HCl from the product, often at elevated temperatures.[10]Maintain strict temperature control during chlorination and distillation. Use a lower-boiling solvent if possible.
Racemic Product Racemization of the chiral center. The α-proton is acidic and can be exchanged, especially under harsh (acidic or basic) conditions or high temperatures for extended periods.[3]Use the mildest conditions possible. Minimize reaction times and avoid unnecessarily high temperatures, especially during workup and purification.
Purification Strategy:
  • Acid-Base Extraction: A carefully controlled acid-base workup can be highly effective.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a weak base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid product will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind.

    • Separate the aqueous layer and carefully re-acidify with a strong acid (e.g., HCl) to pH ~2.

    • Extract the pure product back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Distillation: Fractional distillation under reduced pressure is an excellent method for removing non-volatile impurities and separating compounds with different boiling points.[15]

    • The boiling point of this compound is reported as 126°C at 30 mmHg.[1]

    • Use a vacuum distillation setup with a short Vigreux column to improve separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is thionyl chloride (SOCl₂) preferred over other reagents like PCl₃ or PCl₅ for making the acyl chloride?

A1: Thionyl chloride is often preferred for several practical reasons. The byproducts of the reaction with a carboxylic acid are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[5][7] This makes them easy to remove from the reaction mixture, driving the equilibrium towards the product and simplifying purification. In contrast, reactions with PCl₃ or PCl₅ produce non-volatile byproducts (phosphorous acid or phosphoryl chloride) that must be separated during workup.[11]

Q2: Can I perform a one-pot synthesis from the carboxylic acid to the final α-chloro acid?

A2: Yes, the Hell-Volhard-Zelinsky (HVZ) reaction is effectively a one-pot method.[9] By adding a catalytic amount of phosphorus (P) or a phosphorus trihalide (like PCl₃) to the carboxylic acid, you generate the acyl halide in situ.[2][4] This acyl halide has a higher enol concentration than the parent carboxylic acid, allowing it to be halogenated at the α-position.[3] The resulting α-halo acyl halide then reacts with unreacted carboxylic acid to regenerate the acyl halide catalyst and produce the final α-halo carboxylic acid product.[2] This elegant sequence allows the entire transformation to occur in a single reaction vessel.

Hell-Volhard-Zelinsky Reaction Cycle

HVZ_Cycle node_acid R-CH₂-COOH (Carboxylic Acid) node_acyl_halide R-CH₂-COCl (Acyl Chloride) node_acid->node_acyl_halide Initial formation node_enol R-CH=C(OH)Cl (Enol Intermediate) node_acyl_halide->node_enol Enolization node_alpha_halo R-CHCl-COCl (α-Chloro Acyl Chloride) node_enol->node_alpha_halo Chlorination node_alpha_halo->node_acyl_halide Regenerates catalyst node_final_product R-CHCl-COOH (α-Chloro Carboxylic Acid) node_alpha_halo->node_final_product Exchange with R-CH₂-COOH reagent_pcl3 cat. PCl₃ reagent_cl2 Cl₂

References

Technical Support Center: Chlorination of 4-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 4-methylvaleric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles. The chlorination of carboxylic acids, particularly at the alpha-position, is a cornerstone of organic synthesis, often accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] However, success hinges on careful control of reaction conditions to mitigate potential side reactions.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chlorination of 4-methylvaleric acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield of 2-Chloro-4-methylvaleric Acid

Question: I am attempting to synthesize 2-chloro-4-methylvaleric acid using PCl₃ and Cl₂, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the α-chlorination of 4-methylvaleric acid can stem from several factors, primarily incomplete reaction or degradation of the product. Here’s a systematic approach to troubleshooting:

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Incomplete Acyl Chloride Formation The first step of the Hell-Volhard-Zelinsky reaction is the conversion of the carboxylic acid to its acyl chloride derivative by a phosphorus trihalide catalyst (like PCl₃).[2][4] If this step is incomplete, the subsequent α-chlorination will be inefficient.1. Ensure Anhydrous Conditions: Water will react with PCl₃ and the acyl chloride intermediate. Dry all glassware thoroughly and use anhydrous solvents. 2. Catalyst Amount: While catalytic amounts of PCl₃ are often sufficient, for sluggish reactions, using a molar equivalent can drive the formation of the acyl chloride.[2]
Insufficient Reaction Time or Temperature The HVZ reaction can be slow and often requires elevated temperatures to proceed at a reasonable rate.[1][3][5]1. Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR of an aliquot). Extend the reaction time until the starting material is consumed. 2. Optimize Temperature: The reaction often requires temperatures above 100°C (373 K).[1][3] Carefully increase the reaction temperature, but be mindful of potential side reactions at excessively high temperatures.
Loss of Gaseous Reactants/Products Chlorine (Cl₂) is a gas, and hydrogen chloride (HCl) is evolved during the reaction. In an open or poorly sealed system, reactants can escape, leading to incomplete conversion.1. Use a Closed System: Equip your reaction flask with a reflux condenser to prevent the loss of volatile components. A gas inlet tube can be used for the controlled addition of chlorine gas. 2. HCl Scrubber: Use a trap (e.g., a bubbler with mineral oil or a dilute NaOH solution) to capture evolved HCl gas, which also helps to maintain a slight positive pressure in the system.
Suboptimal Work-up Procedure The desired product, 2-chloro-4-methylvaleric acid, can be lost during the work-up and purification steps. Hydrolysis of the intermediate α-chloro acyl chloride must be carefully controlled.1. Controlled Hydrolysis: After the reaction is complete, cool the mixture and slowly add it to ice-water to hydrolyze the α-chloro acyl chloride to the carboxylic acid. Rapid or uncontrolled addition can lead to side reactions. 2. Efficient Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times to ensure complete recovery of the product.
Issue 2: Formation of Significant Amounts of Dichlorinated and Poly-chlorinated Byproducts

Question: My product mixture contains a high percentage of dichlorinated and other poly-chlorinated species. How can I improve the selectivity for mono-chlorination at the alpha-position?

Answer:

The formation of poly-chlorinated byproducts is a common issue, arising from the high reactivity of chlorine and the potential for further reaction of the mono-chlorinated product.[6]

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Excess Chlorinating Agent Using a large excess of chlorine gas is a primary driver for poly-chlorination. Once the α-position is chlorinated, subsequent chlorination can occur at other positions on the alkyl chain, especially under harsh conditions.1. Stoichiometric Control: Carefully control the stoichiometry of the chlorine gas. Use one molar equivalent of Cl₂ relative to the 4-methylvaleric acid. Adding the chlorine gas slowly and monitoring the reaction progress can help prevent over-chlorination.
High Reaction Temperature Elevated temperatures can increase the rate of free-radical chlorination on the alkyl chain, leading to a mixture of isomers and poly-chlorinated products.[7][8]1. Temperature Optimization: While the HVZ reaction requires heat, avoid excessively high temperatures. Find the minimum temperature at which the reaction proceeds at a reasonable rate. A temperature range of 100-120°C is often a good starting point.
Presence of UV Light UV light can initiate free-radical chain reactions, leading to non-selective chlorination at various positions on the 4-methylvaleric acid backbone.[7][9][10]1. Exclude UV Light: Conduct the reaction in the absence of direct sunlight or other sources of UV radiation. Wrapping the reaction flask in aluminum foil is a simple and effective method.
Issue 3: Chlorination at Positions Other Than Alpha (β, γ, etc.)

Question: I am observing isomers of chloro-4-methylvaleric acid in my product mixture, indicating that chlorination is not exclusively occurring at the α-carbon. Why is this happening and what can be done?

Answer:

While the Hell-Volhard-Zelinsky reaction is highly selective for the α-position, chlorination at other positions can occur through a competing free-radical mechanism.

Probable Causes & Solutions:

Cause Explanation Recommended Solution
Free-Radical Chlorination As mentioned previously, conditions that favor free-radical reactions (high temperatures, UV light) will lead to less selective chlorination.[7][8][9][10] Free radicals are less selective and will abstract hydrogen atoms from other positions on the alkyl chain.1. Minimize Free-Radical Conditions: As detailed in Issue 2, exclude UV light and use the lowest effective temperature. 2. Radical Inhibitors: In some cases, the addition of a radical inhibitor (e.g., hydroquinone) in trace amounts can suppress unwanted side reactions, although this should be approached with caution as it may also slow down the desired reaction.
Incorrect Reaction Mechanism Dominating If the conditions are not suitable for the ionic mechanism of the HVZ reaction (e.g., insufficient PCl₃ to form the acyl chloride intermediate), the free-radical pathway may become more prominent.1. Ensure HVZ Conditions: Confirm that a catalytic or stoichiometric amount of PCl₃ is present and that the initial formation of 4-methylvaleroyl chloride is occurring before the introduction of chlorine.
Workflow for Troubleshooting Side Reactions

// Poly-chlorination Path poly_cause1 [label="Cause: Excess Cl₂"]; poly_sol1 [label="Solution: Use Stoichiometric Cl₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poly_cause2 [label="Cause: High Temperature"]; poly_sol2 [label="Solution: Lower Reaction Temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isomer Path isomer_cause1 [label="Cause: UV Light"]; isomer_sol1 [label="Solution: Exclude Light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isomer_cause2 [label="Cause: High Temperature"]; isomer_sol2 [label="Solution: Lower Reaction Temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_poly; start -> check_isomers;

check_poly -> poly_cause1 -> poly_sol1; check_poly -> poly_cause2 -> poly_sol2;

check_isomers -> isomer_cause1 -> isomer_sol1; check_isomers -> isomer_cause2 -> isomer_sol2;

poly_sol1 -> end; poly_sol2 -> end; isomer_sol1 -> end; isomer_sol2 -> end; } enddot Caption: Troubleshooting workflow for side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Hell-Volhard-Zelinsky reaction for the chlorination of 4-methylvaleric acid?

The HVZ reaction proceeds through several key steps:

  • Formation of Acyl Chloride: The carboxylic acid reacts with phosphorus trichloride (PCl₃) to form 4-methylvaleroyl chloride.[11][12][13][14]

  • Enolization: The acyl chloride tautomerizes to its enol form. This step is crucial as it is the enol that is reactive towards the halogen.[1][2]

  • α-Chlorination: The enol attacks a molecule of chlorine (Cl₂), adding a chlorine atom to the α-carbon.

  • Hydrolysis: During the work-up with water, the resulting α-chloro acyl chloride is hydrolyzed back to the α-chloro carboxylic acid, which is the final product.[1]

HVZ_Mechanism cluster_0 Reaction Steps Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride + PCl₃ Enol Enol Acyl Chloride->Enol Tautomerization α-Chloro Acyl Chloride α-Chloro Acyl Chloride Enol->α-Chloro Acyl Chloride + Cl₂ α-Chloro Carboxylic Acid α-Chloro Carboxylic Acid α-Chloro Acyl Chloride->α-Chloro Carboxylic Acid + H₂O (Work-up)

Q2: Can I use other chlorinating agents besides PCl₃/Cl₂?

Yes, other reagents can be used. Thionyl chloride (SOCl₂) is a common alternative to PCl₃ for the formation of the acyl chloride.[15][16][17][18] The subsequent chlorination would still typically involve elemental chlorine. For the chlorination step itself, N-chlorosuccinimide (NCS) can sometimes be used as a source of electrophilic chlorine, potentially offering milder reaction conditions.

Q3: How can I effectively purify the final 2-chloro-4-methylvaleric acid product?

Purification can be challenging due to the similar boiling points of the starting material and the product.

  • Fractional Distillation: If there is a sufficient difference in boiling points between 4-methylvaleric acid and 2-chloro-4-methylvaleric acid, fractional distillation under reduced pressure is the preferred method.

  • Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel can be effective. A solvent system of hexanes and ethyl acetate is a good starting point for elution.

  • Recrystallization: If the product is a solid at room temperature or can be derivatized into a solid, recrystallization can be an excellent purification technique.

Q4: What are the main safety precautions to consider during this reaction?

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood. A proper gas scrubbing system should be in place.

  • Phosphorus Trichloride (PCl₃) and Thionyl Chloride (SOCl₂): These reagents are corrosive and react violently with water. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Hydrogen Chloride (HCl): This is a corrosive gas that is evolved during the reaction. Ensure it is properly trapped.

  • Exothermic Reaction: The reaction can be exothermic. Use a proper cooling bath to control the temperature, especially during the initial addition of reagents.

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Chloro-4-methylvaleric Acid. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis and purification of this critical chiral building block. Achieving high enantiomeric excess (e.e.) is paramount for its application in pharmaceuticals and fine chemicals, yet it presents significant experimental challenges. This resource provides in-depth, troubleshooting-focused answers and protocols to help you overcome common hurdles and optimize your synthetic strategy.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the resolution and synthesis of this compound. Each question is framed from a researcher's perspective, followed by a detailed explanation of the underlying principles and actionable solutions.

Q1: My classical resolution of (±)-2-chloro-4-methylvaleric acid using a chiral amine is yielding low enantiomeric excess. What factors should I investigate to improve it?

This is a frequent issue in diastereomeric salt crystallization. The separation's success hinges on the significant solubility difference between the two diastereomeric salts—((S)-acid·(R)-base) vs. ((R)-acid·(R)-base). Low e.e. indicates this difference is not being effectively exploited.

Core Principle: The formation and crystallization of diastereomeric salts is a thermodynamically and kinetically controlled process. Factors such as solvent, temperature, and stoichiometry directly influence the crystal lattice energy and solvation of the salts, thereby affecting their relative solubilities.[1][2]

Troubleshooting Workflow:

  • Re-evaluate the Resolving Agent: While common chiral amines like (R)-1-phenylethylamine are a good starting point, they are not universally optimal.[2] The structural compatibility between the acid and the amine is crucial.

    • Action: Screen a variety of commercially available chiral amines (e.g., (R)-1-(1-naphthyl)ethylamine, brucine, cinchonidine) to identify a pairing that yields a less soluble salt with your desired (S)-acid.[2][3]

  • Systematic Solvent Screening: The solvent is arguably the most critical variable. It must differentiate the solubilities of the two diastereomeric salts.

    • Action: Create a solvent screening protocol. Start with common solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and then move to solvent mixtures (e.g., ethanol/water, acetone/hexane). The goal is to find a system where one salt crystallizes cleanly while the other remains in the mother liquor.

  • Optimize Crystallization Conditions:

    • Temperature Gradient: Rapid cooling often traps impurities and the more soluble diastereomer. A slow, controlled cooling profile is essential for selective crystallization.

    • Concentration: Supersaturation is necessary for crystallization, but excessively high concentrations can lead to co-precipitation. Experiment with different starting concentrations of your racemic acid.

    • Stirring Time: Allow sufficient time for the system to reach equilibrium before filtration.[4]

  • Recrystallization: A single crystallization is often insufficient.

    • Action: Perform one or two recrystallizations of the enriched diastereomeric salt from the optimal solvent system identified in your screening. This step is crucial for achieving >99% e.e.

Troubleshooting Decision Tree for Classical Resolution

Caption: A workflow for troubleshooting low enantiomeric excess in classical resolution experiments.

Q2: My enzymatic kinetic resolution is slow and shows poor enantioselectivity (low E-value). How can I optimize it?

Enzymatic kinetic resolution is a powerful technique, but its efficiency is highly dependent on reaction conditions. Lipases are commonly employed for resolving carboxylic acids or their esters, capitalizing on their ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other.[5][6][7]

Core Principle: The enantioselectivity (E-value) of a lipase is a measure of its catalytic efficiency for one enantiomer relative to the other. This selectivity is profoundly influenced by the enzyme's microenvironment, including the solvent, pH, temperature, and the nature of the acyl donor/acceptor.[6][8]

Optimization Strategy:

  • Enzyme Screening: Not all lipases are created equal for a given substrate.

    • Action: Screen a panel of commercially available lipases, particularly immobilized ones for ease of use and recycling (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia, Pseudomonas fluorescens).[5][9]

  • Solvent and Water Activity: For non-aqueous resolutions, the organic solvent is critical.

    • Action: Test a range of solvents with varying polarities (e.g., hexane, methyl tert-butyl ether (MTBE), toluene, acetonitrile). The solvent choice affects substrate solubility and the enzyme's conformational flexibility. Water activity must also be controlled, as a minimal amount of water is often necessary for lipase activity.

  • Temperature and pH Optimization:

    • Action: Perform the resolution at different temperatures (e.g., 25°C, 40°C, 50°C). Lowering the temperature can sometimes enhance enantioselectivity, though it will slow the reaction rate.[5] If performing hydrolysis, maintain the optimal pH for the chosen lipase using a buffer.

  • Choice of Acyl Donor (for esterification):

    • Action: If resolving the acid via esterification, the choice of alcohol or activated acyl donor (like vinyl acetate) is important. Screen simple alcohols (e.g., butanol, octanol) or use an irreversible acyl donor to drive the reaction.

Data Summary: Lipase Screening Parameters

Lipase SourceTypical SolventAcyl Donor/AcceptorTemperature (°C)Expected Outcome
Candida antarctica BMTBE, HexaneVinyl Acetate, Butanol30 - 50High selectivity for a broad range of substrates.[7][10]
Pseudomonas cepaciaToluene, HeptaneEthyl Acetate25 - 40Often shows complementary selectivity to CALB.
Pseudomonas fluorescensIsopropanolWater (hydrolysis)25 - 40Effective for hydrolysis of corresponding esters.
Candida rugosaToluene/ILsIsopropenyl Acetate25 - 40Can be effective where other lipases fail.
Q3: I'm observing a loss of enantiomeric excess during the workup or conversion of the acid to a derivative (e.g., acid chloride). What causes this and how can I prevent it?

Racemization of α-chloro carboxylic acids is a significant risk, particularly under basic or high-temperature conditions. The α-proton is acidic and can be abstracted, leading to a planar enolate intermediate that loses its stereochemical information.

Core Principle: The primary mechanism for racemization at the α-carbon is via deprotonation-reprotonation through a planar enolate or ketene intermediate.[11][12] This process is accelerated by base and heat.

Preventative Measures:

  • Avoid Strong Bases: During workup (e.g., acid-base extraction), use mild bases like sodium bicarbonate rather than sodium hydroxide if possible. Minimize the time the compound spends in any basic solution.

  • Low-Temperature Derivative Formation: When converting the acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), perform the reaction at the lowest possible temperature (e.g., 0°C or below) to suppress ketene formation, a known pathway for racemization.[11]

  • Use Mild Coupling Reagents: If the goal is to form an amide or ester, consider using modern peptide coupling reagents (e.g., EDC/HOBt, T3P) directly from the carboxylic acid. These methods operate under milder, near-neutral conditions and are designed to minimize racemization.[11]

  • Solvent Choice: Racemization rates can be solvent-dependent. Non-polar, aprotic solvents are generally preferred over polar, protic ones during derivative formation.[11]

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the primary strategies for obtaining enantiopure this compound?

There are three main strategies:

  • Classical Resolution: Involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization. This is a robust, well-established method.[2][3]

  • Kinetic Resolution: Uses a chiral catalyst (often an enzyme like a lipase) to selectively react one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the product.[6][13]

  • Asymmetric Synthesis: Involves creating the chiral center stereoselectively from a prochiral precursor. This can be achieved through methods like catalytic asymmetric α-chlorination of the corresponding carboxylic acid derivative.[14][15][16][17] This approach avoids the 50% theoretical yield limit of resolution.

Method Selection Guide

G start Goal: Obtain this compound method_choice Choose Primary Strategy start->method_choice resolution Resolution of Racemate method_choice->resolution Starting with Racemic Acid asym_syn Asymmetric Synthesis method_choice->asym_syn Building from Precursor classical Classical Resolution Pros: Scalable, Robust Cons: Agent screening needed resolution->classical Diastereomeric Salts enzymatic Kinetic Resolution Pros: High Selectivity, Mild Cons: 50% max yield, Optimization resolution->enzymatic Enzymatic Reaction asym_chloro Asymmetric Chlorination Pros: >50% Yield, Atom-economic Cons: Catalyst development asym_syn->asym_chloro Catalytic Chlorination

Caption: Decision diagram for selecting a synthesis strategy for the target molecule.

Q5: How can I accurately determine the enantiomeric excess of my sample?

Accurate e.e. determination is crucial for validating your results. The most reliable method is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The carboxylic acid can often be analyzed directly on specific chiral stationary phases (CSPs).[18][19]

    • Method: If direct analysis is difficult, derivatize the acid with a UV-active chiral or achiral alcohol (e.g., benzyl alcohol) to form an ester. The resulting diastereomers (if a chiral alcohol is used) can be separated on a standard achiral column, or the enantiomeric esters can be separated on a chiral column.[20][21] Polysaccharide-based columns are often a good starting point for screening.[21]

  • Chiral Gas Chromatography (GC): This requires converting the non-volatile acid into a volatile derivative, such as a methyl or ethyl ester. The analysis is then performed on a chiral GC column (e.g., a cyclodextrin-based column).[22]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the NMR signals (e.g., the α-proton) for the two enantiomers may appear at different chemical shifts, allowing for integration and e.e. calculation.[23] This method is generally less precise than chromatography but can be useful for rapid screening.

Q6: Are there direct asymmetric synthesis routes that can bypass the need for resolution?

Yes, this is an active area of research and represents the most elegant approach. Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the inherent 50% yield limitation of resolving a racemate.

  • Catalytic Asymmetric α-Chlorination: Recent advances have focused on the use of chiral catalysts (such as chiral amines or isothioureas) to direct the chlorination of a prochiral carboxylic acid derivative (like a ketene formed in situ).[14][16][24] These methods can achieve high enantioselectivities (up to 98-99% e.e.) under optimized conditions.[14][16] This strategy involves reacting an acid halide or activated ester with a chlorinating agent in the presence of a substoichiometric amount of a chiral catalyst.[16][17]

Section 3: Detailed Protocols

Protocol 1: Optimized Classical Resolution of (±)-2-Chloro-4-methylvaleric acid

This protocol provides a starting point for classical resolution using (R)-(+)-1-phenylethylamine. It should be optimized based on the principles in Q1.

Materials:

  • (±)-2-Chloro-4-methylvaleric acid

  • (R)-(+)-1-phenylethylamine (chiral resolving agent)

  • Ethanol (95%)

  • Diethyl ether

  • 3M Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve 10.0 g of (±)-2-chloro-4-methylvaleric acid in 100 mL of 95% ethanol in a 250 mL Erlenmeyer flask. Warm the solution gently to 50-60°C.

  • In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of 95% ethanol.

  • Slowly add the amine solution to the warm acid solution with constant stirring.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature over several hours. Cloudiness should appear, followed by crystal formation. For best results, do not disturb the solution during this initial cooling phase.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallization (Optional but Recommended): Redissolve the collected salt in a minimal amount of hot 95% ethanol and repeat the slow cooling and isolation steps to improve enantiomeric purity.

  • Liberation of the Free Acid: Suspend the final diastereomeric salt in 100 mL of diethyl ether. Transfer the suspension to a separatory funnel.

  • Add 50 mL of 3M HCl and shake vigorously. The salt will dissociate, with the chiral amine moving into the aqueous layer as its hydrochloride salt and the desired (S)-acid remaining in the ether layer.

  • Workup: Separate the layers. Wash the ether layer twice with 25 mL of water, then once with 25 mL of brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enriched this compound.

  • Analysis: Determine the enantiomeric excess using a suitable chiral HPLC or GC method (as described in Q5).

References

Validation & Comparative

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product efficacy, safety, and regulatory compliance. (S)-2-Chloro-4-methylvaleric acid, a chiral building block, presents a common analytical challenge: how to select and implement the most appropriate method for quantifying its enantiomeric purity. This guide provides an in-depth comparison of the primary analytical techniques—chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions.

The Analytical Imperative: Why Enantiomeric Excess Matters

The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse or toxic effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances. For a molecule like this compound, which may serve as a precursor to a pharmacologically active compound, establishing a robust and validated method for ee determination is a critical quality attribute.

Comparative Overview of Analytical Methodologies

The choice of an analytical method for determining enantiomeric excess is dictated by a multitude of factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput needs, and available instrumentation. Here, we compare the three most powerful and widely adopted techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1]Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1]Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[2]
Typical Analytes Broad range, including non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds. Derivatization may be required to increase volatility.[1]Soluble compounds with suitable functional groups for derivatization or interaction.
Sensitivity High (ng to pg range with appropriate detectors).Very High (pg to fg range, especially with mass spectrometry detection).Lower (mg to µg range).
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Rapid data acquisition (minutes), but sample preparation (derivatization) can be time-consuming.
Instrumentation Cost Moderate to High.Moderate.High (cost of NMR spectrometer).
Solvent Consumption High.[1]Low (gaseous mobile phase).[1]Low.
Key Advantage Wide applicability and versatility.[3]High resolution and sensitivity for volatile analytes.[3]Provides structural information; can be used for absolute configuration determination.[4]
Key Limitation Higher solvent cost and waste generation.Limited to volatile and thermally stable analytes; potential for thermal degradation.Lower sensitivity; potential for incomplete derivatization or kinetic resolution.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its broad applicability and the vast array of commercially available chiral stationary phases (CSPs).[3] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5]

Causality in Method Development: For a carboxylic acid like 2-Chloro-4-methylvaleric acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their proven ability to resolve a wide range of acidic compounds.[6] The choice of mobile phase is critical; a normal-phase (e.g., hexane/isopropanol) or polar organic mode often provides better selectivity for such analytes. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is essential to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample in Mobile Phase (approx. 1 mg/mL) B Filter through 0.45 µm Syringe Filter A->B C Inject into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E UV Detection D->E F Integrate Peak Areas of Enantiomers E->F G Calculate Enantiomeric Excess F->G

Figure 1: General workflow for chiral HPLC analysis.

Detailed Experimental Protocol (HPLC):

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 2-Chloro-4-methylvaleric acid in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Data Analysis:

    • Identify the two peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[8] The analyte must be sufficiently volatile to be carried by the inert gas mobile phase through a capillary column coated with a chiral selector, typically a cyclodextrin derivative.

Causality in Method Development: 2-Chloro-4-methylvaleric acid is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step. Conversion to a more volatile ester, such as the methyl or ethyl ester, is a common and effective strategy. This is typically achieved by reaction with an appropriate alcohol under acidic conditions. The choice of a cyclodextrin-based chiral stationary phase, such as a derivatized β-cyclodextrin, is well-suited for separating the enantiomers of such esters.[9]

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis A Esterification of Carboxylic Acid (e.g., with Methanol/H+) B Work-up and Extraction into Volatile Solvent A->B C Dilute to final concentration B->C D Inject into Chiral GC System C->D E Separation on Chiral Capillary Column D->E F FID or MS Detection E->F G Integrate Peak Areas of Enantiomeric Esters F->G H Calculate Enantiomeric Excess G->H

Figure 2: Workflow for chiral GC analysis including derivatization.

Detailed Experimental Protocol (GC):

  • Derivatization (Methyl Ester Formation):

    • To approximately 10 mg of 2-Chloro-4-methylvaleric acid in a vial, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl ester, to a clean vial for GC analysis.

  • GC Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Stationary Phase: CP-Chirasil-DEX CB (a modified β-cyclodextrin) column (25 m x 0.25 mm ID, 0.25 µm film thickness).[9]

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomeric methyl esters, analogous to the HPLC method.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a distinct approach where enantiomers are converted into diastereomers through reaction with an enantiomerically pure chiral derivatizing agent (CDA).[4] These diastereomers are no longer mirror images and will exhibit different chemical shifts in the NMR spectrum, allowing for their quantification.

Causality in Method Development: The carboxylic acid functional group of the analyte is an ideal handle for derivatization. Reaction with an enantiomerically pure chiral alcohol or amine will form diastereomeric esters or amides. A widely used and effective CDA for carboxylic acids is (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid, or more conveniently, a chiral alcohol like (R)-1-phenylethanol.[10] The resulting diastereomeric esters will have protons near the newly formed stereocenter that are in different chemical environments, leading to separate signals in the ¹H NMR spectrum. The integration of these distinct signals allows for a direct measurement of the diastereomeric (and thus the original enantiomeric) ratio.

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis A React Analyte with Enantiopure Chiral Derivatizing Agent (CDA) B Ensure complete reaction A->B C Dissolve Diastereomeric Mixture in NMR Solvent B->C D Acquire High-Resolution ¹H NMR Spectrum C->D E Identify Diastereotopically Resolved Signals D->E F Integrate Resolved Signals E->F G Calculate Diastereomeric Ratio (= ee) F->G

Figure 3: Workflow for NMR analysis using a chiral derivatizing agent.

Detailed Experimental Protocol (NMR):

  • Derivatization (Diastereomeric Ester Formation):

    • In an NMR tube, dissolve ~10 mg of the 2-Chloro-4-methylvaleric acid sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of (R)-1-phenylethanol.

    • Add 1.2 equivalents of a coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).

    • Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR). It is crucial that the reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate ee values.

  • NMR Analysis:

    • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard ¹H NMR spectrum.

    • Data Processing: Apply appropriate window function and Fourier transform. Carefully phase the spectrum and perform baseline correction.

  • Data Analysis:

    • Identify a proton signal in the diastereomeric esters that is well-resolved into two distinct peaks or multiplets. The proton alpha to the chlorine atom is a good candidate.

    • Carefully integrate the two resolved signals.

    • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original acid. Calculate % ee accordingly.

Conclusion and Recommendations

All three techniques—chiral HPLC, chiral GC, and NMR spectroscopy—are powerful tools for the determination of the enantiomeric excess of this compound.

  • Chiral HPLC stands out as the most versatile and robust method, suitable for both routine quality control and research and development. Its wide applicability to non-volatile compounds makes it a go-to technique in the pharmaceutical industry.[3]

  • Chiral GC is the method of choice if high sensitivity and resolution are paramount and the analyte is volatile or can be easily derivatized.[3] The lower solvent consumption is also an environmental and cost advantage.[1]

  • NMR Spectroscopy provides an orthogonal method that can be invaluable for confirmation. While less sensitive than chromatographic techniques, its ability to provide structural information and the directness of quantification (once derivatized) make it a powerful complementary tool.[11]

For the highest level of confidence in analytical results, particularly in a regulatory environment, cross-validation using two of these orthogonal techniques (e.g., chiral HPLC and chiral GC after derivatization) is highly recommended. This approach ensures the accuracy and reliability of the enantiomeric excess determination, safeguarding the quality and safety of the final product.

References

A Comparative Guide to Purity Validation of (S)-2-Chloro-4-methylvaleric Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Chloro-4-methylvaleric acid is a chiral building block of significant interest in the pharmaceutical industry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The chemical purity and enantiomeric integrity of this compound are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its purity validation are paramount.[1][2][3]

This guide provides an in-depth comparison of two common analytical techniques for assessing the purity of this compound: the traditional, yet powerful, potentiometric titration and the modern, high-resolution technique of High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.

Methodology Comparison: Unveiling the Strengths and Weaknesses

The choice of an analytical method is often a balance between the required level of detail, sample throughput, and available resources. Both titration and HPLC offer unique advantages for the purity assessment of this compound.

Potentiometric Titration is an absolute method that relies on the stoichiometry of a chemical reaction. In this case, the acidic carboxylic group of this compound is neutralized by a standardized basic titrant. The endpoint of the titration, where the acid has been completely consumed, is determined by monitoring the sharp change in potential (voltage) of the solution.[4][5] This method is excellent for determining the overall assay of the acidic compound.

High-Performance Liquid Chromatography (HPLC) , on the other hand, is a separation technique. A solution of the sample is passed through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times.[6] For a chiral compound like this compound, HPLC can be configured to not only determine the purity of the main compound but also to quantify specific impurities, including its enantiomeric counterpart, (R)-2-Chloro-4-methylvaleric acid.[7][8][9][10]

Experimental Protocols

Purity Determination by Potentiometric Titration

This protocol describes a self-validating system for determining the purity of this compound. The trustworthiness of the results hinges on the accurate standardization of the titrant.

A. Preparation and Standardization of 0.1 M Sodium Hydroxide Titrant

The accuracy of the titration is directly dependent on the precise concentration of the sodium hydroxide (NaOH) solution. Since NaOH is hygroscopic and absorbs atmospheric carbon dioxide, its solution must be standardized against a primary standard.[11][12][13][14]

  • Preparation: Dissolve approximately 4.0 g of NaOH pellets in 1 liter of deionized, carbon dioxide-free water.[15] Store in a tightly sealed polyethylene bottle.

  • Standardization:

    • Accurately weigh approximately 0.5 g of dried primary standard potassium hydrogen phthalate (KHP) into a 250 mL beaker.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.[15]

    • Repeat the standardization at least two more times to ensure precision.

    • Calculate the exact molarity of the NaOH solution.

B. Titration of this compound

  • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) to ensure complete dissolution.

  • Immerse a calibrated pH electrode and a reference electrode into the solution.

  • Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.

  • Continue the titration past the equivalence point, which is the point of the most rapid change in pH.

  • Determine the equivalence point by analyzing the titration curve (e.g., using the first or second derivative method).

  • Perform the titration in triplicate.

C. Calculation of Purity

The purity of this compound can be calculated using the following formula:

% Purity = (V * M * MW) / (W * 10)

Where:

  • V = Volume of NaOH titrant used at the equivalence point (in mL)

  • M = Molarity of the standardized NaOH solution (in mol/L)

  • MW = Molecular weight of this compound (150.60 g/mol )[16]

  • W = Weight of the this compound sample (in g)

Purity and Enantiomeric Purity Determination by HPLC

This protocol outlines a general approach. Method development and validation are crucial for ensuring the suitability of the HPLC method for its intended purpose.[1][2][17][18]

A. Method Development (Illustrative Example)

  • Column: A chiral stationary phase (CSP) column is required for enantiomeric separation. An alternative is to use a standard C18 column after derivatizing the enantiomers with a chiral reagent to form diastereomers.[7][10]

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer with pH adjustment). The exact ratio will need to be optimized.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled, for example, at 25°C.

B. Standard and Sample Preparation

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the primary standard.

C. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to establish the retention time, and generate a calibration curve.

  • Inject the sample solutions in triplicate.

  • Identify and quantify the main peak (this compound) and any impurity peaks, including the (R)-enantiomer, by comparing their retention times and peak areas to the standard.

Data Presentation and Comparison

To illustrate the comparison, consider the following hypothetical but realistic data for a single batch of this compound:

ParameterPotentiometric TitrationHPLC
Purity (Assay) 99.2% ± 0.2%99.1%
Enantiomeric Purity Not Determined99.8% (S-isomer), 0.2% (R-isomer)
Precision (RSD) < 0.5%< 1.0%
Analysis Time per Sample ~15-20 minutes~20-30 minutes (including equilibration)
Specificity Measures total acidityCan separate and quantify individual impurities
Limit of Quantitation HigherLower

Visualization of Experimental Workflows

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare & Standardize 0.1 M NaOH Titrant P2 Accurately Weigh Acid Sample P3 Dissolve Sample in Solvent A1 Perform Potentiometric Titration (n=3) P3->A1 D1 Determine Equivalence Point (Derivative Method) A1->D1 D2 Calculate % Purity D1->D2

Caption: Workflow for Purity Analysis by Potentiometric Titration.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard & Sample Solutions A2 Inject Standards & Generate Calibration Curve P2->A2 A3 Inject Samples (n=3) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate % Purity & % Impurities D1->D2

References

A Researcher's Guide to the Spectroscopic Comparison of (S)- and (R)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Scientific Research

In the realm of drug development and chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic[1]. Therefore, the ability to distinguish between and quantify the enantiomers of a chiral compound is a cornerstone of modern chemical analysis.

This guide provides an in-depth spectroscopic comparison of the enantiomers of 2-Chloro-4-methylvaleric acid, a chiral carboxylic acid. We will explore a suite of spectroscopic techniques, moving from standard methods that are inherently "blind" to chirality to advanced chiroptical methods that directly probe stereochemistry. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of these and similar chiral molecules, grounded in both theoretical principles and practical, field-proven methodologies.

Part 1: Achiral Spectroscopic Analysis – Establishing the Baseline

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) operate in an achiral environment. Consequently, they cannot distinguish between enantiomers. The interaction of the molecule with the electromagnetic radiation or magnetic field is identical for both the (S) and (R) forms, resulting in superimposable spectra. However, these methods are indispensable for confirming the compound's constitution—its molecular formula and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure[2]. For (S)- and (R)-2-Chloro-4-methylvaleric acid, both ¹H and ¹³C NMR spectra will be identical when acquired in a standard achiral solvent like CDCl₃.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Expected NMR Data (in CDCl₃)

Technique Assignment Expected Chemical Shift (δ, ppm) Notes
¹H NMR Carboxylic Acid (-COOH)~10.8 - 11.0Broad singlet, position can be concentration-dependent.
Methine (-CH Cl)~4.35Doublet of doublets, coupled to the adjacent CH₂ group.
Methylene (-CH₂ -)~1.8 - 2.0Multiplet, diastereotopic protons may show complex splitting.
Methine (-CH (CH₃)₂)~1.9Multiplet, may be obscured by the CH₂ signal.
Methyl (-CH(CH₃ )₂)~0.9 - 1.0Two doublets, due to the two non-equivalent methyl groups.
¹³C NMR Carbonyl (-C OOH)~175 - 180
Methine (-C HCl)~55 - 60
Methylene (-CH₂ -)~40 - 45
Methine (-C H(CH₃)₂)~24 - 28
Methyl (-CH(CH₃ )₂)~21 - 23

Note: The ¹H NMR data is based on experimental values found for the (S)-enantiomer[3]. ¹³C NMR shifts are estimated based on typical values for similar functional groups[4].

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Since the bond masses and spring constants are identical for both enantiomers, their IR spectra are also identical. Key absorptions are expected for the O-H and C=O bonds of the carboxylic acid group.

Expected IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretching2500 - 3300Very broad trough[5]
C-H (sp³)Stretching2850 - 3000Medium to strong
Carbonyl C=OStretching1700 - 1725Strong, sharp[5]
C-OStretching1210 - 1320Medium
C-ClStretching600 - 800Medium to weak

An experimental IR spectrum is available for the (S)-enantiomer, confirming these characteristic bands[6].

Mass Spectrometry (MS)

In standard Mass Spectrometry (e.g., Electron Ionization), the molecule is fragmented and the mass-to-charge (m/z) ratio of the resulting ions is measured. Since the mass and fragmentation pathways are identical for enantiomers, their mass spectra are indistinguishable. The molecular ion peak [M]⁺ would be expected at m/z 150/152, corresponding to the two main isotopes of chlorine (³⁵Cl and ³⁷Cl).

Expected Mass Spectrometry Fragmentation

m/z Value Possible Fragment Ion
150/152[M]⁺, Molecular Ion
115[M - Cl]⁺
94/96[M - COOH - H]⁺
57[C₄H₉]⁺, isobutyl fragment
43[C₃H₇]⁺, isopropyl fragment

This fragmentation pattern is consistent with experimental data for (S)-2-chloro-4-methylvaleric acid[3].

Part 2: Chiral Discrimination – Unveiling the Stereochemistry

To differentiate between the (S) and (R) enantiomers, a chiral environment or a chiral probe is required. This can be achieved either indirectly, by converting the enantiomers into diastereomers for NMR analysis, or directly, using chiroptical techniques that measure the differential interaction with polarized light.

Indirect Method: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This is a robust and widely accessible method for determining enantiomeric excess (%ee). The principle involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent to form a covalent bond. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable by NMR, exhibiting different chemical shifts[2][7].

Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride

Causality: Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) is an excellent CDA. The resulting diastereomeric esters position the protons of the original analyte differently with respect to the anisotropic magnetic field of the phenyl ring in the Mosher's reagent, leading to separable signals in the ¹H NMR spectrum.

  • Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the 2-chloro-4-methylvaleric acid sample in 0.6 mL of anhydrous pyridine-d₅.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Derivatization: Add 1.1 equivalents of (R)-(-)-Mosher's acid chloride to the NMR tube. Cap the tube securely and mix gently.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes. The reaction progress can be monitored by observing the disappearance of the carboxylic acid proton signal.

  • Final Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

  • Analysis: Identify a well-resolved signal (often the methine proton at the stereocenter or a methyl group) that shows distinct peaks for the (S,R) and (R,R) diastereomers. Integrate the areas of these two peaks to determine the enantiomeric ratio.

Visualization of the Chiral Derivatization Workflow

G Workflow for Enantiomeric Purity by NMR with CDA cluster_0 Sample Preparation cluster_1 Formation of Diastereomers cluster_2 Spectroscopic Analysis Enantiomers (S)- and (R)-Analytes (Indistinguishable in NMR) CDA Add (R)-Mosher's Acid Chloride (Chiral Derivatizing Agent) Enantiomers->CDA React in Pyridine Diastereomers Diastereomeric Esters ((S,R) and (R,R)) (Different Properties) CDA->Diastereomers NMR Acquire ¹H NMR Spectrum Diastereomers->NMR Analysis Observe Separated Signals Integrate Peaks to find %ee NMR->Analysis

Caption: Workflow for determining enantiomeric excess using NMR and a chiral derivatizing agent.

Direct Methods: Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light[8]. For a pair of enantiomers, the signals will be of equal magnitude but opposite in sign—a phenomenon known as the Cotton effect. This provides an unambiguous method for distinguishing between (S) and (R) forms.

VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of left and right circularly polarized IR light during vibrational transitions[9]. It is exceptionally sensitive to the absolute configuration of a molecule in solution[9].

  • Expected Outcome: The VCD spectrum of this compound will be a mirror image of the VCD spectrum of the (R)-enantiomer. For every positive band in the (S) spectrum, a negative band of equal intensity will appear at the same wavenumber in the (R) spectrum, and vice-versa. The analysis is particularly powerful when coupled with quantum chemical calculations (e.g., DFT) to predict the spectrum for a known configuration[9].

  • Causality: The VCD signal arises from the coupling of electric and magnetic dipole transition moments of a molecule's vibrational modes. This coupling is inherently dependent on the three-dimensional arrangement of atoms, making it sensitive to stereochemistry.

ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region, corresponding to electronic transitions[10][11].

  • Expected Outcome: Similar to VCD, the ECD spectra of the (S) and (R) enantiomers are expected to be mirror images of each other[12].

  • Applicability: The applicability of ECD depends on the presence of a suitable chromophore. In 2-Chloro-4-methylvaleric acid, the carboxylic acid group contains a C=O chromophore which undergoes an n → π* transition. This transition is typically weak in absorption but can give a distinct ECD signal (a Cotton effect), allowing for differentiation of the enantiomers.

Experimental Protocol: VCD/ECD Spectroscopy

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ for VCD, acetonitrile for ECD) at a concentration of approximately 0.05 M. The optimal concentration depends on the signal strength and cell pathlength[7].

  • Solvent Background: Acquire a spectrum of the pure solvent in the same sample cell. This will be used for background subtraction.

  • Sample Spectrum Acquisition: Acquire the VCD or ECD spectrum of the sample. This typically involves accumulating multiple scans to achieve a satisfactory signal-to-noise ratio.

  • Data Processing: Subtract the solvent background from the sample spectrum.

  • Comparison: Overlay the final spectra obtained for the (S)- and (R)-enantiomers to confirm their mirror-image relationship.

Visualization of Spectroscopic Principles

G cluster_0 Achiral Spectroscopy (NMR, IR, MS) cluster_1 Chiroptical Spectroscopy (VCD, ECD) S_Achiral (S)-Enantiomer Result_Achiral Identical Spectra (Confirms Constitution) S_Achiral->Result_Achiral R_Achiral (R)-Enantiomer R_Achiral->Result_Achiral S_Chiral (S)-Enantiomer Result_Chiral Mirror-Image Spectra (Confirms Absolute Configuration) S_Chiral->Result_Chiral e.g., Positive Signal R_Chiral (R)-Enantiomer R_Chiral->Result_Chiral e.g., Negative Signal

Caption: Logical relationship between achiral and chiroptical spectroscopic outcomes for enantiomers.

Conclusion

The spectroscopic analysis of (S)- and (R)-2-Chloro-4-methylvaleric acid exemplifies a fundamental challenge and solution in chemical analysis. While standard techniques like NMR, IR, and MS are essential for confirming the molecule's structural integrity, they are inherently unable to differentiate between enantiomers. The key to unlocking stereochemical information lies in introducing a chiral element. The indirect approach, using NMR with chiral derivatizing agents, offers a practical and quantitative method for determining enantiomeric purity in most synthetic labs. For direct and unambiguous assignment of absolute configuration, chiroptical methods such as VCD and ECD are the definitive tools, providing mirror-image spectral fingerprints that are unique to each enantiomer. The judicious application of this suite of techniques provides a comprehensive and self-validating system for the complete characterization of chiral molecules.

References

A Comparative Guide to the Reactivity of 2-Chloroalkanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Reactivity

2-Chloroalkanoic acids are a class of chiral molecules featuring a stereocenter at the C2 position, adjacent to both the carboxylic acid and the chlorine atom. This seemingly simple structural feature gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. While possessing identical physical properties in an achiral environment (e.g., boiling point, solubility), their chemical reactivity can diverge dramatically, particularly in the presence of other chiral entities such as biological macromolecules or chiral catalysts. This guide provides an in-depth comparison of the reactivity of these enantiomers, grounded in mechanistic principles and supported by experimental data, to inform researchers in drug development and chemical synthesis.

The differential reactivity of these enantiomers is not merely an academic curiosity; it is of profound industrial and environmental importance. Enzymes that can selectively degrade one enantiomer over the other are pivotal for environmental remediation and the synthesis of optically pure chiral compounds.[1] Understanding these differences is crucial for designing efficient kinetic resolutions, developing stereoselective syntheses, and predicting the metabolic fate of chiral drugs and agrochemicals.

Part 1: Reactivity in Non-Enzymatic Chemical Reactions

In a strictly achiral chemical environment, the (R)- and (S)-enantiomers of a 2-chloroalkanoic acid will exhibit identical reaction rates and mechanisms. For instance, in a standard nucleophilic substitution reaction with an achiral nucleophile like hydroxide (OH⁻), the intrinsic reactivity of the C-Cl bond is the same for both enantiomers. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.

Caption: General SN2 mechanism at the C2 position of a 2-chloroalkanoic acid, showing inversion of stereochemistry.

The true divergence in non-enzymatic reactivity emerges when a chiral reagent or catalyst is introduced, leading to a process known as kinetic resolution .[2] In this scenario, the two enantiomers react at different rates because the transition states formed with the chiral reagent are diastereomeric, and thus have different energies.

Kinetic Resolution via Enantioselective Esterification

A powerful method to separate 2-chloroalkanoic acid enantiomers is through enantioselective esterification, where the carboxylic acid group is the site of reaction. By using a chiral acyl-transfer catalyst, one enantiomer is converted to its ester more rapidly than the other.[3] This difference in reaction rates allows for the separation of the unreacted, enantioenriched carboxylic acid from the newly formed ester.

An efficient protocol utilizes a chiral catalyst like (+)-benzotetramisole (BTM) to mediate the esterification of the racemic acid with an achiral alcohol in the presence of a coupling agent like pivalic anhydride.[3][4] The (R)-enantiomer, for example, might fit better into the chiral pocket of the catalyst-reagent complex, leading to a faster reaction rate compared to the (S)-enantiomer. This leaves the unreacted starting material enriched in the less reactive (S)-enantiomer.

SubstrateCatalystSelectivity Factor (s)ResultReference
rac-2-Aryl-2-fluoropropanoic acid(+)-BenzotetramisoleGood to HighEnantioenriched acids and esters[3]
rac-2-Arylpropionic acids(+)-BenzotetramisoleHighChiral esters in up to 99% yield[4]

Table 1: Examples of Kinetic Resolution of α-halo and α-aryl alkanoic acids using a chiral acyl-transfer catalyst.

Part 2: Comparative Reactivity in Enzymatic Dehalogenation

The most pronounced differences in the reactivity of 2-chloroalkanoic acid enantiomers are observed in enzyme-catalyzed reactions.[5] A key class of enzymes, the 2-haloacid dehalogenases (2-HADs) , catalyze the hydrolytic cleavage of the carbon-halogen bond to produce a 2-hydroxyalkanoic acid and a halide ion.[1] These enzymes can exhibit extremely high stereoselectivity, making them invaluable for both bioremediation and the production of enantiopure chemicals.[1]

2-HADs are broadly classified based on their substrate specificity:

  • L-2-haloacid dehalogenases (L-DEX): Specifically act on L-2-haloacids (often corresponding to the (S)-enantiomer).

  • D-2-haloacid dehalogenases (D-DEX): Specifically act on D-2-haloacids (often corresponding to the (R)-enantiomer).[6]

  • DL-2-haloacid dehalogenases (DL-DEX): Can act on both enantiomers, though not necessarily with equal efficiency.[1][7]

Mechanistic Divergence: The Key to Selectivity

The basis for the stereoselectivity of L-DEX and D-DEX enzymes lies in their distinct catalytic mechanisms, which have been elucidated through structural and kinetic studies.[6]

L-DEX Mechanism: The reaction for L-DEX enzymes typically proceeds through a two-step mechanism involving a covalent intermediate.[8] An active site carboxylate group (e.g., from an Aspartate residue) acts as a nucleophile, attacking the C2 carbon and displacing the chloride ion. This forms an ester intermediate with an inversion of configuration. A subsequent hydrolytic step, where a water molecule attacks the ester carbonyl, regenerates the free enzyme and releases the 2-hydroxyalkanoic acid product, again with an inversion of configuration. The net result is a double inversion, leading to an overall retention of the original stereochemistry in the product.

D-DEX and DL-DEX Mechanism: In contrast, the D-DEX mechanism involves the direct nucleophilic attack of a water molecule on the C2 carbon.[6][8] Key active site residues, such as Aspartate and Asparagine, act as a general base to activate the water molecule, enhancing its nucleophilicity.[6] This single-step displacement of the chloride ion proceeds with an inversion of stereochemistry.[7]

Caption: Contrasting reaction mechanisms for L-DEX and D-DEX enzymes, highlighting the difference between a two-step (retention) and one-step (inversion) pathway.

Part 3: Experimental Protocols

To quantitatively assess the comparative reactivity of 2-chloroalkanoic acid enantiomers, standardized experimental protocols are essential. The following methodologies provide a framework for such investigations.

Protocol 1: Enzymatic Kinetic Resolution of a Racemic 2-Chloroalkanoic Acid

This protocol describes a method to measure the enantioselectivity of a 2-haloacid dehalogenase.

Objective: To determine the reaction rate and enantiomeric excess (e.e.) over time when a racemic mixture of a 2-chloroalkanoic acid is exposed to a stereoselective dehalogenase.

Materials:

  • Racemic 2-chloroalkanoic acid (e.g., 2-chloropropionic acid)

  • Purified 2-haloacid dehalogenase (e.g., L-DEX or D-DEX)

  • Tris-HCl buffer (pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • Chiral HPLC column and appropriate mobile phase for separating the acid and alcohol enantiomers

  • Thermostated reaction vessel

Procedure:

  • Reaction Setup: Prepare a solution of the racemic 2-chloroalkanoic acid (e.g., 20 mM) in Tris-HCl buffer in a thermostated vessel at a controlled temperature (e.g., 30°C).

  • Initiation: Initiate the reaction by adding a known concentration of the dehalogenase enzyme to the substrate solution. Start a timer immediately.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an equal volume of quenching solution (1 M HCl). This denatures the enzyme and stops the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the denatured protein. Filter the supernatant for HPLC analysis.

  • Chiral HPLC Analysis: Inject the filtered sample onto a chiral HPLC system. The method should be optimized to resolve four peaks: (R)-2-chloroalkanoic acid, (S)-2-chloroalkanoic acid, (R)-2-hydroxyalkanoic acid, and (S)-2-hydroxyalkanoic acid.

  • Data Analysis:

    • Calculate the concentration of each of the four species at each time point based on peak areas and a standard curve.

    • Calculate the enantiomeric excess (e.e.) of the remaining substrate and the formed product at each time point using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.

    • Plot the concentration of the reacting enantiomer versus time to determine the initial reaction rate.

Causality and Validation: This protocol is self-validating. If the enzyme is, for example, a pure L-DEX, one should observe a selective depletion of the (S)-enantiomer of the substrate and a corresponding formation of the (S)-hydroxy product (due to the retention mechanism), while the concentration of the (R)-enantiomer of the substrate remains largely unchanged. The enantiomeric excess of the substrate should increase towards 100% (R) as the reaction progresses.

Caption: Experimental workflow for the kinetic resolution of 2-chloroalkanoic acids using a stereoselective enzyme.

Conclusion

The reactivity of 2-chloroalkanoic acid enantiomers is fundamentally context-dependent. While indistinguishable in achiral environments, their behavior diverges significantly in the presence of chiral catalysts and, most profoundly, within the active sites of stereoselective enzymes. The mechanistic differences between L-DEX and D-DEX dehalogenases—covalent catalysis with retention versus direct water attack with inversion—provide a clear biochemical basis for their exquisite enantioselectivity. Understanding these principles allows researchers to harness this differential reactivity for practical applications, from the synthesis of enantiopure pharmaceuticals to the development of effective bioremediation strategies.

References

A Comparative Guide to the Validation of the Absolute Configuration of (S)-2-Chloro-4-methylvaleric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Pharmaceutical Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles.[][2] One enantiomer may be therapeutically active, while the other could be inactive or, in the most severe cases, detrimental. This principle underscores the regulatory and scientific necessity for the unambiguous determination of the absolute configuration of chiral drug candidates.

This guide provides an in-depth comparison of established analytical techniques for the validation of the absolute configuration of (S)-2-Chloro-4-methylvaleric acid, a chiral building block relevant in organic synthesis and pharmaceutical research. We will delve into the mechanistic underpinnings, practical workflows, and comparative advantages of several leading methods, providing the objective data and expert insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their stereochemical assignments.

Strategic Approaches to Stereochemical Assignment: An Overview

The determination of a molecule's absolute configuration—the definitive spatial arrangement of its atoms—can be approached through several powerful analytical techniques.[][3] The choice of method is often dictated by the physical properties of the analyte, the availability of instrumentation, and the stage of the development pipeline. The primary methods, which we will compare in the context of analyzing this compound, include:

  • Single-Crystal X-ray Crystallography (SC-XRD): Often considered the "gold standard," this technique provides a direct visualization of the molecular structure.[4][5]

  • Vibrational Circular Dichroism (VCD): A solution-phase spectroscopic technique that has emerged as a robust alternative to SC-XRD, particularly for non-crystalline samples.[2][6][7]

  • Nuclear Magnetic Resonance (NMR) using Chiral Auxiliaries: An indirect method, exemplified by Mosher's ester analysis, that establishes configuration by creating and analyzing diastereomeric derivatives.[][8][9]

Each of these methodologies offers a unique set of advantages and limitations. The following sections will provide a detailed comparative analysis, supported by experimental logic and data presentation, to guide the selection of the most appropriate technique.

Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Method

SC-XRD is the most direct and powerful method for determining the absolute configuration of a chiral molecule.[4][10][11] It relies on the diffraction of X-rays by a single, highly ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom.[4]

Causality Behind the Experimental Choice

The unique power of SC-XRD in determining absolute configuration stems from the phenomenon of anomalous dispersion (or anomalous scattering).[6][11] When the X-ray radiation frequency is near the absorption edge of an atom in the crystal, a phase shift occurs.[11] This effect breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), leading to measurable intensity differences between specific pairs of reflections (Bijvoet pairs).[12] By analyzing these differences, the absolute spatial arrangement can be determined. For this compound, the presence of the chlorine atom is highly advantageous, as it is a relatively heavy atom that provides a significant anomalous scattering signal, increasing the confidence of the assignment.[6]

Experimental Workflow and Data Interpretation

The workflow for SC-XRD is a multi-step process that demands patience and expertise in crystallization.

cluster_0 SC-XRD Workflow A Purification of This compound B Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Absolute Configuration Determination (Analysis of Flack Parameter) E->F

Figure 1. A generalized workflow for absolute configuration determination via SC-XRD.

The final step involves refining the crystallographic model against the experimental data. The absolute configuration is typically confirmed by calculating the Flack parameter.[13] A Flack parameter value close to 0 for the assumed configuration indicates a correct assignment, while a value near 1 suggests the opposite enantiomer is present.[13]

Performance and Limitations
ParameterPerformance for this compound
Reliability Unambiguous and definitive ("gold standard").[2]
Prerequisite High-quality single crystal required, which can be a significant bottleneck.[5][6][10]
Sample State Solid (crystalline). Not suitable for oils or amorphous solids.
Throughput Low. Crystal screening and data collection can be time-consuming.
Key Advantage Provides a complete 3D structure in addition to the absolute configuration.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[7][14] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, VCD provides a powerful method for determining absolute configuration directly in the solution phase.[6][7]

Causality Behind the Experimental Choice

The VCD method is a chiroptical technique that bridges experimental spectroscopy with computational chemistry. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[2][15] If the signs and relative intensities of the major spectral bands match, the absolute configuration of the sample is that of the computed enantiomer.[2] This approach is invaluable when crystallization is difficult or when the conformation in solution is of primary interest.[6]

Experimental Workflow and Data Interpretation

The VCD workflow integrates both wet-lab measurements and in-silico calculations.

cluster_1 VCD Workflow A Sample Preparation (Dissolve in suitable solvent, e.g., CDCl3) B Experimental VCD/IR Spectrum Acquisition A->B E Spectral Comparison (Experimental vs. Calculated) B->E C Computational Modeling (DFT) (Generate conformers of one enantiomer, e.g., 'S') D VCD/IR Spectra Calculation (Boltzmann-averaged) C->D D->E F Assign Absolute Configuration E->F

Figure 2. Integrated experimental and computational workflow for VCD analysis.

A good correlation in the sign and relative magnitude between the observed and calculated VCD spectra allows for an unambiguous assignment.[6] If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Performance and Limitations
ParameterPerformance for this compound
Reliability High, often considered a reliable alternative to SC-XRD.[2]
Prerequisite Requires access to computational chemistry software and expertise.[6]
Sample State Solution (liquids, oils, or dissolved solids).
Throughput Medium to high. Can be faster than SC-XRD if crystallization is a barrier.[16]
Key Advantage Applicable to non-crystalline samples and provides conformational information in solution.[6]

Mosher's Ester Analysis (NMR): A Chemical Correlation Method

Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of secondary alcohols or amines.[8][9] For a carboxylic acid like this compound, the principle can be adapted by first converting the acid to a secondary alcohol or by using a chiral amine to form diastereomeric amides. The core principle involves derivatizing the chiral analyte with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[17]

Causality Behind the Experimental Choice

Diastereomers, unlike enantiomers, have different physical properties and, crucially, different NMR spectra.[4] The MTPA moiety adopts a specific conformation relative to the analyte, and its phenyl group creates an anisotropic magnetic field. This field causes protons on one side of the MTPA plane to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the two diastereomers (one made with (R)-MTPA, the other with (S)-MTPA) and calculating the chemical shift differences (Δδ = δS - δR), the spatial arrangement of substituents around the chiral center can be deduced.[8][18]

Experimental Workflow and Data Interpretation

This method is rooted in synthetic chemistry followed by detailed spectroscopic analysis.

cluster_2 Mosher's Ester Analysis Workflow A Analyte Derivatization (Prepare both (R)- and (S)-MTPA esters) B Purification of Diastereomers (if necessary) A->B C ¹H NMR Spectrum Acquisition (for both diastereomers) B->C D Assign Proton Signals C->D E Calculate Chemical Shift Differences (Δδ = δS - δR) D->E F Apply Mosher's Model to Assign Configuration E->F

Figure 3. Workflow for determining absolute configuration using Mosher's ester NMR analysis.

A consistent pattern of positive Δδ values for protons on one side of the molecule and negative values for those on the other allows for the assignment of the absolute configuration based on the established Mosher's model.[17]

Performance and Limitations
ParameterPerformance for this compound
Reliability Generally reliable, but requires careful analysis and can be prone to misinterpretation if the molecule is highly flexible.
Prerequisite Requires a suitable functional group for derivatization (e.g., -OH, -NH₂). The carboxylic acid would need to be converted first.
Sample State Solution.
Throughput Low to medium. Involves chemical synthesis and detailed NMR analysis.
Key Advantage Utilizes standard laboratory equipment (NMR spectrometer). Does not require specialized instrumentation like a VCD spectrometer or diffractometer.

Comparative Summary of Techniques

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Ester Analysis (NMR)
Principle X-ray diffraction & anomalous dispersionDifferential absorption of polarized IR lightNMR analysis of diastereomers
Sample State Crystalline SolidSolutionSolution
Sample Amount ~1-10 mg~5-20 mg[2]~5-10 mg
Reliability DefinitiveHighHigh, with caveats
Bottleneck Crystal Growth Computational Time & Expertise Chemical Derivatization
Key Output 3D Structure, Absolute ConfigurationAbsolute Configuration, Solution ConformationAbsolute Configuration
Best For... Crystalline compounds, definitive proofOils, amorphous solids, conformation studiesCompounds with -OH/-NH₂ groups, labs without specialized equipment

Detailed Experimental Protocol: VCD Analysis

This protocol outlines the steps for determining the absolute configuration of this compound using VCD.

1. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the purified analyte.
  • Dissolve the sample in ~150 µL of a suitable deuterated solvent (e.g., deuterochloroform, CDCl₃) in a small vial to achieve a concentration of ~0.1 M.
  • Transfer the solution to an IR cell with a pathlength of 100 µm, equipped with BaF₂ windows.

2. Spectroscopic Measurement:

  • Acquire the VCD and IR spectra using a commercial VCD spectrometer.
  • Set the spectral resolution to 4 cm⁻¹ or 8 cm⁻¹.[6]
  • Collect data over a suitable time period, typically 4-8 hours, to achieve an adequate signal-to-noise ratio.[2]
  • Process the spectra, including solvent subtraction and baseline correction.

3. Computational Analysis:

  • Perform a conformational search for the (S)-enantiomer using a molecular mechanics force field.
  • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) with a solvent model (e.g., CPCM for chloroform).[19]
  • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
  • Generate a final, Boltzmann-averaged predicted IR and VCD spectrum based on the relative energies of the conformers.

4. Data Comparison and Assignment:

  • Overlay the experimental VCD spectrum with the calculated VCD spectrum for the (S)-enantiomer.
  • Compare the signs (+/-) and relative intensities of the corresponding bands in the fingerprint region (e.g., 900-1500 cm⁻¹).
  • If the experimental and calculated spectra show a strong positive correlation, the absolute configuration is confirmed as (S).
  • If the spectra are mirror images, the absolute configuration is (R).

Conclusion

The validation of the absolute configuration of this compound can be confidently achieved through several orthogonal techniques.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter of stereochemistry, providing an irrefutable 3D structural proof, provided that suitable crystals can be obtained.

  • Vibrational Circular Dichroism stands as a powerful and increasingly accessible alternative, offering high-confidence assignments for samples in solution and circumventing the often-challenging process of crystallization.[16] Its ability to probe the solution-state conformation provides additional valuable insight.

  • Mosher's Ester Analysis offers a reliable, albeit more labor-intensive, chemical approach that leverages standard NMR instrumentation. While requiring chemical modification of the analyte, it is a valuable tool in the stereochemical analysis toolkit.

The selection of the optimal method will depend on the specific project needs, sample properties, and available resources. For critical regulatory filings, SC-XRD is often preferred. For rapid screening of non-crystalline intermediates or for gaining insight into solution-phase structure, VCD is an excellent choice. By understanding the principles and practical considerations of each technique, researchers can navigate the critical task of stereochemical validation with confidence and scientific rigor.

References

A Senior Application Scientist's Guide: The Strategic Advantages of (S)-2-Chloro-4-methylvaleric Acid in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and fine chemical synthesis, the choice of a chiral building block is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, (S)-2-Chloro-4-methylvaleric acid emerges as a uniquely versatile and powerful tool. This guide provides an in-depth comparison of this synthon against common alternatives, grounded in mechanistic principles and supported by experimental data, to illuminate its strategic advantages in the synthesis of high-value, enantiomerically pure molecules.

The Central Role of Chirality in Drug Development

The stereochemical identity of a drug candidate is not a trivial detail; it is fundamental to its biological activity.[1] Because biological targets like enzymes and receptors are themselves chiral, they often exhibit profound stereoselectivity towards their binding partners. A single chiral center can mean the difference between a potent therapeutic (the eutomer) and an inactive, or even harmful, molecule (the distomer).[1] Consequently, the ability to construct molecules with absolute stereochemical control is a cornerstone of modern drug discovery.[2][3]

Chiral synthons, or chiral building blocks, are enantiomerically pure compounds that serve as starting materials to introduce a specific stereocenter into a target molecule.[4] this compound is a prime example of a synthon derived from the "chiral pool"—a collection of readily available, inexpensive chiral molecules from natural sources, in this case, L-leucine.[2] Its utility stems from the stable, predefined stereocenter and the versatile chemical handles it possesses.

This compound: A Profile

This chiral carboxylic acid is a robust building block valued for its predictable reactivity and structural similarity to the natural amino acid L-leucine.

PropertyValue
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid[5]
CAS Number 28659-81-6[5][6]
Molecular Formula C₆H₁₁ClO₂[5][6]
Molecular Weight 150.60 g/mol [5][6]
Appearance Liquid
Key Features Pre-defined (S)-stereocenter, versatile chloro leaving group, reactive carboxylic acid moiety.

Its primary application lies in serving as a key intermediate for synthesizing chiral compounds, especially in the pharmaceutical and agrochemical industries, where enantiomeric purity enhances efficacy and minimizes side effects.[6]

The Core Advantage: Direct, Predictable Stereocontrol

The principal advantage of using this compound is the direct and highly predictable manner in which it transfers its chirality to a target molecule. The α-chloro group is an excellent substrate for Sₙ2 reactions. This is a crucial mechanistic point: a nucleophilic attack will proceed with a clean inversion of stereochemistry. This provides a reliable and high-fidelity pathway to introduce a new functional group with the opposite (R) configuration at the α-position.

This stands in contrast to methods that build chirality from scratch, which often require extensive screening of catalysts and conditions. With this synthon, the stereochemistry is already set.

G cluster_0 Synthetic Utility of this compound cluster_1 SN2 Displacement (Inversion of Stereochemistry) cluster_2 Carboxylic Acid Reactions (Retention of Stereochemistry) start This compound amino (R)-Amino Acid Derivative (e.g., via N3⁻) start->amino + NaN3, then reduction hydroxy (R)-Hydroxy Acid Derivative (e.g., via OH⁻) start->hydroxy + NaOH thio (R)-Thioether Derivative (e.g., via RS⁻) start->thio + NaSR amide (S)-Amide Derivative (Peptide Coupling) start->amide + R-NH2, Coupling Agent ester (S)-Ester Derivative start->ester + R-OH, H+

Caption: Synthetic pathways from this compound.

Comparative Analysis with Alternative Chiral Synthons

The decision to use this compound becomes clearer when compared to other common strategies in asymmetric synthesis.

Versus Chiral Auxiliaries (e.g., Evans Oxazolidinones)

Chiral auxiliaries are molecules that are temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which they are cleaved.[2] The Evans auxiliary, for instance, is a workhorse for diastereoselective alkylations.[7]

Key Advantages of this compound:

  • Atom and Step Economy: The chiral pool approach avoids the two extra steps required for auxiliary chemistry: attachment and cleavage. This often translates to higher overall yields, less waste, and reduced production time.

  • No Cryptochiral Intermediates: All intermediates retain the inherent chirality, simplifying analysis and purification. With auxiliaries, the desired chirality is only revealed upon cleavage.

Where Auxiliaries May Be Preferred:

  • When both enantiomers of the final product are needed, as both enantiomers of an auxiliary are often commercially available.

  • For complex alkylations where the substrate control offered by the auxiliary is necessary to achieve high diastereoselectivity.[8]

Versus Asymmetric Catalysis (e.g., Asymmetric Hydrogenation)

Asymmetric catalysis uses a small amount of a chiral catalyst (often a metal complex) to generate large quantities of an enantiomerically enriched product from a prochiral precursor.[3][9]

Key Advantages of this compound:

  • Predictability and Robustness: This synthon offers a stoichiometric guarantee of chirality transfer. Catalytic methods, while powerful, can be highly sensitive to substrate purity, solvent, temperature, and pressure. They often require significant process development and optimization.

  • Lower Development Barrier: For discovery and early-phase development, where material quantities are small, a synthon-based approach is often faster and more cost-effective than developing and validating a new catalytic process.

  • Avoidance of Metal Contamination: Catalytic methods using metals like Rhodium, Ruthenium, or Palladium require rigorous purification steps to remove trace metals from the final active pharmaceutical ingredient (API), a significant regulatory hurdle.

Where Asymmetric Catalysis Excels:

  • Large-Scale Manufacturing: For multi-ton production, the high turnover and atom economy of a well-optimized catalytic process are almost always more economical.[9]

  • Broad Substrate Scope: A single catalytic system can sometimes be applied to a wide range of substrates, offering greater flexibility.

Versus Biocatalysis (Enzymatic Resolutions/Reductions)

Enzymes are exquisite chiral catalysts that can perform highly selective transformations under mild, aqueous conditions.[10][11]

Key Advantages of this compound:

  • Broader Reaction Compatibility: Traditional organic synthesis using this synthon is compatible with a vast range of non-aqueous solvents and reagents that would denature an enzyme.

  • Higher Concentrations: Enzymatic reactions are often limited to low substrate concentrations to avoid inhibition, whereas organic reactions can typically be run at much higher molarities, improving reactor throughput.

  • Simpler Downstream Processing: Isolating a product from a complex aqueous buffer containing enzymes and co-factors can be more challenging than a standard organic workup.

Where Biocatalysis Is Superior:

  • Unparalleled Selectivity: Enzymes can often provide >99.9% enantiomeric excess (e.e.) where chemical methods struggle.

  • Green Chemistry: Biocatalysis operates in water at ambient temperature and pressure, representing a more sustainable manufacturing approach.[10]

G start Start: Need for a Chiral Molecule q1 What is the production scale? start->q1 q2 Is a robust, predictable route needed quickly? q1->q2 < 1 kg (Lab/Pilot) res2 Consider Asymmetric Catalysis q1->res2 > 100 kg (Commercial) q3 Are metal contamination concerns critical? q2->q3 Yes res3 Consider Chiral Auxiliary q2->res3 No (Flexibility needed) q4 Is ultimate 'greenness' and selectivity paramount? q3->q4 No res1 Use this compound (Chiral Pool) q3->res1 Yes q4->res2 No res4 Consider Biocatalysis q4->res4 Yes

Caption: Decision workflow for selecting a chiral synthesis strategy.

Experimental Protocols & Data

To substantiate these claims, we present representative protocols and comparative data.

Table 1: Comparative Data for the Synthesis of an (R)-α-Amino Acid
MethodKey ReagentTypical StepsTypical YieldTypical e.e.Key Consideration
Chiral Pool This compound 2 (azidation, reduction)75-85% (overall)>99% (retains starting e.e.)Fast, predictable, no metal contamination.
Chiral Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone4 (acylation, deprotonation/alkylation, cleavage, protection)60-75% (overall)>98%Requires stoichiometric auxiliary and extra steps.
Asymmetric Catalysis Ru-BINAP complex1 (hydrogenation of enamide precursor)90-98%>99%Requires high-pressure equipment and catalyst screening.[9]
Protocol 1: Synthesis of (R)-2-Amino-4-methylvaleric Acid ((R)-Leucine) from this compound

This two-step protocol exemplifies the clean stereochemical inversion and high fidelity of the chiral pool approach.

Step A: Nucleophilic Substitution with Azide (Sₙ2 Inversion)

  • Setup: To a stirred solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5 mL per 1 g of starting material), add sodium azide (NaN₃, 1.5 eq).

    • Causality: DMF is used to solubilize the reagents and facilitate the Sₙ2 reaction. A slight excess of the nucleophile ensures the reaction goes to completion.

  • Reaction: Heat the mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The azide intermediate, (R)-2-azido-4-methylvaleric acid, is often carried forward without extensive purification due to its hazardous nature.

    • Trustworthiness: The reaction progress is monitored to ensure full conversion, which is critical for the purity of the final product. The azide is not isolated to minimize risk.

Step B: Reduction of the Azide to the Primary Amine

  • Setup: Dissolve the crude azide intermediate from Step A in a solvent such as methanol or ethanol. Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically via a balloon or Parr shaker) and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines without affecting the carboxylic acid or the stereocenter.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude (R)-2-amino-4-methylvaleric acid can be purified by recrystallization or ion-exchange chromatography to yield the final product with an enantiomeric excess >99%.

Conclusion

This compound represents a powerful strategic choice for the synthesis of chiral molecules. Its primary advantages lie in its robustness, predictability, and operational simplicity . By providing a pre-formed, high-purity stereocenter, it allows researchers to bypass the often lengthy and uncertain development phases associated with catalytic methods and the step-inefficiencies of auxiliary-based approaches. While asymmetric and biocatalysis offer compelling advantages at a very large scale or for specific green chemistry targets, the direct, reliable, and metal-free pathway offered by this compound makes it an unparalleled asset for discovery, process development, and the efficient production of high-value chiral pharmaceuticals.

References

Unveiling the Enantioselective Bioactivity of 2-Chloro-4-methylvaleric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chiral molecules, the spatial arrangement of atoms can dramatically alter biological activity. This guide provides a comprehensive comparison of the biological activities of (S)-2-Chloro-4-methylvaleric acid and its mirror image, the (R)-enantiomer. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their biological effects, supported by available scientific context and detailed experimental considerations.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in pharmacology and agrochemistry. Biological systems, being inherently chiral, often exhibit stereospecific interactions with enantiomers, leading to one being therapeutically active while the other may be inactive or even elicit undesirable side effects. The case of 2-Chloro-4-methylvaleric acid, a chiral carboxylic acid, presents a compelling subject for investigating such enantioselective biological activity. While specific comparative data for these exact enantiomers remains limited in publicly accessible literature, we can draw parallels from structurally related compounds and outline the methodologies required to elucidate their distinct biological profiles.

For instance, the herbicidal activity of phenoxyalkanoic acids is known to be enantioselective. In the case of dichlorprop, the (S)-enantiomer is more toxic to the green alga Chlorella vulgaris, whereas the (R)-enantiomer exhibits greater toxicity towards Scenedesmus obliquus[1]. Similarly, the plant growth regulator paclobutrazol demonstrates a clear division of activity between its enantiomers; the (2S,3S) form is a potent plant growth inhibitor, while the (2R,3R) enantiomer possesses stronger fungicidal properties[2][3]. These examples underscore the critical importance of studying enantiomers individually to understand their full biological potential and to develop safer, more effective chemical agents.

This guide will, therefore, not only synthesize the available information but also propose a structured experimental approach to systematically compare the biological activities of (S)- and (R)-2-Chloro-4-methylvaleric acid.

Physicochemical Properties of the Enantiomers

A foundational understanding of the physical and chemical properties of each enantiomer is crucial for designing and interpreting biological assays.

PropertyThis compound(R)-2-Chloro-4-methylvaleric acid
Molecular Formula C₆H₁₁ClO₂C₆H₁₁ClO₂
Molecular Weight 150.60 g/mol 150.60 g/mol
IUPAC Name (2S)-2-chloro-4-methylpentanoic acid(2R)-2-chloro-4-methylpentanoic acid
CAS Number 28659-81-680919-74-0

Data sourced from PubChem.

While the fundamental physicochemical properties are identical, their three-dimensional structures are mirror images, which is the basis for their differential interactions with chiral biological molecules such as enzymes and receptors.

Postulated Differential Biological Activities and Mechanisms

Based on the activities of structurally analogous α-chlorinated carboxylic acids, we can hypothesize several areas where the enantiomers of 2-Chloro-4-methylvaleric acid may exhibit differential effects. The presence of the α-chloro group makes these compounds potential alkylating agents, capable of reacting with nucleophilic residues in biomolecules, which could lead to enzyme inhibition or other disruptions of cellular function.

Potential Herbicidal or Plant Growth Regulatory Effects

Many α-substituted carboxylic acids are known to possess herbicidal or plant growth regulatory properties. The mechanism often involves mimicking or interfering with plant hormones, such as auxins.

Hypothesized Mechanism of Action: The enantiomers could differentially interact with auxin-binding proteins or other receptors involved in plant growth signaling pathways. One enantiomer might act as a potent agonist or antagonist, while the other could be significantly less active.

G cluster_plant_cell Plant Cell Enantiomer Enantiomer Receptor Auxin Receptor/ Binding Protein Enantiomer->Receptor Stereospecific Binding Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Growth_Response Inhibition/Stimulation of Growth Gene_Expression->Growth_Response

Caption: Proposed mechanism for enantioselective plant growth regulation.

Potential Antimicrobial or Antifungal Activity

The structural features of 2-Chloro-4-methylvaleric acid suggest potential for antimicrobial or antifungal activity. The lipophilic nature of the molecule could facilitate its passage through microbial cell membranes.

Hypothesized Mechanism of Action: Once inside the cell, the enantiomers could act as enzyme inhibitors. For example, they might target enzymes crucial for cell wall synthesis, DNA replication, or metabolic pathways. The stereochemistry of the molecule would likely lead to differential binding affinities for the active site of the target enzyme.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine the differential biological activities of the (S) and (R) enantiomers, a series of well-defined experimental protocols are necessary.

Plant Growth and Phytotoxicity Assays

Objective: To quantify and compare the effects of each enantiomer on plant growth and development.

Experimental Protocol:

  • Plant Species Selection: Utilize model plant species such as Arabidopsis thaliana (a dicot) and Lemna minor (duckweed, a monocot) for broad applicability of results.

  • Seed Germination Assay:

    • Sterilize seeds and place them on agar plates containing varying concentrations of (S)- and (R)-2-Chloro-4-methylvaleric acid (e.g., 0, 1, 10, 100 µM).

    • Incubate under controlled light and temperature conditions.

    • Measure germination rate and radicle length after a set period (e.g., 72 hours).

  • Seedling Growth Assay:

    • Grow seedlings in a hydroponic or agar-based medium.

    • Introduce the individual enantiomers at various concentrations.

    • After a defined growth period (e.g., 14 days), measure parameters such as root length, shoot height, fresh weight, and dry weight.

  • Data Analysis: Calculate EC₅₀ values (the concentration that causes a 50% reduction in a measured parameter) for each enantiomer and compare them to determine relative phytotoxicity.

G Start Start Seed_Sterilization Seed Sterilization Start->Seed_Sterilization Seedling_Growth Seedling Growth in Hydroponics/Agar Start->Seedling_Growth Plating Plating on Media with Enantiomers (S vs R) Seed_Sterilization->Plating Incubation Controlled Incubation (Light/Temp) Plating->Incubation Measurement Measure Germination Rate & Radicle Length Incubation->Measurement End End Measurement->End Treatment Introduce Enantiomers (S vs R) Seedling_Growth->Treatment Growth_Period Defined Growth Period Treatment->Growth_Period Data_Collection Measure Growth Parameters (Root/Shoot/Weight) Growth_Period->Data_Collection Analysis Calculate EC50 Values & Compare Data_Collection->Analysis Analysis->End

Caption: Workflow for plant growth and phytotoxicity assays.

Antimicrobial Susceptibility Testing

Objective: To assess and compare the antimicrobial activity of each enantiomer against a panel of representative microorganisms.

Experimental Protocol:

  • Microorganism Selection: Include Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast species (e.g., Saccharomyces cerevisiae).

  • Broth Microdilution Assay:

    • Prepare a two-fold serial dilution of each enantiomer in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate at the optimal growth temperature for the microorganism.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Analysis: Compare the MIC values for the (S) and (R) enantiomers for each tested microorganism.

Conclusion and Future Directions

Future research should focus on elucidating the specific molecular targets of these compounds. Techniques such as affinity chromatography, proteomics, and molecular docking studies could identify the enzymes or receptors with which each enantiomer interacts. A deeper understanding of the structure-activity relationship at the enantiomeric level is paramount for the rational design of new, more effective, and safer pharmaceuticals and agrochemicals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Chloro-4-methylvaleric acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and a deep understanding of the materials we handle. (S)-2-Chloro-4-methylvaleric acid, a chiral building block valuable in synthesis, demands our full respect not only in its application but also in its disposal. Improper handling of this halogenated carboxylic acid poses significant risks to personnel and the environment, alongside strict regulatory non-compliance penalties.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a comprehensive operational and disposal plan rooted in established safety protocols and regulatory frameworks. We will explore the "why" behind each step, ensuring that these procedures become an intuitive part of your laboratory workflow, thereby building a self-validating system of safety and compliance.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before any disposal procedure is considered, a thorough understanding of the chemical's hazards is paramount. This compound is a corrosive, halogenated organic compound that requires specific precautions.

Table 1: Hazard Profile for this compound

PropertyValueSource
CAS Number 28659-81-6[1][2]
Molecular Formula C6H11ClO2[1]
GHS Classification Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation) Serious Eye Damage/Irritation: Category 2 (H319: Causes serious eye irritation) Note: Similar chlorinated acids are classified as Category 1 (Causes severe skin burns and eye damage), warranting handling with the highest level of caution.[1][3]
Primary Hazards Corrosive, Halogenated Organic Compound[1][4]
Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between you and the chemical. Standard laboratory attire is insufficient.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for protection against corrosive organic acids. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[5][6]

  • Eye and Face Protection: Use chemical safety goggles in conjunction with a face shield. The corrosive nature of this acid means a simple splash can cause severe, irreversible eye damage.[5][6]

  • Body Protection: A chemically resistant apron or a fully buttoned lab coat is mandatory to protect against spills and splashes.[6]

  • Respiratory Protection: While general handling in a well-ventilated area or fume hood may not require respiratory protection, it may become necessary during spill cleanup of larger quantities or when vapors are generated.[5]

Emergency First Aid Procedures

In the event of an exposure, immediate and decisive action is critical. All personnel must know the location and operation of emergency eyewash stations and safety showers.[6][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide the victim with two glasses of water to drink. Seek immediate medical attention.

Part 2: The Disposal Decision Workflow

Proper disposal is not a single action but a guided process. The following workflow outlines the critical decision points from initial handling to final waste collection, ensuring compliance and safety at every stage.

DisposalWorkflow cluster_0 Start: Waste Generation cluster_1 Event Type Assessment cluster_2 Spill Response Protocol cluster_3 Routine Waste Accumulation cluster_4 Final Disposal start This compound to be discarded is_spill Is it a spill? start->is_spill spill_size Spill > 100mL? is_spill->spill_size Yes accumulate Follow SOP 2: Bulk Waste Accumulation is_spill->accumulate No (Routine Waste) evacuate Evacuate Area Notify EHS/Emergency Services spill_size->evacuate Yes cleanup Follow SOP 1: Small Spill Cleanup spill_size->cleanup No request_pickup Container Full? Request EHS Pickup cleanup->request_pickup container Select Compatible Container (e.g., HDPE, Glass) accumulate->container label_waste Affix 'Hazardous Waste' Label Specify Contents container->label_waste store Store in SAA Secondary Containment Keep Closed label_waste->store store->request_pickup request_pickup->store No end Document & Transfer to EHS request_pickup->end Yes

Caption: Decision workflow for safe and compliant disposal of this compound.

Part 3: Standard Operating Procedures (SOPs)

These protocols provide actionable, step-by-step guidance for the most common disposal-related scenarios in a research environment.

SOP 1: Management of Small-Scale Spills (<100 mL)

This procedure is for incidental spills that can be safely managed by trained laboratory personnel.

  • Immediate Response & Area Control:

    • Alert all personnel in the immediate vicinity.[8]

    • If safe to do so, eliminate ignition sources and increase ventilation by working within a chemical fume hood.

    • Isolate the spill area to prevent personnel from walking through the contamination.[8][9]

  • Don Appropriate PPE:

    • At a minimum, wear a lab coat, chemical safety goggles, a face shield, and double-layered nitrile or neoprene gloves.

  • Containment & Neutralization/Absorption:

    • Create a dike around the spill's perimeter using an inert absorbent material like vermiculite, sand, or a commercial acid spill neutralizer.[9][10] Work from the outside in to prevent the spill from spreading.[10]

    • Slowly apply the absorbent/neutralizer over the entire spill. The use of a color-indicating acid neutralizer provides a visual confirmation that the material's corrosivity has been addressed.

    • Allow sufficient time for the material to be fully absorbed.

  • Collection of Waste:

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.

    • Place the collected residue into a heavy-duty plastic bag or a designated, compatible hazardous waste container (e.g., a wide-mouthed HDPE pail).[10]

  • Decontamination & Final Cleanup:

    • Wipe the spill area with a cloth or paper towels soaked in a mild detergent and water solution.[10]

    • Place all contaminated cleaning materials (gloves, towels, etc.) into the same hazardous waste container.

    • Seal the container, affix a "Hazardous Waste" label detailing the contents (e.g., "this compound spill debris with absorbent"), and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[8]

SOP 2: Accumulation of Routine Bulk Waste

This protocol covers the collection of waste generated from routine experimental procedures.

  • Container Selection:

    • Designate a specific, compatible container for halogenated organic acid waste. The best options are the original manufacturer's container or a clean high-density polyethylene (HDPE) bottle.[11][12]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-on cap.[12] Never use metal containers for corrosive waste.[12]

  • Labeling:

    • Before adding any waste , affix a completed EHS-provided "Hazardous Waste" label to the container.[12][13]

    • The label must clearly state: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Halogenated).

  • Accumulation & Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12]

    • The container must be kept in secondary containment (e.g., a plastic tub) to capture any potential leaks.[11]

    • Crucially, the waste container must be kept tightly closed at all times, except when actively adding waste. [12][13] This prevents the release of vapors and is a common point of regulatory failure.

  • Requesting Disposal:

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Once the container is full, or if you are approaching the SAA volume limit (typically 55 gallons), submit a chemical waste pickup request to your EHS department.[11][12]

SOP 3: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded as regular trash.

  • Triple Rinsing: The standard procedure is a triple rinse.

  • First Rinse is Hazardous: The first rinse must be performed with a suitable solvent (e.g., water or a solvent in which the acid is soluble). This first rinseate is considered hazardous waste and must be collected and added to your designated halogenated waste container.[11]

  • Subsequent Rinses: The second and third rinses can typically be disposed of down the drain with copious amounts of water, pending local regulations.

  • Final Steps: After air-drying the container, deface or remove all original chemical labels. The container can then be disposed of in the appropriate recycling or trash receptacle.

Part 4: The 'Why' - Regulatory & Chemical Principles

Understanding the governing principles transforms protocols from rote tasks into informed, safe practices.

Regulatory Framework: RCRA and Halogenated Organics

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] this compound falls under this purview for two key reasons:

  • Corrosivity: As an acid, it exhibits the characteristic of corrosivity, making it a hazardous waste.[14]

  • Halogenated Organic Compound (HOC): The presence of a carbon-chlorine bond classifies it as a halogenated organic compound.[4] These compounds are of particular concern due to their potential persistence in the environment and the hazardous byproducts (e.g., dioxins, hydrogen chloride) that can be formed during improper treatment or incineration.[15]

For this reason, it is imperative to segregate halogenated waste streams from non-halogenated ones. [16] The disposal methods and associated costs for halogenated waste are significantly different and more stringent.[16]

Chemical Incompatibility

Accidental mixing of incompatible chemicals is a primary cause of laboratory incidents. Store and collect this compound waste separately from the following:

Table 2: Chemical Incompatibilities

Incompatible MaterialReason for Hazard
Strong Bases (e.g., NaOH, KOH)Violent, exothermic neutralization reaction.
Strong Oxidizing Agents (e.g., nitric acid, perchlorates)Can cause a vigorous, potentially explosive reaction.
Reactive Metals (e.g., sodium, potassium, magnesium)Can generate flammable hydrogen gas upon reaction with the acid.
Cyanides and Sulfides Can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.

By adhering to these detailed procedures and understanding the principles behind them, you contribute to a culture of safety, protect our environment, and ensure the unwavering integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.